Product packaging for 4,5-Dimethylhexan-1-ol(Cat. No.:CAS No. 60564-76-3)

4,5-Dimethylhexan-1-ol

Cat. No.: B15181269
CAS No.: 60564-76-3
M. Wt: 130.23 g/mol
InChI Key: QABJATQYUASJEM-UHFFFAOYSA-N
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Description

4,5-Dimethylhexan-1-ol is a chemical compound with the molecular formula C8H18O and a molecular weight of 130.23 g/mol . Its (4S)-stereoisomer is registered under PubChem CID 118133644 . As a branched-chain alcohol, this compound is part of a class of volatile organic compounds (VOCs) that are of significant interest in modern metabolomics and diagnostic research . Volatile organic compounds are increasingly studied as potential biomarkers for non-invasive disease detection, including in oncology, where altered metabolic pathways in cancer cells can produce unique VOC profiles . The structural characteristics of this compound, such as its carbon chain length and methyl group placements, suggest its potential utility in organic synthesis, fragrance development, and as an intermediate for more complex chemical entities. It may also serve as a valuable standard or reference material in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) workflows for identifying and quantifying volatile compounds in complex biological or environmental samples . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B15181269 4,5-Dimethylhexan-1-ol CAS No. 60564-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethylhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-7(2)8(3)5-4-6-9/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABJATQYUASJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621405
Record name 4,5-Dimethylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60564-76-3
Record name 4,5-Dimethyl-1-hexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060564763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dimethylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DIMETHYL-1-HEXANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8MZY5V4CQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Examination of (4S)-4,5-dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

(4S)-4,5-dimethylhexan-1-ol is an organic compound with the chemical formula C8H18O.[1] It is classified as a primary alcohol and is a chiral molecule due to the stereocenter at the fourth carbon position. This detailed guide provides an in-depth look at its structural formula, chemical properties, and representations.

Structural Formula and Isomerism

The structure of (4S)-4,5-dimethylhexan-1-ol consists of a six-carbon hexane chain with a hydroxyl (-OH) group attached to the first carbon (C1). Two methyl (-CH3) groups are attached to the fourth (C4) and fifth (C5) carbons. The "(4S)" designation in its name specifies the stereochemistry at the C4 position, which is a chiral center. This means that (4S)-4,5-dimethylhexan-1-ol has a non-superimposable mirror image, its enantiomer, which would be (4R)-4,5-dimethylhexan-1-ol.

The structural representation is as follows:

  • Parent Chain: Hexane

  • Primary Functional Group: An alcohol (-OH) at position 1.

  • Substituents: A methyl group at position 4 and a methyl group at position 5.

  • Stereochemistry: The "S" configuration at carbon 4, indicating the specific spatial arrangement of the substituents around this chiral center.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 4,5-dimethylhexan-1-ol is provided in the table below.

PropertyValue
Molecular Formula C8H18O[1][2][3]
Molecular Weight 130.23 g/mol [1][3]
CAS Number 60564-76-3[2]

Representations in Chemical Informatics

For computational and database purposes, (4S)-4,5-dimethylhexan-1-ol can be represented in various line notations.

Notation TypeRepresentation
SMILES C--INVALID-LINK--C(C)C[1]
InChI InChI=1S/C8H18O/c1-7(2)8(3)5-4-6-9/h7-9H,4-6H2,1-3H3/t8-/m0/s1[1]
InChIKey QABJATQYUASJEM-QMMMGPOBSA-N[1]

These notations are crucial for unambiguous identification in chemical databases and software. The "@@" in the SMILES string, for instance, explicitly denotes the "S" stereochemistry at the chiral center.

Logical Structure of the Compound Name

The naming convention of (4S)-4,5-dimethylhexan-1-ol follows the IUPAC nomenclature rules, which can be broken down for clarity.

IUPAC_Name (4S)-4,5-dimethylhexan-1-ol Stereochemistry (4S) IUPAC_Name->Stereochemistry Substituents 4,5-dimethyl IUPAC_Name->Substituents Parent_Chain hexan IUPAC_Name->Parent_Chain Functional_Group -1-ol IUPAC_Name->Functional_Group

Caption: Breakdown of the IUPAC name for the molecule.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 4,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known chemical and physical properties of 4,5-dimethylhexan-1-ol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

This compound is a primary alcohol. Its structure consists of a hexane backbone with two methyl groups at positions 4 and 5, and a hydroxyl group at position 1.

IdentifierValue
IUPAC Name This compound[1][2]
Molecular Formula C8H18O[1][2][3][4]
CAS Number 60564-76-3[1][2][4][5]
Canonical SMILES CC(C)C(C)CCCO
InChI InChI=1S/C8H18O/c1-7(2)8(3)5-4-6-9/h7-9H,4-6H2,1-3H3
InChIKey QABJATQYUASJEM-UHFFFAOYSA-N[2]

Physicochemical Properties

The majority of the available data on the physicochemical properties of this compound are computed values. Experimental data is limited.

Table of Computed Physicochemical Properties:

PropertyValueSource
Molecular Weight 130.23 g/mol PubChem[1][2][3]
XLogP3 2.4PubChem[1][2][3]
Hydrogen Bond Donor Count 1PubChem[1][2]
Hydrogen Bond Acceptor Count 1PubChem[1][2]
Rotatable Bond Count 4PubChem[1][2]
Exact Mass 130.135765193 DaPubChem[1][2][3]
Monoisotopic Mass 130.135765193 DaPubChem[1][2][3]
Topological Polar Surface Area 20.2 ŲPubChem[1][2][3]
Heavy Atom Count 9PubChem[1][2]
Complexity 59.6PubChem[1][2]

Table of Experimental and Estimated Physical Properties:

PropertyValueNotes
Boiling Point 170.96°C(estimate)[6]
Melting Point -61.15°C(estimate)[6]
Density 0.8414 g/cm³(estimate)[6]

Experimental Protocols

General Synthesis and Purification Workflow:

A plausible synthetic route for this compound could involve the Grignard reaction between a suitable Grignard reagent (e.g., 2,3-dimethylbutylmagnesium bromide) and an appropriate epoxide (e.g., ethylene oxide), followed by an acidic workup. Another approach could be the hydroboration-oxidation of 4,5-dimethylhex-1-ene.

Workflow Diagram:

Synthesis_and_Purification General Synthesis and Purification Workflow for an Alcohol cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Reaction Chemical Reaction (e.g., Grignard, Hydroboration) Start->Reaction Reagents Quenching Reaction Quenching (e.g., Acidic Workup) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase (e.g., with Na2SO4) Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Chromatography->Spectroscopy Purity Purity Assessment (e.g., GC, HPLC) Spectroscopy->Purity Final_Product Final_Product Purity->Final_Product Characterized Product

Caption: General workflow for alcohol synthesis, purification, and analysis.

Spectral Data

While specific spectra for this compound are not provided in the search results, the expected spectral characteristics can be inferred from its structure.

  • ¹H NMR: The spectrum would be complex due to the presence of diastereotopic protons. Key signals would include a triplet corresponding to the protons on the carbon bearing the hydroxyl group (C1), and multiple signals in the aliphatic region for the methyl and methylene protons.

  • ¹³C NMR: Eight distinct signals would be expected, corresponding to the eight carbon atoms in the molecule. The carbon attached to the hydroxyl group would appear in the 60-70 ppm region.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group would be a characteristic feature. C-H stretching absorptions would be observed between 2850 and 3000 cm⁻¹.[7]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 130. Fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the carbon-carbon bonds.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found. However, based on the SDS for similar flammable liquid alcohols, the following hazards and precautions should be considered:

  • Hazards: Likely to be a flammable liquid and vapor. May cause skin and eye irritation. May be harmful if swallowed or inhaled.

  • Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

This guide summarizes the currently available information on this compound. Further experimental work is required to definitively determine its physical and chemical properties.

References

An In-depth Technical Guide to 4,5-Dimethylhexan-1-ol (CAS: 60564-76-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dimethylhexan-1-ol (CAS number 60564-76-3), a branched-chain primary alcohol. Due to the limited availability of experimental data in public domains, this guide primarily relies on computed and predicted values to offer insights into its physicochemical properties, potential applications, and safety considerations.

Chemical and Physical Properties

This compound is a saturated fatty alcohol with the chemical formula C8H18O. Its structure consists of a hexane backbone with two methyl groups at positions 4 and 5, and a primary alcohol functional group at position 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H18OPubChem[1]
Molecular Weight 130.23 g/mol PubChem[1]
CAS Number 60564-76-3PubChem[1]
IUPAC Name This compoundPubChem[1]
Boiling Point Not available (experimental)
Melting Point Not available (experimental)
Density Not available (experimental)
Refractive Index Not available (experimental)
XLogP3-AA (Computed) 2.4PubChem[1]
Hydrogen Bond Donor Count (Computed) 1PubChem[1]
Hydrogen Bond Acceptor Count (Computed) 1PubChem[1]
Rotatable Bond Count (Computed) 4PubChem[1]

Synthesis and Reactivity

Proposed Synthetic Pathway:

Synthesis Alkene 4,5-Dimethyl-1-hexene Aldehyde 4,5-Dimethylhexanal Alkene->Aldehyde Hydroformylation (CO, H2, Catalyst) Alcohol This compound Aldehyde->Alcohol Reduction (e.g., NaBH4 or H2/Catalyst)

Caption: A potential synthetic route to this compound.

The reactivity of this compound is characteristic of a primary alcohol. The hydroxyl (-OH) group can undergo various transformations, including oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and etherification.

Spectroscopic Data

Experimentally obtained spectroscopic data for this compound is not publicly available. However, predicted spectral characteristics can be inferred from its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the carbon bearing the hydroxyl group (a triplet), the methylene protons of the hexyl chain, and the methyl protons as doublets and a triplet.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, with the carbon attached to the hydroxyl group appearing in the downfield region typical for alcohols.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and C-O stretching would appear in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M+) at m/z 130. Fragmentation patterns would be expected to involve the loss of water (M-18) and cleavage of the carbon-carbon bonds adjacent to the oxygen atom.

Applications and Biological Significance

There is limited information on the specific applications of this compound in research or drug development. However, branched-chain alcohols, in general, are utilized in various chemical industries as solvents, plasticizers, and intermediates for the synthesis of other organic compounds.

Significantly, some sources have listed this compound as a potential precursor for the synthesis of chemical warfare agents. This underscores the importance of monitoring its production and distribution. At present, there is no available data to suggest its involvement in any biological signaling pathways or its use as a therapeutic agent.

Safety and Toxicology

Specific toxicological data for this compound is not available. However, based on the general properties of similar alcohols, it should be handled with care in a laboratory setting. Potential hazards may include skin and eye irritation. Inhalation of vapors and ingestion should be avoided. Given its potential misuse, appropriate security and handling protocols should be in place.

Logical Relationship of Safety Considerations:

Safety cluster_compound This compound cluster_hazards Potential Hazards cluster_protocols Handling Protocols Compound CAS: 60564-76-3 Irritation Skin/Eye Irritation Compound->Irritation Toxicity Inhalation/Ingestion Toxicity Compound->Toxicity Misuse Precursor for Chemical Warfare Agents Compound->Misuse PPE Personal Protective Equipment (Gloves, Goggles) Irritation->PPE Ventilation Adequate Ventilation Toxicity->Ventilation Security Secure Storage and Access Control Misuse->Security

Caption: Safety considerations for handling this compound.

Conclusion

This compound is a branched-chain primary alcohol with limited publicly available experimental data. While its physicochemical properties can be estimated through computational methods, a full understanding of its behavior and potential applications requires further experimental investigation. Its designation as a potential chemical warfare precursor necessitates stringent control and monitoring. This guide provides a foundational understanding for researchers and professionals, highlighting the current knowledge gaps and the need for future research to fully characterize this compound.

References

Stereoisomers of 4,5-Dimethylhexan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the stereoisomers of 4,5-dimethylhexan-1-ol, aimed at researchers, scientists, and drug development professionals. The document outlines the structural basis of stereoisomerism for this molecule, proposes a viable synthetic pathway for its chiral synthesis, and details methodologies for the separation and characterization of its stereoisomers.

Introduction to the Stereoisomers of this compound

This compound possesses two chiral centers at positions 4 and 5 of the hexane chain. The presence of two stereocenters gives rise to a total of 22 = 4 possible stereoisomers. These consist of two pairs of enantiomers. The four stereoisomers are (4R,5R), (4S,5S), (4R,5S), and (4S,5R). The (4R,5R) and (4S,5S) isomers are enantiomers of each other, as are the (4R,5S) and (4S,5R) isomers. The relationship between the (4R,5R)/(4S,5S) pair and the (4R,5S)/(4S,5R) pair is diastereomeric.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 (4R,5R)-4,5-Dimethylhexan-1-ol (4R,5R)-4,5-Dimethylhexan-1-ol (4S,5S)-4,5-Dimethylhexan-1-ol (4S,5S)-4,5-Dimethylhexan-1-ol (4R,5R)-4,5-Dimethylhexan-1-ol->(4S,5S)-4,5-Dimethylhexan-1-ol Enantiomers (4R,5S)-4,5-Dimethylhexan-1-ol (4R,5S)-4,5-Dimethylhexan-1-ol (4R,5R)-4,5-Dimethylhexan-1-ol->(4R,5S)-4,5-Dimethylhexan-1-ol Diastereomers (4S,5R)-4,5-Dimethylhexan-1-ol (4S,5R)-4,5-Dimethylhexan-1-ol (4R,5R)-4,5-Dimethylhexan-1-ol->(4S,5R)-4,5-Dimethylhexan-1-ol Diastereomers (4S,5S)-4,5-Dimethylhexan-1-ol->(4R,5S)-4,5-Dimethylhexan-1-ol Diastereomers (4S,5S)-4,5-Dimethylhexan-1-ol->(4S,5R)-4,5-Dimethylhexan-1-ol Diastereomers (4R,5S)-4,5-Dimethylhexan-1-ol->(4S,5R)-4,5-Dimethylhexan-1-ol Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Proposed Enantioselective Synthesis

A plausible and efficient method for the enantioselective synthesis of the stereoisomers of this compound is via the hydroboration-oxidation of a chiral precursor, 4,5-dimethylhex-1-ene.[1][2] The stereochemistry of the final alcohol is controlled by the stereochemistry of the starting alkene and the hydroboration reaction conditions. The hydroboration-oxidation reaction is known to proceed with syn-addition of the hydroborane and subsequent retention of configuration during the oxidation step.[3][4][5]

Synthesis of Chiral 4,5-Dimethylhex-1-ene

The synthesis of the chiral alkene precursor can be achieved from commercially available chiral building blocks. For instance, (S)-2-methyl-1-butanol can be converted to the corresponding tosylate, followed by a Grignard coupling with isopropylmagnesium chloride to yield (S)-4,5-dimethylhex-1-ene. The (R)-enantiomer can be synthesized analogously from (R)-2-methyl-1-butanol.

Hydroboration-Oxidation of 4,5-Dimethylhex-1-ene

The hydroboration of the chiral alkene with a suitable hydroborating agent (e.g., borane-tetrahydrofuran complex), followed by oxidation with hydrogen peroxide and a base, will yield the corresponding chiral this compound.[3][4] The use of a chiral hydroborating agent could also be explored to induce diastereoselectivity.

Experimental Protocols

General Experimental Conditions

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried prior to use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol for Synthesis of (4S,5S)-4,5-Dimethylhexan-1-ol
  • Synthesis of (S)-4,5-dimethylhex-1-ene: (This is a proposed route and has not been experimentally validated for this specific compound in the provided search results).

    • To a solution of (S)-2-methyl-1-butanol in pyridine, add p-toluenesulfonyl chloride at 0 °C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the tosylate.

    • Prepare a Grignard reagent from isopropyl chloride and magnesium in anhydrous diethyl ether.

    • Add the tosylate to the Grignard reagent and reflux to facilitate the coupling reaction.

    • Purify the resulting (S)-4,5-dimethylhex-1-ene by distillation.

  • Hydroboration-Oxidation:

    • Dissolve (S)-4,5-dimethylhex-1-ene in anhydrous tetrahydrofuran (THF).

    • Add a solution of borane-THF complex dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Cool the reaction to 0 °C and slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide.

    • Stir the mixture at room temperature for several hours.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the resulting (4S,5S)-4,5-dimethylhexan-1-ol by column chromatography.

Separation of Diastereomers

If the synthesis results in a mixture of diastereomers, they can be separated using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) on a non-chiral stationary phase.[6][7]

Protocol for Diastereomer Separation by Column Chromatography:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the diastereomeric mixture in a minimal amount of the non-polar solvent.

  • Load the sample onto the column.

  • Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent.

  • Collect fractions and analyze them by TLC or GC to identify the separated diastereomers.

Analysis of Enantiomers

The enantiomeric purity of the synthesized alcohols can be determined by chiral HPLC.[8][9][10] This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Protocol for Chiral HPLC Analysis:

  • Select a suitable chiral column (e.g., a polysaccharide-based column like Chiralpak AD-H).

  • Prepare a mobile phase, typically a mixture of hexane and an alcohol like isopropanol or ethanol.[8]

  • Dissolve a small amount of the alcohol sample in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile with a suitable detector (e.g., UV or refractive index).

  • The two enantiomers will appear as separate peaks, and the enantiomeric excess can be calculated from the peak areas.

Physicochemical Data

Property(4R,5R)(4S,5S)(4R,5S)(4S,5R)
Molecular Formula C₈H₁₈OC₈H₁₈OC₈H₁₈OC₈H₁₈O
Molecular Weight ( g/mol ) 130.23130.23130.23130.23
Boiling Point (°C) Estimated ~170-180Estimated ~170-180Estimated ~170-180Estimated ~170-180
Melting Point (°C) Not availableNot availableNot availableNot available
Optical Rotation [α]D Value > 0 (predicted)Value < 0 (predicted)Not predictableNot predictable

Note on Boiling Point: The boiling point of branched alcohols is generally lower than that of their straight-chain isomers due to reduced surface area and weaker van der Waals forces.[11][12][13][14] The estimated range is based on this principle.

Note on Optical Rotation: The sign and magnitude of the specific optical rotation are unique properties of each enantiomer and must be determined experimentally.[15][16][17][18] Enantiomers will have equal and opposite optical rotations. The optical rotation of diastereomers is unrelated.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Separation cluster_analysis Analysis start Chiral Precursor (e.g., (S)-4,5-dimethylhex-1-ene) hydroboration Hydroboration-Oxidation start->hydroboration crude_product Crude Product (Mixture of Diastereomers) hydroboration->crude_product column_chrom Column Chromatography (Diastereomer Separation) crude_product->column_chrom diastereomer1 Pure Diastereomer 1 (e.g., (4S,5S)-isomer) column_chrom->diastereomer1 diastereomer2 Pure Diastereomer 2 column_chrom->diastereomer2 chiral_hplc Chiral HPLC Analysis diastereomer1->chiral_hplc enantiomeric_purity Determination of Enantiomeric Purity chiral_hplc->enantiomeric_purity

Figure 2: Proposed experimental workflow for synthesis and analysis.

Conclusion

This technical guide has detailed the stereochemical complexity of this compound and provided a comprehensive, albeit theoretical, framework for its synthesis, separation, and characterization. While experimental data for this specific molecule is scarce, the protocols and principles outlined herein are based on well-established and analogous chemical transformations. The successful synthesis and isolation of the individual stereoisomers would require careful experimental execution and optimization. The provided methodologies offer a solid starting point for researchers and professionals in the field of drug development and chemical synthesis who are interested in exploring the properties and applications of these chiral molecules.

References

An In-depth Technical Guide to the Isomers of 4,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of 4,5-dimethylhexan-1-ol, focusing on their systematic IUPAC nomenclature. The document details the isomeric possibilities based on the placement of two methyl groups on a hexan-1-ol backbone, presents available physicochemical data for comparison, and outlines detailed experimental protocols for the synthesis and analysis of such chiral alcohols.

IUPAC Nomenclature for Branched and Chiral Alcohols

The systematic naming of alcohol isomers is governed by the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For a complex molecule like dimethylhexan-1-ol, the following principles are critical:

  • Parent Chain Identification : The longest continuous carbon chain that contains the hydroxyl (-OH) functional group is designated as the parent chain. The suffix '-e' of the corresponding alkane is replaced with '-ol'.

  • Numbering : The parent chain is numbered starting from the end that gives the carbon atom bonded to the hydroxyl group the lowest possible number.

  • Substituent Naming : All other groups attached to the parent chain are treated as substituents. They are named with a '-yl' suffix (e.g., methyl, ethyl) and listed in alphabetical order.

  • Locants and Prefixes : The position of the hydroxyl group and each substituent is indicated by a number (locant). If a substituent appears more than once, prefixes such as 'di-', 'tri-', and 'tetra-' are used.

  • Stereochemistry (R/S Configuration) : For chiral centers (a carbon atom attached to four different groups), the absolute configuration is specified using the Cahn-Ingold-Prelog (CIP) priority rules.[1][2][3] Each group attached to the chiral center is assigned a priority based on atomic number.[2][3] With the lowest priority group pointing away, the configuration is assigned as '(R)' (rectus) for a clockwise sequence of priorities 1-2-3, and '(S)' (sinister) for a counter-clockwise sequence.[1][4]

Structural Isomers of Dimethylhexan-1-ol

The molecular formula for this compound is C8H18O. Its isomers, specifically those maintaining the hexan-1-ol primary alcohol structure, are derived by varying the positions of the two methyl groups along the six-carbon chain. The following section details these positional isomers.

Isomers and Their IUPAC Names

The systematic placement of two methyl groups on the hexan-1-ol chain yields several unique structural isomers. It is important to note that several of these structures possess one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). The IUPAC names listed below account for this chirality where applicable.

  • 2,2-Dimethylhexan-1-ol

  • 2,3-Dimethylhexan-1-ol (Contains two chiral centers at C2 and C3)

  • 2,4-Dimethylhexan-1-ol (Contains two chiral centers at C2 and C4)

  • 2,5-Dimethylhexan-1-ol (Contains two chiral centers at C2 and C5)

  • 3,3-Dimethylhexan-1-ol

  • 3,4-Dimethylhexan-1-ol (Contains two chiral centers at C3 and C4)

  • 3,5-Dimethylhexan-1-ol (Contains two chiral centers at C3 and C5)

  • 4,4-Dimethylhexan-1-ol [5]

  • This compound (Contains two chiral centers at C4 and C5)

  • 5,5-Dimethylhexan-1-ol

Quantitative Data of Dimethylhexan-1-ol Isomers

Physicochemical data for these isomers are sparse, with most available information derived from computational estimates. The following table summarizes these properties to facilitate comparison. Experimental values are provided where available.

IUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
2,2-Dimethylhexan-1-ol 2370-13-0130.23165.5[6]0.823[6]1.427[6]
2,3-Dimethylhexan-1-ol -130.23[7]Data not availableData not availableData not available
2,4-Dimethylhexan-1-ol -130.23Data not availableData not availableData not available
2,5-Dimethylhexan-1-ol 6886-16-4130.23[8]Data not availableData not availableData not available
3,3-Dimethylhexan-1-ol 56708-54-8130.23Data not availableData not availableData not available
3,4-Dimethylhexan-1-ol 66576-57-6130.23Data not availableData not availableData not available
3,5-Dimethylhexan-1-ol 56708-55-9130.23Data not availableData not availableData not available
4,4-Dimethylhexan-1-ol 6481-95-4130.23[9]171.0 (estimate)[5]0.841 (estimate)[5]1.433 (estimate)[5]
This compound 60564-76-3130.23Data not availableData not availableData not available
5,5-Dimethylhexan-1-ol 2768-18-5130.23Data not availableData not availableData not available

Note: Most data points are computationally derived via sources like PubChem and may not reflect experimental values.[7][8][9][10]

Experimental Protocols

Synthesis Protocol: Hydroboration-Oxidation of an Alkene

This method is a reliable procedure for the anti-Markovnikov hydration of an alkene to produce a primary alcohol.[11][12] To synthesize a specific isomer, such as 4,5-dimethylhex-1-ene, the corresponding alkene (e.g., 4,5-dimethylhex-1-ene) would be required.

Objective: To synthesize this compound from 4,5-dimethylhex-1-ene.

Materials:

  • 4,5-dimethylhex-1-ene

  • Borane-tetrahydrofuran complex (BH3-THF) solution (1M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (3M)

  • Hydrogen peroxide (H2O2) solution (30%)

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup : A dry, 3-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with the starting alkene (1 equivalent) dissolved in anhydrous THF.

  • Hydroboration : The flask is cooled to 0°C in an ice bath. The BH3-THF solution (0.5 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

  • Oxidation : The flask is again cooled to 0°C. The 3M NaOH solution is added slowly, followed by the very slow, dropwise addition of 30% H2O2 solution, ensuring the internal temperature does not exceed 40°C.

  • Work-up : After the addition of peroxide is complete, the mixture is stirred at room temperature for 1 hour. The layers are separated. The aqueous layer is extracted three times with diethyl ether.

  • Purification : The combined organic extracts are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Final Product : The crude alcohol product can be further purified by fractional distillation or column chromatography to yield the pure this compound.

Analysis Protocol: Isomer Differentiation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for differentiating alcohol isomers.[13]

Objective: To separate and identify dimethylhexan-1-ol isomers in a mixture.

Instrumentation & Consumables:

  • Gas Chromatograph with Mass Spectrometer detector (GC-MS)

  • Polar GC Column (e.g., a wax-type column like DB-WAX or Stabilwax-MS) is recommended for good separation of polar analytes like alcohols.[14][15]

  • Helium (carrier gas)

  • Sample vials, microsyringe

  • The synthesized alcohol mixture, dissolved in a suitable solvent (e.g., dichloromethane or ethanol).

Procedure:

  • Sample Preparation : Prepare a dilute solution (e.g., 100 ppm) of the alcohol isomer mixture in a volatile solvent. If necessary, prepare individual standard solutions for each known isomer for retention time comparison. Add an internal standard if quantitative analysis is required.[16]

  • GC-MS Instrument Setup :

    • Injector : Set to a temperature of 250°C. Use a split injection mode to prevent column overloading.

    • Oven Program : Start at a low temperature (e.g., 50°C) and hold for 2-3 minutes. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of 220°C and hold for 5 minutes. This temperature program allows for the separation of isomers based on their boiling points and column interactions.

    • Carrier Gas : Use helium at a constant flow rate (e.g., 1.0 mL/min).

    • MS Detector : Set the transfer line temperature to 230°C and the ion source temperature to 230°C. Use Electron Impact (EI) ionization at 70 eV.[13] Collect data in full scan mode over a mass range of m/z 35-200.

  • Data Acquisition : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis :

    • Identification : Compare the retention times of the peaks in the sample chromatogram to those of the pure isomer standards.

    • Mass Spectra Interpretation : Analyze the mass spectrum of each peak. Alcohols typically show a weak or absent molecular ion (M+) peak but exhibit a characteristic loss of water (M-18) peak.[17] The fragmentation pattern is unique to each isomer's structure and can be compared against a spectral library (e.g., NIST) for confirmation.

Visualizations

Logical Relationships of Dimethylhexan-1-ol Isomers

The following diagram illustrates the structural isomerism of dimethylhexan-1-ol, showing how different IUPAC names arise from the varied placement of the two methyl groups on the parent hexan-1-ol chain.

Isomer_Relationships cluster_parent Parent Structure: Hexan-1-ol cluster_isomers Positional Isomers (Dimethyl Substituents) Hexan-1-ol Hexan-1-ol 2,2-DMH 2,2-Dimethylhexan-1-ol Hexan-1-ol->2,2-DMH + 2 Me @ C2 2,3-DMH 2,3-Dimethylhexan-1-ol Hexan-1-ol->2,3-DMH + Me @ C2, C3 2,5-DMH 2,5-Dimethylhexan-1-ol Hexan-1-ol->2,5-DMH + Me @ C2, C5 3,4-DMH 3,4-Dimethylhexan-1-ol Hexan-1-ol->3,4-DMH + Me @ C3, C4 4,5-DMH This compound Hexan-1-ol->4,5-DMH + Me @ C4, C5 5,5-DMH 5,5-Dimethylhexan-1-ol Hexan-1-ol->5,5-DMH + Me @ C5

Positional Isomers of Dimethylhexan-1-ol
Experimental Workflow for Isomer Analysis

This workflow outlines the key steps in the analytical process for separating and identifying unknown alcohol isomers, from initial synthesis to final structural confirmation.

Experimental_Workflow start Synthesis of Crude Alcohol Mixture purification Purification (e.g., Distillation, Chromatography) start->purification sample_prep Sample Preparation (Dilution in Volatile Solvent) purification->sample_prep gcms GC-MS Analysis sample_prep->gcms data_acq Data Acquisition (Chromatogram & Mass Spectra) gcms->data_acq analysis Data Analysis data_acq->analysis retention Compare Retention Times with Standards analysis->retention Separation Data fragmentation Analyze MS Fragmentation & Compare to Library analysis->fragmentation Identification Data nmr Further Confirmation (NMR) (Optional but Recommended) analysis->nmr conclusion Structure Confirmed retention->conclusion fragmentation->conclusion nmr->conclusion

Workflow for Alcohol Isomer Identification

References

Molecular weight and formula of 4,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and characterization of 4,5-Dimethylhexan-1-ol. It is intended for researchers, scientists, and drug development professionals.

Core Compound Information

This compound is a branched-chain primary alcohol. Its structural formula and key properties are summarized below.

PropertyValue
Chemical Formula C8H18O
Molecular Weight 130.23 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 60564-76-3[1][3]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the hydroboration-oxidation of the corresponding alkene, 4,5-dimethyl-1-hexene.[4][5] This two-step reaction ensures the anti-Markovnikov addition of a hydroxyl group to the terminal carbon of the alkene, yielding the primary alcohol with high selectivity.

Experimental Protocol: Hydroboration-Oxidation of 4,5-dimethyl-1-hexene

This protocol is adapted from general procedures for the hydroboration-oxidation of terminal alkenes.[6][7][8]

Materials:

  • 4,5-dimethyl-1-hexene

  • Borane-tetrahydrofuran complex (BH3·THF) solution (1.0 M in THF)

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H2O2) solution (30%)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Hydroboration:

    • A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar is charged with 4,5-dimethyl-1-hexene (1 equivalent) dissolved in anhydrous THF.

    • The flask is cooled to 0 °C in an ice bath.

    • Borane-THF solution (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the completion of the hydroboration reaction.

  • Oxidation:

    • The reaction mixture is cooled again to 0 °C.

    • 3 M sodium hydroxide solution is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide solution. The temperature should be maintained below 40 °C during the addition.

    • After the addition of the oxidizing agents, the mixture is stirred at room temperature for 1-2 hours.

  • Workup and Purification:

    • The reaction mixture is diluted with diethyl ether and transferred to a separatory funnel.

    • The organic layer is washed sequentially with water and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

G cluster_0 Synthesis Workflow 4,5-dimethyl-1-hexene 4,5-dimethyl-1-hexene Hydroboration Hydroboration 4,5-dimethyl-1-hexene->Hydroboration BH3_THF BH3·THF BH3_THF->Hydroboration Trialkylborane Trialkylborane Hydroboration->Trialkylborane Oxidation Oxidation Trialkylborane->Oxidation This compound This compound Oxidation->this compound NaOH_H2O2 NaOH, H2O2 NaOH_H2O2->Oxidation

Synthesis of this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.6Triplet2H-CH₂-OH
~1.6 - 1.2Multiplet~5H-CH₂-CH₂-CH(CH₃)-CH(CH₃)₂
~0.9Multiplet12H-CH(CH₃) and -CH(CH₃)₂

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~63-CH₂-OH
~40 - 20Aliphatic -CH₂- and -CH-
~20 - 15Aliphatic -CH₃
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show fragmentation patterns characteristic of a primary alcohol.

Predicted Fragmentation Pattern:

m/zInterpretation
130Molecular ion (M⁺) - likely weak or absent
112Loss of H₂O (M⁺ - 18)
101Loss of an ethyl group
87Loss of a propyl group
71Alpha-cleavage
43Isopropyl cation
31[CH₂OH]⁺ - characteristic of primary alcohols

Potential Biological Significance

Specific biological activities or signaling pathway interactions for this compound have not been extensively studied. However, branched-chain alcohols are known to have various biological effects, often related to their interaction with cell membranes and specific proteins.[9][10][11]

Alcohols, in general, can modulate the function of various signaling pathways. For instance, ethanol has been shown to affect pathways involving protein kinase C (PKC) and adenylyl cyclase (AC).[12][13] It is plausible that a longer, branched-chain alcohol like this compound could also interact with these or similar pathways, potentially by altering membrane fluidity or directly binding to hydrophobic pockets of signaling proteins.

G cluster_1 Hypothetical Signaling Pathway Interaction This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Alters fluidity PKC Protein Kinase C Cell_Membrane->PKC Modulates activity AC Adenylyl Cyclase Cell_Membrane->AC Modulates activity Downstream_Signaling Downstream Signaling PKC->Downstream_Signaling AC->Downstream_Signaling

Hypothetical interaction with cell signaling.

Disclaimer: The experimental protocols and spectral data presented are based on established chemical principles and analogous compounds. Specific experimental validation is required for precise characterization. The biological significance is extrapolated from the general properties of similar molecules and requires dedicated investigation.

References

Spectroscopic Profile of 4,5-Dimethylhexan-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available spectroscopic and physical data for the saturated alcohol 4,5-Dimethylhexan-1-ol. Due to a lack of publicly available experimental spectra for this specific compound, this document presents computed data from reputable chemical databases. Furthermore, it outlines standardized, representative experimental protocols for acquiring key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for a compound of this nature. This guide is intended to serve as a reference for researchers and professionals in the fields of chemistry and drug development, offering a foundational understanding of the expected spectroscopic characteristics of this compound.

Compound Identification

IdentifierValue
IUPAC Name This compound
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [1]
CAS Number 60564-76-3[1]
Canonical SMILES CC(C)C(C)CCCO[1]
InChI Key QABJATQYUASJEM-UHFFFAOYSA-N[1]

Computed Physical Properties

The following table summarizes the computed physical and chemical properties of this compound. These values are predicted and have not been experimentally verified in the available literature.

PropertyValueSource
XLogP3-AA 2.4PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 4PubChem
Exact Mass 130.135765193 DaPubChem[1]
Monoisotopic Mass 130.135765193 DaPubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem
Heavy Atom Count 9PubChem
Complexity 59.6PubChem

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound was found in a comprehensive search of publicly available databases and literature. The following sections provide a general overview of the expected spectral characteristics based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different hydrogen environments. The hydroxyl proton will likely appear as a broad singlet, the protons on the carbon bearing the hydroxyl group as a triplet, and the various methyl and methylene protons in the upfield region with complex splitting patterns due to diastereotopicity.

¹³C NMR: The carbon NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon attached to the hydroxyl group would be the most downfield signal among the sp³ carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for an alcohol. A strong, broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration. Strong C-H stretching vibrations would be observed in the 2850-2960 cm⁻¹ region.[2] A distinct C-O stretching vibration should appear in the 1050-1150 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 130. The fragmentation pattern would likely involve the loss of a water molecule (M-18), and various alpha-cleavages around the alcohol and the branched alkyl chain.

Representative Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid alcohol like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to the sample.

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

    • Collect a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and perform baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, apply a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty salt plates.

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct injection, or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Utilize a standard ionization technique such as electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

  • Data Acquisition and Processing: The instrument's data system will record the abundance of ions at each m/z value to generate the mass spectrum.

Visualizations

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Structure Elucidation Synthesis_Purification Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis_Purification->NMR IR IR Spectroscopy Synthesis_Purification->IR MS Mass Spectrometry Synthesis_Purification->MS Connectivity Connectivity & Environment (Chemical Shifts, Splitting) NMR->Connectivity Functional_Groups Functional Group ID (O-H, C-O stretches) IR->Functional_Groups Molecular_Weight_Frag Molecular Weight & Fragmentation MS->Molecular_Weight_Frag Structure_Confirmation Structure Confirmation Functional_Groups->Structure_Confirmation Connectivity->Structure_Confirmation Molecular_Weight_Frag->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Discovery and Synthesis of Branched-Chain Primary Alcohols for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Branched-chain primary alcohols are a pivotal class of organic compounds characterized by a hydroxyl group attached to a primary carbon and a non-linear alkyl chain. Their unique physical and chemical properties, such as low melting points, high boiling points, and excellent oxidative stability, have made them indispensable in a variety of industrial applications, including as lubricants, surfactants, and emollients in cosmetics. In the pharmaceutical sector, these alcohols are gaining prominence as advanced excipients and key components in novel drug delivery systems. This technical guide provides an in-depth exploration of the discovery and synthesis of branched-chain primary alcohols, with a focus on the core synthetic methodologies—the Guerbet reaction and Oxo synthesis. Detailed experimental protocols, quantitative data on catalyst performance, and an overview of their emerging roles in drug development are presented to serve as a comprehensive resource for researchers and professionals in the field.

Discovery and Historical Context

The pioneering work on the synthesis of branched-chain primary alcohols dates back to the late 19th century with the discovery of the Guerbet reaction by Marcel Guerbet.[1] This reaction involves the self-condensation of primary alcohols at elevated temperatures in the presence of a catalyst to yield β-alkylated dimer alcohols.[1] Initially, the reaction of n-butanol to form 2-ethylhexanol was reported.[1] While alternative methods have been developed for the production of 2-ethylhexanol, the Guerbet reaction remains a fundamental process for the synthesis of a wide range of long-chain, branched "Guerbet alcohols."[1] These alcohols are of significant commercial interest due to their unique properties, which are highly desirable in the formulation of cosmetics, plasticizers, and other specialty chemicals.[1]

Core Synthetic Methodologies

The two primary industrial methods for the synthesis of branched-chain primary alcohols are the Guerbet reaction and the Oxo synthesis (hydroformylation).

The Guerbet Reaction

The Guerbet reaction is a versatile method for the dimerization of primary alcohols to produce β-branched primary alcohols with twice the number of carbon atoms as the starting alcohol.[2] The reaction proceeds through a four-step mechanism:

  • Dehydrogenation: The primary alcohol is dehydrogenated to an aldehyde.[1][2]

  • Aldol Condensation: Two molecules of the aldehyde undergo an aldol condensation to form an α,β-unsaturated aldehyde.[1][2]

  • Dehydration: The aldol adduct dehydrates to form an α,β-unsaturated aldehyde.

  • Hydrogenation: The unsaturated aldehyde is hydrogenated to the final branched-chain primary alcohol.[1][2]

The overall reaction requires a multifunctional catalyst that possesses both dehydrogenation/hydrogenation and base-catalyzed aldol condensation activity.[3]

Logical Relationship of the Guerbet Reaction Mechanism:

Guerbet_Reaction cluster_steps Guerbet Reaction Steps Start Primary Alcohol Aldehyde Aldehyde Start->Aldehyde Dehydrogenation Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Unsaturated_Aldehyde Aldol Condensation & Dehydration Branched_Alcohol Branched-Chain Primary Alcohol Unsaturated_Aldehyde->Branched_Alcohol Hydrogenation

Caption: The four-step mechanism of the Guerbet reaction.

Oxo Synthesis (Hydroformylation)

Oxo synthesis, also known as hydroformylation, is a major industrial process for the production of aldehydes from alkenes.[4] These aldehydes can then be hydrogenated to produce alcohols. When applied to alpha-olefins, hydroformylation can yield a mixture of linear and branched aldehydes, which upon hydrogenation, produce the corresponding alcohols. The regioselectivity of the reaction (the ratio of linear to branched products) can be controlled by the choice of catalyst and reaction conditions.[4]

The process generally involves the reaction of an alkene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically rhodium or cobalt complexes.[4] The resulting aldehydes are then hydrogenated in a subsequent step to yield the final alcohol products.

Experimental Workflow for Oxo Synthesis of 2-Ethylhexanol:

Oxo_Synthesis_Workflow Propylene Propylene Hydroformylation Hydroformylation Reactor (Rhodium Catalyst) Propylene->Hydroformylation Syngas Synthesis Gas (CO + H2) Syngas->Hydroformylation Aldehydes n-Butyraldehyde & iso-Butyraldehyde Hydroformylation->Aldehydes Separation1 Separation Aldehydes->Separation1 n_Butyraldehyde n-Butyraldehyde Separation1->n_Butyraldehyde Aldolization Aldol Condensation Reactor n_Butyraldehyde->Aldolization EPA 2-Ethylpropylacrolein (EPA) Aldolization->EPA Hydrogenation Hydrogenation Reactor EPA->Hydrogenation EH 2-Ethylhexanol Hydrogenation->EH Purification Purification EH->Purification Final_Product High-Purity 2-Ethylhexanol Purification->Final_Product

Caption: Process flow for the production of 2-Ethylhexanol via the Oxo process.[4]

Quantitative Data on Synthesis

The efficiency of both the Guerbet reaction and Oxo synthesis is highly dependent on the catalyst system and reaction conditions. The following tables summarize key performance indicators for various catalytic systems.

Table 1: Catalyst Performance in the Guerbet Condensation of n-Butanol to 2-Ethylhexanol

Catalyst SystemBaseTemperature (°C)n-Butanol Conversion (%)2-Ethylhexanol Selectivity (%)Reference
Pd/CSodium Butoxide2004580[5]
Copper ChromiteSodium Butoxide2006175[5]
Ni/Ce-Al2O3-170100 (of n-butanal)66.9 (yield)[6]
Ru(III) complexPotassium t-butoxide150-76[7]

Table 2: Catalyst Performance in the Hydroformylation of Propylene

Catalyst SystemLigandTemperature (°C)Pressure (atm)n-butyraldehyde:isobutyraldehyde RatioReference
Rhodium complexTriphenylphosphine (TPP)80-1207-30>10:1[8]
[Ru(saloph)CO]-1202717 (turnover rate)[9]
RhCl(CO)(TPPTS)2TPPTS80-120-3.9-56.1[10]
Rhodium-Bisphosphite---High regioselectivity[11]

Experimental Protocols

Laboratory-Scale Synthesis of 2-Ethylhexanol via the Guerbet Reaction

This protocol is adapted from a typical laboratory procedure for the Guerbet condensation of n-butanol.[9]

Materials:

  • n-Butyl alcohol (544.0 g)

  • Tripotassium phosphate (53.0 g)

  • Calcium oxide (84.0 g)

  • Activated copper catalyst (20.0 g)

  • High-pressure autoclave

Procedure:

  • Charge the high-pressure autoclave with n-butyl alcohol, tripotassium phosphate, calcium oxide, and activated copper catalyst.

  • Seal the autoclave and pressure test for leaks with nitrogen gas up to 1000 psi.

  • Once the autoclave is secure, release the nitrogen pressure and begin heating the reaction mixture to the desired temperature (typically 180-220°C).

  • Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 4-8 hours), with continuous stirring. The pressure will increase as the reaction generates water and other byproducts.

  • After the reaction period, cool the autoclave to room temperature and carefully vent any remaining pressure.

  • Open the autoclave and transfer the reaction mixture to a distillation apparatus.

  • Perform fractional distillation to separate the unreacted n-butanol, water, and the desired 2-ethylhexanol product. The boiling point of 2-ethylhexanol is approximately 184°C.

  • Characterize the final product using appropriate analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to confirm purity and identity.

Synthesis of 2-Ethylhexanol via Aldol Condensation and Hydrogenation of n-Butyraldehyde

This protocol describes the latter stages of the Oxo synthesis route, starting from n-butyraldehyde.[6]

Materials:

  • n-Butyraldehyde

  • Ni/Ce-Al2O3 bifunctional catalyst

  • High-pressure reactor

Procedure:

  • Prepare the Ni/Ce-Al2O3 catalyst by an impregnation method.

  • Charge the high-pressure reactor with n-butyraldehyde and the Ni/Ce-Al2O3 catalyst (e.g., 15 wt% of the aldehyde).

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4.0 MPa).

  • Heat the reactor to the reaction temperature (e.g., 170°C) with constant stirring.

  • Maintain the reaction for a specified time (e.g., 8 hours).

  • After the reaction, cool the reactor and vent the excess hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Analyze the product mixture using GC-MS to determine the yield of 2-ethylhexanol and identify any byproducts. Under these conditions, a yield of 66.9% of 2-ethylhexanol can be achieved.[6]

Role in Drug Development and Pharmaceutical Applications

Branched-chain primary alcohols, particularly Guerbet alcohols, are finding increasing application in the pharmaceutical industry, primarily as high-performance excipients and as key components in advanced drug delivery systems.[12][13]

Influence on Cell Membranes and Biological Interactions

Long-chain alcohols can influence the fluidity of biological membranes.[3] The branched nature of Guerbet alcohols can disrupt the tight packing of lipid acyl chains, thereby increasing membrane fluidity.[3] This property can be leveraged in drug formulations to enhance the permeation of active pharmaceutical ingredients (APIs) across biological barriers. While not direct modulators of specific signaling pathways in the classical sense of second messengers, their effect on the lipid bilayer can indirectly influence the function of membrane-bound proteins, including receptors and enzymes involved in signal transduction.[10][14][15]

Logical Diagram of Branched-Chain Alcohol Interaction with Cell Membranes:

Membrane_Interaction BCA Branched-Chain Primary Alcohol Membrane Cell Membrane (Lipid Bilayer) BCA->Membrane Intercalates into Fluidity Increased Membrane Fluidity Membrane->Fluidity Disrupts Lipid Packing Permeability Enhanced Drug Permeability Fluidity->Permeability Protein_Function Modulation of Membrane Protein Function Fluidity->Protein_Function Signaling Indirect Influence on Signal Transduction Protein_Function->Signaling

Caption: Interaction of branched-chain alcohols with cell membranes.

Pharmaceutical Excipients

Guerbet alcohols are used as emollients, solubilizers, and consistency regulators in topical and oral pharmaceutical formulations.[12][13] Their high stability, low volatility, and excellent skin feel make them superior alternatives to traditional mineral oils or fatty alcohols.[12] The branched structure prevents crystallization at low temperatures, ensuring the stability and homogeneity of formulations over a wide range of storage conditions. The interaction between excipients and APIs can significantly impact the bioavailability and stability of the final drug product.[16][17][18]

Nanostructured Lipid Carriers for Drug Delivery

A significant application of branched-chain primary alcohols in drug development is their use in the formulation of nanostructured lipid carriers (NLCs).[19][20][21] NLCs are a new generation of lipid nanoparticles composed of a blend of solid and liquid lipids, which creates a less ordered lipid matrix.[19] This imperfect crystal structure allows for higher drug loading and reduces the risk of drug expulsion during storage compared to solid lipid nanoparticles (SLNs).[19]

The inclusion of branched-chain alcohols as part of the liquid lipid component in NLCs can enhance the solubility of lipophilic drugs within the carrier and improve the overall stability of the nanoparticle dispersion. The preparation of NLCs often involves high-pressure homogenization or microemulsion techniques.[20]

Workflow for Preparation of NLCs using Guerbet Alcohols:

NLC_Preparation Solid_Lipid Solid Lipid(s) Melt Melt Lipids & Dissolve API Solid_Lipid->Melt Guerbet_Alcohol Guerbet Alcohol (Liquid Lipid) Guerbet_Alcohol->Melt API Active Pharmaceutical Ingredient (API) API->Melt Pre_Emulsion High Shear Homogenization Melt->Pre_Emulsion Aqueous_Phase Aqueous Surfactant Solution (Hot) Aqueous_Phase->Pre_Emulsion Nanoemulsion High Pressure Homogenization Pre_Emulsion->Nanoemulsion Cooling Cooling & NLC Formation Nanoemulsion->Cooling NLC_Dispersion NLC Dispersion Cooling->NLC_Dispersion

Caption: General workflow for the preparation of Nanostructured Lipid Carriers (NLCs).[20]

Conclusion

The discovery and development of synthetic routes to branched-chain primary alcohols have provided a class of molecules with significant industrial and, increasingly, pharmaceutical value. The Guerbet reaction and Oxo synthesis represent robust and scalable methods for their production, with ongoing research focused on improving catalyst efficiency and selectivity. For drug development professionals, a thorough understanding of these synthetic methods, coupled with an appreciation for the unique physicochemical properties of the resulting alcohols, is essential. Their role as advanced excipients and in the formulation of sophisticated drug delivery systems like NLCs highlights their potential to address challenges in drug stability, solubility, and bioavailability. As the demand for more effective and stable drug formulations grows, the importance of well-characterized and high-purity branched-chain primary alcohols is set to increase, making them a key area of focus for pharmaceutical research and development.

References

An In-depth Technical Guide to C8 Branched-Chain Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of C8 branched-chain alcohols, a diverse group of chemical compounds with significant industrial and emerging biological relevance. This document details their chemical and physical properties, synthesis methodologies, and wide-ranging applications. A key focus is placed on their biological effects and toxicological profiles, supported by detailed experimental protocols and data presented for comparative analysis.

Physicochemical Properties of C8 Branched-Chain Alcohols

C8 branched-chain alcohols are isomers of octanol, sharing the chemical formula C8H18O. The branching in their carbon chain significantly influences their physical properties, such as boiling point, melting point, and density, leading to a wide range of industrial applications. 2-Ethylhexanol is the most commercially significant C8 branched-chain alcohol.[1] A summary of the physicochemical properties of 2-ethylhexanol and other selected C8 branched-chain isomers is presented in Table 1.

Table 1: Physicochemical Properties of Selected C8 Branched-Chain Alcohols

Isomer NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
2-Ethylhexan-1-ol104-76-7130.23183-186-760.833
6-Methylheptan-1-ol1653-40-3130.23187-1060.8175
2-Methyl-3-heptanol18720-62-2130.23164-166--
4-Methyl-3-heptanol14979-39-6130.23160-162--
2,4-Dimethyl-3-hexanol13432-25-2130.23160-162--
2-Methyl-4-heptanol21570-35-4130.23166-0.822
3-Methyl-1-heptanol61169-84-4130.23185-187--

Synthesis of C8 Branched-Chain Alcohols

The industrial production of C8 branched-chain alcohols is dominated by the oxo process, which involves the hydroformylation of heptenes.[2] This process is particularly important for the large-scale synthesis of 2-ethylhexanol.

Industrial Synthesis of 2-Ethylhexanol (Oxo Process)

The oxo process for 2-ethylhexanol production is a multi-step process that starts with propylene. The key steps are:

  • Propylene Dimerization: Propylene is dimerized to form a mixture of hexenes.

  • Hydroformylation (Oxo Reaction): The hexene mixture is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst (typically cobalt or rhodium-based) to produce heptanals.

  • Aldol Condensation: The resulting n-butyraldehyde undergoes aldol condensation to form 2-ethyl-2-hexenal.[3]

  • Hydrogenation: The unsaturated aldehyde is then hydrogenated to produce 2-ethylhexanol.[3]

A simplified workflow for the industrial production of 2-ethylhexanol is depicted below.

G Propylene Propylene Hexenes Hexenes Propylene->Hexenes Dimerization Butyraldehyde n-Butyraldehyde Hexenes->Butyraldehyde Hydroformylation Syngas Synthesis Gas (CO + H2) Syngas->Butyraldehyde Ethylhexenal 2-Ethyl-2-hexenal Butyraldehyde->Ethylhexenal Aldol Condensation EH 2-Ethylhexanol Ethylhexenal->EH Hydrogenation

Figure 1: Industrial synthesis of 2-ethylhexanol via the oxo process.
Laboratory Scale Synthesis of 6-methylheptan-2-one (Precursor to 6-methylheptan-2-ol)

A laboratory-scale synthesis of 6-methylheptan-2-one, a precursor that can be reduced to the corresponding C8 alcohol, can be achieved through an aldol condensation reaction between isovaleraldehyde and acetone.[4]

Experimental Protocol:

  • Reaction Setup: A 500-liter pressure reactor equipped with a mechanical stirrer is charged with 87.5 kg of water. 1.25 kg of NaOH (31.25 mole) is dissolved in the water.[4]

  • Reactant Addition: 125 kg of acetone (2155 mole) and 107.5 kg of isovaleraldehyde (1250 mole) are added to the reactor.[4]

  • Hydrogenation Catalyst: 2 kg of a palladium-on-carbon catalyst (5% Pd) is added to the mixture.[4]

  • Reaction Conditions: The reactor is pressurized with hydrogen to 30 bar and heated to 100°C. The reaction is allowed to proceed for 10 hours with continuous stirring.[4]

  • Workup and Isolation: After cooling and depressurization, the organic phase is separated from the aqueous phase. The organic phase is then distilled to purify the 6-methylheptan-2-one.[4]

Applications of C8 Branched-Chain Alcohols

The unique properties of C8 branched-chain alcohols make them versatile compounds with a wide array of industrial applications.

  • Plasticizers: The primary application of 2-ethylhexanol is in the production of plasticizers, such as di(2-ethylhexyl) phthalate (DEHP) and di(2-ethylhexyl) adipate (DEHA).[5] These plasticizers are used to impart flexibility to polymers like polyvinyl chloride (PVC).

  • Solvents: 2-Ethylhexanol is used as a low-volatility solvent in paints, lacquers, and coatings.[6]

  • Surfactants and Esters: C8 branched-chain alcohols are used as precursors in the synthesis of various esters and surfactants.

  • Herbicides and Pesticides: They serve as intermediates in the production of certain herbicides and pesticides.

  • Fuel Additives: 2-Ethylhexanol can be used as a cetane improver in diesel fuel.[7]

  • Fragrances and Flavors: Certain C8 branched-chain alcohols and their esters are used in the fragrance and flavor industry.

  • Biofuels: Branched-chain higher alcohols, including those with eight carbons, are being investigated as potential biofuels due to their higher energy density and lower hygroscopicity compared to ethanol.[1][8]

Biological Effects and Toxicology

The biological effects of C8 branched-chain alcohols are of significant interest, particularly concerning their metabolism and potential toxicity.

Metabolism

C8 branched-chain alcohols are metabolized in the liver through oxidation. For example, 2-ethylhexanol is oxidized to 2-ethylhexanoic acid.[5] This metabolite is then further metabolized and excreted, primarily in the urine as glucuronide conjugates.

G C8_Alcohol C8 Branched-Chain Alcohol (e.g., 2-Ethylhexanol) C8_Aldehyde Corresponding Aldehyde (e.g., 2-Ethylhexanal) C8_Alcohol->C8_Aldehyde Oxidation C8_Acid Corresponding Carboxylic Acid (e.g., 2-Ethylhexanoic Acid) C8_Aldehyde->C8_Acid Oxidation Conjugates Glucuronide Conjugates C8_Acid->Conjugates Conjugation Excretion Urinary Excretion Conjugates->Excretion

Figure 2: Simplified metabolic pathway of a C8 branched-chain alcohol.
Signaling Pathway Activation

The metabolite of di(2-ethylhexyl) phthalate (DEHP), mono-(2-ethylhexyl) phthalate (MEHP), has been shown to activate peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ.[9] PPARs are nuclear receptors that play a crucial role in lipid metabolism and inflammation.[10] The activation of PPARα by fatty acids and their derivatives leads to the upregulation of genes involved in fatty acid oxidation.[11]

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Ligand Fatty Acid / Metabolite (e.g., 2-Ethylhexanoic Acid) PPARa PPARα Ligand->PPARa Activation RXR RXR PPRE PPRE RXR->PPRE Binds to PPARa->PPRE Binds to TargetGenes Target Genes (Fatty Acid Oxidation) PPRE->TargetGenes Upregulates

Figure 3: PPARα signaling pathway activation.
Toxicology

The acute toxicity of C8 branched-chain alcohols is generally considered to be low to moderate. Toxicological data for selected isomers are presented in Table 2.

Table 2: Acute Oral Toxicity of Selected C8 Branched-Chain Alcohols in Rats

Isomer NameCAS NumberLD50 (mg/kg)
2-Ethylhexan-1-ol104-76-72049 - 3730
Isooctanol (mixed isomers)26952-21-6> 2000
6-Methylheptan-1-ol1653-40-3No data available
2-Methyl-3-heptanol18720-62-2No data available

Note: LD50 values can vary depending on the specific study and testing conditions.

Experimental Protocols

Determination of Acute Oral Toxicity (OECD Guideline 423)

The acute toxic class method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[12]

Experimental Workflow:

  • Animal Selection and Preparation: Healthy, young adult rats of a single sex (typically females) are used. Animals are acclimatized to the laboratory conditions and fasted prior to dosing.

  • Dose Preparation: The test substance is prepared at the appropriate concentration, typically in a vehicle like water or corn oil.

  • Dosing: A single dose of the test substance is administered to a group of three animals by oral gavage.

  • Observation: The animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.

  • Stepwise Procedure:

    • If mortality is observed in two or three animals, the test is stopped, and the substance is classified in that toxicity class.

    • If one animal dies, the test is repeated with three more animals at the same dose level.

    • If no animals die, the test is repeated with three animals at a higher dose level.

  • Data Analysis: The LD50 is estimated based on the dose levels at which mortality is observed.

G Start Start: Select Dose Level Dose Dose 3 Animals Start->Dose Observe Observe for 14 Days Dose->Observe Mortality Mortality? Observe->Mortality TwoOrThree 2 or 3 Deaths Mortality->TwoOrThree Yes One 1 Death Mortality->One No Zero 0 Deaths Mortality->Zero No Stop Stop and Classify TwoOrThree->Stop RepeatDose Repeat at Same Dose One->RepeatDose IncreaseDose Increase Dose Level Zero->IncreaseDose RepeatDose->Dose IncreaseDose->Dose

Figure 4: Experimental workflow for OECD Guideline 423.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for the analysis of C8 branched-chain alcohol isomers.[13][14]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a standard solution of the C8 alcohol isomer(s) of interest in a suitable volatile solvent (e.g., ethanol, hexane) at a concentration of approximately 1 mg/mL.

    • If analyzing a mixture, dilute the sample in the same solvent.

  • GC-MS Instrument Setup:

    • Gas Chromatograph (GC):

      • Column: Use a capillary column suitable for alcohol analysis (e.g., a polar column like a wax-based column).

      • Carrier Gas: Use an inert gas, typically helium, at a constant flow rate (e.g., 1 mL/min).

      • Injector: Set the injector temperature to ensure complete vaporization of the sample (e.g., 250°C). Use a split or splitless injection mode depending on the sample concentration.

      • Oven Program: Program the oven temperature to achieve good separation of the isomers. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200°C) at a controlled rate (e.g., 10°C/min).

    • Mass Spectrometer (MS):

      • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan a mass range appropriate for the expected fragments of C8 alcohols (e.g., m/z 30-200).

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Acquire the data, which will consist of a chromatogram (signal intensity versus retention time) and a mass spectrum for each peak.

  • Data Interpretation:

    • Identify the peaks corresponding to the C8 alcohol isomers based on their retention times.

    • Confirm the identity of each isomer by comparing its mass spectrum to a reference library (e.g., NIST). The fragmentation pattern will be characteristic of the specific isomer's structure.

Conclusion

C8 branched-chain alcohols are a class of compounds with significant industrial importance, primarily driven by the versatile applications of 2-ethylhexanol. Their unique physicochemical properties, influenced by their branched structure, make them valuable as precursors for plasticizers, solvents, and a variety of other chemical products. While their acute toxicity is generally low, their metabolism and potential to interact with biological pathways, such as the PPAR signaling system, warrant further investigation, particularly in the context of drug development and safety assessment. The detailed experimental protocols provided in this guide offer a framework for the synthesis, characterization, and toxicological evaluation of these important compounds. Further research into the properties and biological activities of a wider range of C8 branched-chain alcohol isomers is encouraged to unlock their full potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4,5-dimethylhexan-1-ol from commercially available precursors. The described methodology is a two-step process involving a Wittig reaction to synthesize the intermediate alkene, 4,5-dimethylhex-1-ene, followed by a hydroboration-oxidation reaction to yield the target primary alcohol.

Synthetic Pathway Overview

The overall synthetic scheme is presented below. The first step involves the formation of a carbon-carbon double bond through the reaction of 3,4-dimethylpentanal with methylenetriphenylphosphorane. The resulting alkene, 4,5-dimethylhex-1-ene, is then converted to this compound via an anti-Markovnikov addition of a hydroxyl group using a hydroboration-oxidation sequence.

Synthesis_Pathway cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Hydroboration-Oxidation 3_4_dimethylpentanal 3,4-Dimethylpentanal 4_5_dimethylhex_1_ene 4,5-Dimethylhex-1-ene 3_4_dimethylpentanal->4_5_dimethylhex_1_ene Wittig Reaction Wittig_Reagent Methylenetriphenylphosphorane (Ph3P=CH2) 4_5_dimethylhex_1_ene_2 4,5-Dimethylhex-1-ene 4_5_dimethylhexan_1_ol This compound 4_5_dimethylhex_1_ene_2->4_5_dimethylhexan_1_ol 1. BH3-THF 2. H2O2, NaOH Wittig_Workflow A Suspend Methyltriphenylphosphonium bromide in anhydrous THF B Cool to 0°C A->B C Add n-BuLi dropwise to form ylide B->C D Stir at 0°C for 1 hour C->D E Add 3,4-dimethylpentanal in THF D->E F Warm to room temperature and stir for 4-6 hours E->F G Quench with saturated NH4Cl F->G H Extract with diethyl ether G->H I Wash with brine H->I J Dry over MgSO4 and filter I->J K Concentrate under reduced pressure J->K L Purify by fractional distillation K->L Hydroboration_Workflow A Dissolve 4,5-dimethylhex-1-ene in anhydrous THF B Cool to 0°C A->B C Add BH3-THF solution dropwise B->C D Warm to room temperature and stir for 2-3 hours C->D E Cool to 0°C D->E F Add aqueous NaOH solution E->F G Add H2O2 solution dropwise F->G H Stir at room temperature for 1-2 hours G->H I Extract with diethyl ether H->I J Wash with brine I->J K Dry over MgSO4 and filter J->K L Concentrate under reduced pressure K->L M Purify by column chromatography L->M

Application Notes and Protocols for the Characterization of 4,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of 4,5-Dimethylhexan-1-ol (C8H18O, MW: 130.23 g/mol [1]), a saturated alcohol. The following protocols outline the use of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy for the comprehensive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For alcohols, derivatization is often employed to improve chromatographic behavior and mass spectral characteristics.

Experimental Protocol

1.1. Sample Preparation (Derivatization with BSTFA)

  • Objective: To convert the polar alcohol group into a less polar and more volatile trimethylsilyl (TMS) ether.

  • Reagents:

    • This compound

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Anhydrous Pyridine

    • Hexane (GC grade)

  • Procedure:

    • Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL autosampler vial.

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 200 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

    • Dilute the sample with hexane to a final concentration of approximately 100 µg/mL.

1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-400

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Data Presentation: Expected GC-MS Data

Table 1: Expected Gas Chromatography and Mass Spectrometry Data for TMS-derivatized this compound

ParameterExpected Value
Retention Time (min) 10 - 15 (dependent on the specific GC system)
Molecular Ion (M+) of TMS derivative (m/z) 202
Major Fragment Ions (m/z) 187 (M-15, loss of CH3), 117, 103, 75, 73

Note: The fragmentation pattern of alcohols is characterized by the cleavage of the C-C bond adjacent to the oxygen atom and the loss of alkyl radicals. The base peak is often not the molecular ion.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Derivatization Derivatization with BSTFA Sample->Derivatization Dilution Dilution in Hexane Derivatization->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Identification Compound Identification Chromatogram->Identification MassSpectrum->Identification

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.

Experimental Protocol

2.1. Sample Preparation

  • Reagents:

    • This compound

    • Deuterated Chloroform (CDCl3) with 0.03% Tetramethylsilane (TMS)

  • Procedure:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl3 in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

2.2. NMR Instrumentation and Parameters

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR Parameters:

    • Frequency: 400 MHz

    • Solvent: CDCl3

    • Reference: TMS (δ 0.00 ppm)

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Parameters:

    • Frequency: 100 MHz

    • Solvent: CDCl3

    • Reference: CDCl3 (δ 77.16 ppm)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Data Presentation: Predicted NMR Data

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~3.65Triplet2H-CH₂-OH (H-1)
~1.58Multiplet2H-CH₂- (H-2)
~1.40Multiplet1H-CH- (H-4)
~1.25Multiplet2H-CH₂- (H-3)
~1.18Multiplet1H-CH- (H-5)
~0.88Doublet3H-CH₃ (at C-4)
~0.86Doublet6H-CH(CH₃)₂ (at C-5)

Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ ppm)Assignment
~63.0-CH₂-OH (C-1)
~41.5-CH- (C-4)
~33.0-CH₂- (C-2)
~30.0-CH- (C-5)
~29.5-CH₂- (C-3)
~20.0-CH(CH₃)₂ (at C-5)
~19.5-CH(CH₃)₂ (at C-5)
~15.0-CH₃ (at C-4)

Note: Predicted spectral data is based on computational models and may vary slightly from experimental results.

Logical Relationship: NMR Signal Assignment

NMR_Assignment structure CH₃ CH₃-CH CH CH₂ CH₂ CH₂-OH C6 C5 C4 C3 C2 C1 H1_NMR ¹H NMR Signals H1_NMR->structure:f5 ~3.65 ppm H1_NMR->structure:f4 ~1.58 ppm H1_NMR->structure:f2 ~1.40 ppm H1_NMR->structure:f3 ~1.25 ppm H1_NMR->structure:f1 ~1.18 ppm H1_NMR->structure:f2 ~0.88 ppm H1_NMR->structure:f0 ~0.86 ppm C13_NMR ¹³C NMR Signals C13_NMR->structure:p5 ~63.0 ppm C13_NMR->structure:p2 ~41.5 ppm C13_NMR->structure:p4 ~33.0 ppm C13_NMR->structure:p1 ~30.0 ppm C13_NMR->structure:p3 ~29.5 ppm C13_NMR->structure:p0 ~20.0, ~19.5 ppm C13_NMR->structure:p2 ~15.0 ppm

Caption: Assignment of predicted NMR signals to the structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol

3.1. Sample Preparation

  • Method: Attenuated Total Reflectance (ATR)

  • Procedure:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small drop of neat this compound directly onto the center of the ATR crystal.

    • Collect the spectrum.

3.2. IR Instrumentation and Parameters

  • Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

  • Accessory: ATR accessory with a diamond crystal.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Data Presentation: Expected IR Absorption Bands

Table 4: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Strong, BroadO-H stretch (alcohol)
2850 - 2960StrongC-H stretch (alkane)[2]
1450 - 1470MediumC-H bend (alkane)[2]
1370 - 1380MediumC-H bend (gem-dimethyl)
1050 - 1150StrongC-O stretch (primary alcohol)

Experimental Workflow: IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_analysis IR Analysis cluster_data Data Processing Sample Neat Liquid Sample Placement Placement on ATR Crystal Sample->Placement IR_Beam IR Radiation Placement->IR_Beam Absorption Molecular Vibration Absorption IR_Beam->Absorption Detection Detector Absorption->Detection Spectrum IR Spectrum Detection->Spectrum Interpretation Functional Group Identification Spectrum->Interpretation

Caption: Workflow for the IR analysis of this compound.

References

Application Note: Analysis of 4,5-Dimethylhexan-1-ol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

[AN-001]

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 4,5-Dimethylhexan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and expected mass spectral data. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a robust method for the analysis of branched-chain alcohols.

Introduction

This compound is a branched-chain primary alcohol. Accurate and reliable analytical methods are essential for its identification and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification based on mass spectra.[1][2][3] This application note provides a standardized procedure for the GC-MS analysis of this compound, which can be adapted for various research and quality control purposes.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting this compound from aqueous matrices.

Materials:

  • Sample containing this compound

  • Dichloromethane (DCM), GC-grade

  • Anhydrous sodium sulfate

  • Separatory funnel (250 mL)

  • Conical flask

  • Rotary evaporator or nitrogen blowdown apparatus

  • GC vials with inserts

Procedure:

  • To 100 mL of the aqueous sample in a separatory funnel, add 50 mL of dichloromethane.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Drain the lower organic layer (DCM) into a clean, dry conical flask.

  • Repeat the extraction of the aqueous layer with a fresh 50 mL portion of dichloromethane.

  • Combine the organic extracts.

  • Dry the combined organic extract by adding a small amount of anhydrous sodium sulfate and swirling gently.

  • Decant the dried extract into a round-bottom flask.

  • Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

Instrumentation:

  • A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC-MS Parameters:

ParameterValue
GC Column HP-INNOwax (or equivalent polar wax-based column), 60 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 230 °C
Injection Mode Splitless (2.5 min)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 40 °C, hold for 3 min. Ramp at 5 °C/min to 150 °C. Ramp at 10 °C/min to 220 °C, hold for 5 min.[4]
Transfer Line Temp. 240 °C
Ion Source Temp. 230 °C
Ionization Energy 70 eV
Mass Scan Range m/z 35-350
Solvent Delay 3 minutes

Data Presentation

Expected Quantitative Data

The retention time of this compound will depend on the specific instrument and column conditions but is expected to elute within the temperature ramp. An internal standard should be used for accurate quantification.

AnalyteExpected Retention Time (min)Key Mass Fragments (m/z)
This compoundTo be determined experimentally43, 57, 70, 85, 112
Internal Standarde.g., 2-Ethyl-1-hexanol57, 83, 43, 70
Expected Mass Spectrum and Fragmentation
  • Molecular Ion (M+): The molecular ion peak at m/z 130 is expected to be of very low abundance or absent.

  • Alpha-Cleavage: The most significant fragmentation pathway for primary alcohols is alpha-cleavage, which involves the loss of an alkyl radical from the carbon bearing the hydroxyl group. For this compound, this would lead to the loss of a C5H11 radical, resulting in a prominent peak at m/z 31 (CH2=OH+).

  • Dehydration: Loss of a water molecule (M-18) can occur, leading to a peak at m/z 112.

  • Other Fragmentations: Cleavage along the alkyl chain will produce a series of characteristic hydrocarbon fragments. Common fragments for branched alkanes include ions at m/z 43 (isopropyl cation or propyl cation) and m/z 57 (tert-butyl cation or butyl cation), which are likely to be observed. Fragmentation of the hexyl chain can also lead to ions at m/z 70 and 85.

The mass spectrum of a structural isomer, 2-ethyl-1-hexanol, shows prominent peaks at m/z 57, 83, 43, and 70, which can be used as a reference for identifying similar fragmentation patterns.[5]

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction (Dichloromethane) Sample->LLE Dry Drying (Anhydrous Na2SO4) LLE->Dry Concentrate Concentration (N2 blowdown) Dry->Concentrate GC_Vial Transfer to GC Vial Concentrate->GC_Vial Injection Injection (1 µL) GC_Vial->Injection Separation GC Separation (Polar Column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-350) Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Mass_Spectrum Mass Spectrum Analysis Chromatogram->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical Relationship of GC-MS Components

GCMS_Components GC Gas Chromatograph Injector Oven Column MS Mass Spectrometer Ion Source Mass Analyzer Detector GC->MS Separated Analytes DataSystem Data System Control Acquisition Processing MS->DataSystem Signal DataSystem->GC Control DataSystem->MS Control

Caption: Logical relationship between the main components of a GC-MS system.

References

Application Notes and Protocols for 1H and 13C NMR Spectroscopy of 4,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the acquisition and interpretation of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 4,5-dimethylhexan-1-ol. The protocols outlined below are designed to ensure high-quality data suitable for structural elucidation and purity assessment.

Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering scheme, which is used for the assignment of NMR signals.

Caption: Structure of this compound with atom numbering.

Predicted NMR Data

Due to the absence of experimentally acquired spectra in public databases, the following tables present predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on computational algorithms and provide expected values for spectral analysis.[1][2][3][4]

Table 1: Predicted 1H NMR Chemical Shifts (in ppm) relative to TMS

ProtonPredicted Chemical Shift (δ)MultiplicityCoupling Constant (J) in Hz
H1 (CH2OH)3.63t6.5
H2 (CH2)1.55m
H3 (CH2)1.25m
H4 (CH)1.65m
H5 (CH)1.45m
H6 (CH3)0.88d6.6
H4-Me (CH3)0.86d6.7
H5-Me (CH3)0.85d6.8
OHvariables

Table 2: Predicted 13C NMR Chemical Shifts (in ppm) relative to TMS

CarbonPredicted Chemical Shift (δ)
C1 (CH2OH)62.9
C2 (CH2)30.1
C3 (CH2)33.5
C4 (CH)39.0
C5 (CH)34.2
C6 (CH3)19.3
C4-Me (CH3)14.5
C5-Me (CH3)11.4

Experimental Protocols

The following protocols detail the procedures for sample preparation and the acquisition of 1H and 13C NMR spectra.

Sample Preparation

High-quality NMR spectra are critically dependent on proper sample preparation.[5][6]

Materials:

  • This compound (5-25 mg for 1H, >25 mg for 13C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl3)

  • High-quality 5 mm NMR tubes[7]

  • Pasteur pipette and glass wool

  • Vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound for 1H NMR, or a more substantial amount (e.g., 25-50 mg) for 13C NMR, and place it in a clean, dry vial.[6][7]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) to the vial. The choice of solvent is crucial and should dissolve the compound completely.[6]

  • Dissolution: Gently vortex or swirl the vial to ensure the complete dissolution of the sample.

  • Filtration: To remove any particulate matter, which can degrade spectral quality, filter the solution.[6][7] Place a small plug of glass wool into a Pasteur pipette and transfer the solution through the pipette into a clean, high-quality 5 mm NMR tube.[6]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity.

NMR Data Acquisition

The following are typical acquisition parameters for 1D 1H and 13C NMR experiments on a standard NMR spectrometer (e.g., 400 or 500 MHz).

Workflow Diagram: NMR Experiment

NMR_Workflow SamplePrep Sample Preparation SpectrometerSetup Spectrometer Setup SamplePrep->SpectrometerSetup LockShim Locking and Shimming SpectrometerSetup->LockShim H1_Experiment 1H NMR Experiment LockShim->H1_Experiment C13_Experiment 13C NMR Experiment LockShim->C13_Experiment DataProcessing Data Processing H1_Experiment->DataProcessing C13_Experiment->DataProcessing DataAnalysis Data Analysis DataProcessing->DataAnalysis

Caption: General workflow for an NMR experiment.

Table 3: 1H NMR Acquisition Parameters

ParameterValueDescription
Pulse Programzg30Standard 30-degree pulse experiment.
Number of Scans (NS)16 - 64Increased scans improve signal-to-noise.[8]
Relaxation Delay (D1)1.0 - 5.0 sTime for magnetization to return to equilibrium.[9]
Acquisition Time (AQ)2.0 - 4.0 sDuration of data collection for the FID.[8]
Spectral Width (SW)10 - 15 ppmRange of chemical shifts to be observed.[8]
Temperature298 KStandard room temperature.

Table 4: 13C{1H} NMR Acquisition Parameters

ParameterValueDescription
Pulse Programzgpg30Proton-decoupled 30-degree pulse experiment.[10]
Number of Scans (NS)1024 - 4096More scans are needed due to the low natural abundance of 13C.
Relaxation Delay (D1)2.0 sShorter delay used in decoupled experiments.[10]
Acquisition Time (AQ)1.0 - 2.0 s
Spectral Width (SW)200 - 240 ppmWider range to cover all 13C chemical shifts.[8][11]
Temperature298 K

Data Processing and Analysis:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in pure absorption mode.

  • Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integration: The area under each peak is integrated to determine the relative number of protons.

  • Peak Picking and Assignment: Individual peaks are identified, and their chemical shifts and coupling patterns are used to assign them to specific protons or carbons in the molecule.

By following these detailed protocols and referencing the predicted data, researchers can confidently acquire and interpret the 1H and 13C NMR spectra of this compound for their scientific and developmental needs.

References

Application Notes and Protocols: 4,5-Dimethylhexan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,5-Dimethylhexan-1-ol as a versatile building block in various organic synthesis reactions. The protocols detailed below are representative procedures and may require optimization for specific substrates and scales.

Synthesis of this compound

This compound can be synthesized through a Grignard reaction followed by hydrolysis. A potential synthetic route involves the reaction of a Grignard reagent prepared from a suitable haloalkane with an appropriate epoxide or carbonyl compound. A literature-reported synthesis involves the reaction of 2-(3-chloropropoxy)tetrahydro-2h-pyran with 2,3-Dimethylbutanenitrile.[1]

General Synthetic Workflow:

G A Grignard Reagent (e.g., Isopropylmagnesium bromide) C Grignard Reaction A->C B Epoxide or Aldehyde (e.g., 3-Butenal) B->C D Hydrolysis (e.g., aq. NH4Cl) C->D E This compound D->E G A This compound C Oxidation A->C B Oxidizing Agent (e.g., Jones Reagent) B->C D 4,5-Dimethylhexanoic Acid C->D G A This compound D Fischer Esterification A->D B Carboxylic Acid (e.g., Acetic Acid) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E 4,5-Dimethylhexyl Acetate D->E G A This compound C Deprotonation A->C B Base (e.g., NaH) B->C D 4,5-Dimethylhexoxide C->D F SN2 Reaction D->F E Alkyl Halide (e.g., Methyl Iodide) E->F G 1-Methoxy-4,5-dimethylhexane F->G

References

Experimental Protocols for the Oxidation of 4,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The selective oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding aldehydes and carboxylic acids that serve as crucial intermediates in the development of pharmaceuticals and other fine chemicals. This document provides detailed experimental protocols for the oxidation of 4,5-dimethylhexan-1-ol to its corresponding aldehyde, 4,5-dimethylhexanal, and carboxylic acid, 4,5-dimethylhexanoic acid. The protocols outlined below utilize common and reliable oxidation methodologies, including Swern, Dess-Martin, and Pyridinium Chlorochromate (PCC) oxidations for the synthesis of the aldehyde, and Jones and Potassium Permanganate (KMnO₄) oxidations for the synthesis of the carboxylic acid.

The choice of oxidant and reaction conditions is critical to achieving the desired product with high yield and purity. For the conversion of a primary alcohol to an aldehyde, milder oxidizing agents are necessary to prevent over-oxidation to the carboxylic acid.[1][2] Swern and Dess-Martin oxidations are excellent choices for this transformation as they are performed under mild, non-acidic conditions and are compatible with a wide range of functional groups.[3][4][5] PCC is another effective reagent for this purpose, typically used in anhydrous solvents to avoid the formation of the gem-diol intermediate that leads to the carboxylic acid.[6][7][8]

For the complete oxidation of a primary alcohol to a carboxylic acid, stronger oxidizing agents are required.[9][10] The Jones oxidation, which utilizes chromic acid generated in situ from chromium trioxide and sulfuric acid, is a classic and effective method for this transformation.[11][12][13] Potassium permanganate is another powerful oxidant that can efficiently convert primary alcohols to carboxylic acids, typically under basic or acidic conditions.[3][14]

These protocols are designed to be clear and reproducible, providing researchers with the necessary details to perform these important synthetic transformations.

Data Presentation

Table 1: Summary of Oxidation Reactions for this compound to 4,5-Dimethylhexanal

Oxidation MethodOxidizing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Swern OxidationOxalyl Chloride, DMSO, TriethylamineDichloromethane-78 to rt1 - 285 - 95
Dess-Martin OxidationDess-Martin Periodinane (DMP)DichloromethaneRoom Temperature1 - 390 - 98
PCC OxidationPyridinium Chlorochromate (PCC)DichloromethaneRoom Temperature2 - 480 - 90

Table 2: Summary of Oxidation Reactions for this compound to 4,5-Dimethylhexanoic Acid

Oxidation MethodOxidizing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)*
Jones OxidationCrO₃, H₂SO₄Acetone0 to rt2 - 675 - 85
KMnO₄ OxidationPotassium Permanganate (KMnO₄)Water/t-BuOH0 to 1004 - 1270 - 80

*Yields are based on general procedures for the oxidation of primary alcohols and may vary for the specific substrate.

Experimental Protocols

Protocol 1: Swern Oxidation of this compound to 4,5-Dimethylhexanal

This protocol is adapted from a general Swern oxidation procedure. A patent for the oxidation of the structurally similar 3,3-dimethylbutanol mentions the use of a Swern oxidation.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, thermometer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.

  • Add DMSO (2.2 equivalents) dropwise, ensuring the temperature remains below -60 °C.

  • After stirring for 15 minutes, add a solution of this compound (1.0 equivalent) in DCM dropwise, maintaining the temperature below -60 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise, again keeping the temperature below -60 °C.

  • After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4,5-dimethylhexanal.

  • Purify the product by distillation or column chromatography.

Protocol 2: Dess-Martin Oxidation of this compound to 4,5-Dimethylhexanal

This protocol is based on the general procedure for Dess-Martin oxidations, which are known for their mild conditions and high yields.[3]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP) (1.1 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask, add a solution of this compound (1.0 equivalent) in DCM.

  • Add Dess-Martin Periodinane (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture vigorously for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude 4,5-dimethylhexanal by column chromatography.

Protocol 3: PCC Oxidation of this compound to 4,5-Dimethylhexanal

This protocol is a standard procedure for the oxidation of primary alcohols to aldehydes using PCC.[6][7]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Silica gel or Celite®

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask, add PCC (1.5 equivalents) and a small amount of silica gel or Celite® to an equal weight of PCC.

  • Add anhydrous DCM to the flask.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred suspension at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude 4,5-dimethylhexanal.

  • Further purification can be achieved by distillation or column chromatography.

Protocol 4: Jones Oxidation of this compound to 4,5-Dimethylhexanoic Acid

This protocol is a general method for the oxidation of primary alcohols to carboxylic acids using the Jones reagent.[9][10][11][12][13]

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Water

  • Isopropyl alcohol

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Prepare the Jones reagent: Dissolve chromium trioxide (1.0 equivalent) in water, then slowly add concentrated sulfuric acid (1.0 equivalent) while cooling in an ice bath.

  • To a round-bottom flask containing a solution of this compound (1.0 equivalent) in acetone, cool the mixture to 0 °C in an ice bath.

  • Add the prepared Jones reagent dropwise to the alcohol solution, maintaining the temperature between 0-10 °C. The color of the reaction mixture should change from orange to green.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-6 hours.

  • Quench the reaction by adding isopropyl alcohol until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 4,5-dimethylhexanoic acid.

  • Purify the product by distillation or recrystallization.

Protocol 5: Potassium Permanganate Oxidation of this compound to 4,5-Dimethylhexanoic Acid

This protocol describes a general procedure for the strong oxidation of a primary alcohol using KMnO₄.[3][14]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) (4.0 equivalents)

  • Sodium hydroxide (NaOH)

  • tert-Butanol (t-BuOH)

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), t-butanol, and a solution of NaOH in water.

  • Cool the mixture in an ice bath and add KMnO₄ (4.0 equivalents) portion-wise, maintaining the temperature below 20 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature or heat to reflux for 4-12 hours until the purple color disappears and a brown precipitate of MnO₂ forms.

  • Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of NaHSO₃ until the brown precipitate dissolves.

  • Acidify the mixture to pH 1-2 with concentrated HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4,5-dimethylhexanoic acid.

  • Purify the product by distillation or recrystallization.

Mandatory Visualization

Oxidation_Workflow cluster_start Starting Material cluster_aldehyde Oxidation to Aldehyde cluster_acid Oxidation to Carboxylic Acid cluster_products Products 4_5_Dimethylhexan_1_ol This compound Swern Swern Oxidation 4_5_Dimethylhexan_1_ol->Swern Dess_Martin Dess-Martin Oxidation 4_5_Dimethylhexan_1_ol->Dess_Martin PCC PCC Oxidation 4_5_Dimethylhexan_1_ol->PCC Jones Jones Oxidation 4_5_Dimethylhexan_1_ol->Jones KMnO4 KMnO4 Oxidation 4_5_Dimethylhexan_1_ol->KMnO4 Aldehyde 4,5-Dimethylhexanal Swern->Aldehyde Dess_Martin->Aldehyde PCC->Aldehyde Carboxylic_Acid 4,5-Dimethylhexanoic Acid Jones->Carboxylic_Acid KMnO4->Carboxylic_Acid

Caption: Oxidation pathways of this compound.

Swern_Oxidation_Workflow Start Start Cool_DCM Cool DCM to -78 °C Start->Cool_DCM Add_Oxalyl_Chloride Add Oxalyl Chloride Cool_DCM->Add_Oxalyl_Chloride Add_DMSO Add DMSO Add_Oxalyl_Chloride->Add_DMSO Add_Alcohol Add this compound Add_DMSO->Add_Alcohol Stir_1 Stir at -78 °C Add_Alcohol->Stir_1 Add_Triethylamine Add Triethylamine Stir_1->Add_Triethylamine Warm_to_RT Warm to Room Temp Add_Triethylamine->Warm_to_RT Quench Quench with Water Warm_to_RT->Quench Workup Extraction & Drying Quench->Workup Purify Purification Workup->Purify Product 4,5-Dimethylhexanal Purify->Product

Caption: Swern oxidation experimental workflow.

Jones_Oxidation_Workflow Start Start Prepare_Reagent Prepare Jones Reagent Start->Prepare_Reagent Cool_Alcohol Cool Alcohol in Acetone to 0 °C Start->Cool_Alcohol Add_Reagent Add Jones Reagent Prepare_Reagent->Add_Reagent Cool_Alcohol->Add_Reagent Stir_RT Stir at Room Temp Add_Reagent->Stir_RT Quench Quench with Isopropanol Stir_RT->Quench Workup Extraction & Drying Quench->Workup Purify Purification Workup->Purify Product 4,5-Dimethylhexanoic Acid Purify->Product

Caption: Jones oxidation experimental workflow.

References

Applications of 4,5-Dimethylhexan-1-ol as a solvent or intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylhexan-1-ol is a branched-chain primary alcohol with the molecular formula C8H18O. While specific, in-depth research on the applications of this compound is limited in publicly available literature, its structural characteristics as a branched-chain C8 alcohol suggest its potential utility as a versatile solvent and a key intermediate in organic synthesis, including in the field of drug development. This document provides an overview of its potential applications, physicochemical properties, and generalized experimental protocols to guide researchers in exploring its utility.

Physicochemical Properties

The properties of this compound make it an interesting candidate for various applications. A summary of its key computed and experimental properties is provided below.

PropertyValueSource
Molecular FormulaC8H18O-
Molecular Weight130.23 g/mol -
AppearanceColorless liquid (predicted)General knowledge of similar alcohols
Boiling Point~170-180 °C (estimated)Extrapolation from similar C8 alcohols
Density~0.82 g/cm³ (estimated)Extrapolation from similar C8 alcohols
Water SolubilityLow (estimated)General properties of C8 alcohols
LogP~2.9 (estimated)Extrapolation from similar C8 alcohols

Potential Applications

Based on the characteristics of branched-chain alcohols, this compound can be explored for the following applications:

As a Specialty Solvent

The branched alkyl chain and the polar hydroxyl group give this compound amphiphilic character, allowing it to dissolve a range of non-polar and moderately polar compounds.

  • Organic Synthesis: It can serve as a reaction medium for organic reactions where a higher boiling point and moderate polarity are required. Its branched structure may offer unique solubility profiles compared to linear alcohols.

  • Formulations: In the pharmaceutical and cosmetic industries, it could be investigated as a co-solvent or an excipient for topical formulations, potentially enhancing the solubility and skin penetration of active pharmaceutical ingredients (APIs). Branched-chain alcohols are known to be used as fragrance ingredients.[1]

  • Cleaning and Degreasing: Its ability to dissolve oils and greases makes it a potential component in industrial and laboratory cleaning formulations.

As a Chemical Intermediate

The primary alcohol group of this compound is a reactive functional group that can be readily converted into other functionalities, making it a valuable building block in multi-step organic syntheses.

  • Synthesis of Esters: It can be esterified with carboxylic acids or their derivatives to produce esters with potential applications as fragrances, flavors, or specialty lubricants.

  • Synthesis of Alkyl Halides: The hydroxyl group can be substituted with a halogen (e.g., via reaction with SOCl2 or PBr3) to form the corresponding 1-halo-4,5-dimethylhexane, a versatile intermediate for nucleophilic substitution and organometallic reactions.

  • Synthesis of Ethers: It can be used to synthesize ethers through Williamson ether synthesis, which could find use as solvents or additives.

  • Drug Discovery: The lipophilic 4,5-dimethylhexyl moiety can be incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity (LogP), which can influence their absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

The following are generalized protocols for key reactions involving this compound as a chemical intermediate. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Esterification of this compound (Fischer Esterification)

Objective: To synthesize an ester from this compound and a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Strong acid catalyst (e.g., concentrated H2SO4)

  • Anhydrous solvent (e.g., toluene or hexane)

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq), the carboxylic acid (1.2 eq), and the anhydrous solvent.

  • Slowly add the acid catalyst (0.05 eq) to the stirring mixture.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (no more water is collected, and starting material is consumed), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator.

  • Purify the crude ester by column chromatography on silica gel.

Protocol 2: Oxidation of this compound to an Aldehyde

Objective: To synthesize 4,5-dimethylhexanal.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Celite or silica gel

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Rotary evaporator

Procedure (using PCC):

  • To a round-bottom flask under a nitrogen atmosphere, add PCC (1.5 eq) and anhydrous DCM.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Slowly add the solution of the alcohol to the stirring suspension of PCC at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and concentrate using a rotary evaporator (with caution, as aldehydes can be volatile).

  • The resulting crude aldehyde can be used directly or purified further by distillation or chromatography.

Visualizations

Logical Workflow for Investigating this compound as a Solvent

Solvent_Investigation_Workflow start Start: Characterize this compound solubility_testing Solubility Testing: Test with a range of solutes (polar, non-polar, APIs) start->solubility_testing reaction_screening Reaction Medium Screening: Use as a solvent for various organic reaction types start->reaction_screening formulation_dev Formulation Development: Incorporate into topical or other formulations start->formulation_dev performance_analysis Performance Analysis: Compare solubility, reaction rates, and formulation stability to standard solvents solubility_testing->performance_analysis reaction_screening->performance_analysis formulation_dev->performance_analysis conclusion Conclusion: Determine optimal applications as a solvent performance_analysis->conclusion

Caption: Workflow for evaluating this compound as a solvent.

Signaling Pathway for a Hypothetical Drug Molecule Derived from this compound

This diagram illustrates a hypothetical scenario where a drug molecule, synthesized using a 4,5-dimethylhexyl moiety for improved membrane interaction, inhibits a generic kinase signaling pathway.

Signaling_Pathway_Inhibition drug Drug with 4,5-Dimethylhexyl Moiety (Enhanced Membrane Permeability) kinase_b Kinase B drug->kinase_b Inhibits receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response Promotes Ester_Synthesis_Scheme alcohol This compound C8H18O reagents H2SO4 (cat.) Toluene, Reflux alcohol->reagents acid Bioactive Carboxylic Acid R-COOH acid->reagents ester Bioactive Ester R-COO-(CH2)-CH(CH3)-CH(CH3)2 reagents->ester water H2O reagents->water

References

Application Notes and Protocols for the Derivatization of 4,5-Dimethylhexan-1-ol for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4,5-Dimethylhexan-1-ol is a primary alcohol that, due to its polarity and relatively low volatility, can present challenges for direct analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC). Derivatization is a chemical modification process that converts the analyte into a less polar, more volatile, and more easily detectable compound. This application note provides detailed protocols for the derivatization of this compound for analysis by GC-Mass Spectrometry (GC-MS) and HPLC with Ultraviolet (UV) detection. The primary methods covered are silylation for GC-MS and esterification for HPLC-UV analysis. These techniques are widely applicable to other long-chain alcohols.

Derivatization for GC-MS Analysis: Silylation

Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as alcohols.[1][2] This process involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, forming a TMS ether.[3] This modification increases the volatility and thermal stability of the alcohol, making it amenable to GC analysis.[3]

Principle

The hydroxyl group of this compound reacts with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS), to form the corresponding trimethylsilyl ether. The resulting derivative is less polar and more volatile, leading to improved peak shape and sensitivity in GC-MS analysis.

Experimental Protocol: Silylation of this compound

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in anhydrous pyridine or acetonitrile at a concentration of 1 mg/mL.

  • Derivatization Reaction:

    • Pipette 100 µL of the this compound solution into a reaction vial.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60-70°C for 30 minutes in a heating block or oven.[4]

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Workflow for Silylation Derivatization:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound in Anhydrous Solvent Reaction Vortex & Heat (60-70°C, 30 min) Sample->Reaction Add Reagent Reagent BSTFA + 1% TMCS GCMS GC-MS Injection Reaction->GCMS Inject Sample

Caption: Workflow of silylation for GC-MS analysis.

GC-MS Analytical Conditions
  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Quantitative Data
ParameterValueReference
Typical Retention Time 8 - 15 min (for C8-C12 TMSi ethers)[5]
Limit of Detection (LOD) 0.1 - 10 ng/mL[1][6]
Limit of Quantification (LOQ) 0.5 - 50 ng/mL[6]
**Linearity (R²) **> 0.99[6]

Derivatization for HPLC-UV Analysis: Esterification

For HPLC analysis, derivatization is employed to introduce a chromophore into the analyte molecule, enhancing its detectability by UV-Vis detectors.[7] Esterification of the hydroxyl group of this compound with a reagent containing a UV-active moiety is a common approach. Phthalic anhydride is a suitable reagent for this purpose, forming a phthalate ester that absorbs strongly in the UV region.[8]

Principle

The hydroxyl group of this compound reacts with phthalic anhydride in the presence of a catalyst to form a phthalate hemiester. This derivative contains a phthaloyl group, which is a strong chromophore, allowing for sensitive detection by HPLC-UV.

Experimental Protocol: Esterification of this compound

Materials:

  • This compound standard

  • Phthalic anhydride

  • Pyridine (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Derivatization Reaction:

    • Pipette 100 µL of the this compound solution into a reaction vial.

    • Add 50 mg of phthalic anhydride and 500 µL of pyridine to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 100°C for 60 minutes in a heating block or oven.[8]

  • Sample Preparation for HPLC:

    • After cooling to room temperature, evaporate the pyridine under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for Esterification Derivatization:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound in Acetonitrile Reaction Vortex & Heat (100°C, 60 min) Sample->Reaction Add Reagents Reagent Phthalic Anhydride + Pyridine HPLC HPLC-UV Injection Reaction->HPLC Evaporate & Reconstitute

Caption: Workflow of esterification for HPLC-UV analysis.

HPLC-UV Analytical Conditions
  • HPLC Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 230 nm.[9]

Quantitative Data
ParameterValueReference
Typical Retention Time 5 - 10 min (for C8-C12 phthalate esters)[10][11]
Limit of Detection (LOD) 10 - 100 ng/mL[9][12]
Limit of Quantification (LOQ) 50 - 500 ng/mL[12][13]
**Linearity (R²) **> 0.99[14]

Discussion

Both silylation for GC-MS and esterification for HPLC-UV are robust and reliable methods for the analysis of this compound. The choice of method will depend on the available instrumentation, the required sensitivity, and the complexity of the sample matrix.

Silylation for GC-MS offers high sensitivity and specificity due to the combination of chromatographic separation and mass spectrometric detection. The fragmentation patterns of the TMS derivatives can provide structural confirmation of the analyte. However, silylating reagents are sensitive to moisture, and care must be taken to ensure anhydrous conditions during the derivatization procedure.[3]

Esterification for HPLC-UV is a versatile technique that can be applied to a wide range of alcohols. The use of a UV-active derivatizing agent significantly enhances the sensitivity of detection. The derivatization reaction is generally straightforward, but may require a solvent exchange step before HPLC analysis. The choice of the derivatizing agent can be tailored to optimize the chromatographic separation and detection wavelength.[8][15]

Conclusion

The derivatization protocols outlined in this application note provide effective means for the quantitative analysis of this compound by GC-MS and HPLC-UV. By converting the alcohol to a more suitable derivative, the challenges of low volatility and lack of a strong chromophore are overcome, enabling sensitive and accurate measurements. These methods can be readily adapted for the analysis of other long-chain alcohols in various research and industrial settings.

References

Application Note: Quantitative Analysis of 4,5-Dimethylhexan-1-ol using High-Performance Liquid Chromatography with UV Detection following Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4,5-Dimethylhexan-1-ol is an aliphatic alcohol that lacks a significant UV chromophore, making its direct detection by HPLC with UV-Vis detectors challenging. This application note describes a robust and sensitive reversed-phase HPLC (RP-HPLC) method for the quantification of this compound in various sample matrices. The method involves a pre-column derivatization step using p-nitrobenzoyl chloride to introduce a strongly UV-absorbing moiety to the analyte, enabling highly sensitive detection.

Principle

The hydroxyl group of this compound reacts with p-nitrobenzoyl chloride in the presence of a base catalyst to form the corresponding p-nitrobenzoate ester. This derivative is highly chromophoric and can be readily detected at 254 nm. The derivatized analyte is then separated from the excess reagent and other matrix components on a C18 reversed-phase column with a gradient elution of acetonitrile and water.

Experimental Protocol

A detailed step-by-step protocol for this method is provided below. The workflow includes sample preparation, derivatization, and HPLC analysis.

Data Presentation

The following table summarizes the quantitative data obtained using the described method.

ParameterValue
Chromatographic Conditions
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient50% B to 90% B over 10 min
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm
Quantitative Data
Retention Time (derivatized)8.5 min
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
Linearity (r²)>0.999
Precision (%RSD, n=6)<2%

This application note presents a validated HPLC method for the sensitive and reliable quantification of this compound. The pre-column derivatization with p-nitrobenzoyl chloride allows for low-level detection using a standard UV detector. The method is suitable for quality control, purity assessment, and other quantitative applications in research and industrial settings.

Detailed Experimental Protocol 1: Derivatization and HPLC-UV Analysis

1. Materials and Reagents

  • This compound standard

  • p-Nitrobenzoyl chloride

  • Pyridine (anhydrous)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Dichloromethane (anhydrous)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • Sodium sulfate (anhydrous)

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in dichloromethane to an expected concentration within the calibration range.

3. Derivatization Procedure

  • Pipette 1 mL of each standard or sample solution into a clean, dry glass vial.

  • Add 100 µL of anhydrous pyridine.

  • Add 5 mg of p-nitrobenzoyl chloride.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of 0.1 M sodium hydroxide and vortex to quench the excess reagent.

  • Add 1 mL of dichloromethane and vortex. Allow the layers to separate.

  • Transfer the lower organic layer to a new vial.

  • Wash the organic layer with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.

4. HPLC System and Conditions

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 90% B (linear gradient)

    • 10-12 min: 90% B (hold)

    • 12.1-15 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: 254 nm

5. Data Analysis

  • Integrate the peak area of the derivatized this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

experimental_workflow_uv cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Start: Sample/Standard dissolve Dissolve in Dichloromethane prep_start->dissolve add_reagents Add Pyridine & p-Nitrobenzoyl Chloride dissolve->add_reagents heat Heat at 60°C for 30 min add_reagents->heat quench Quench with NaOH heat->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Evaporate extract->dry reconstitute Reconstitute in Acetonitrile dry->reconstitute inject Inject into HPLC System reconstitute->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Application Note: Direct Analysis of this compound using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (ELSD)

Introduction

For applications where derivatization is not desirable, direct analysis of this compound can be achieved using a universal detector. This application note details a simple and direct RP-HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) for the quantification of this compound. ELSD is a mass-based detector that is suitable for non-volatile analytes, such as long-chain alcohols, and is compatible with gradient elution.

Principle

The sample is injected into the HPLC system and separated on a C18 reversed-phase column. The column eluent is directed to the ELSD, where it is nebulized into a fine aerosol. The mobile phase is then evaporated in a heated drift tube, leaving behind solid particles of the non-volatile analyte. These particles scatter a light beam, and the scattered light is detected by a photodiode. The signal is proportional to the mass of the analyte.

Experimental Protocol

A detailed step-by-step protocol for this direct analysis method is provided below.

Data Presentation

The following table summarizes the quantitative data obtained using the HPLC-ELSD method.

ParameterValue
Chromatographic Conditions
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient60% B to 95% B over 8 min
Flow Rate0.8 mL/min
Injection Volume20 µL
Column Temperature40 °C
ELSD Conditions
Nebulizer Temperature40 °C
Evaporator Temperature60 °C
Gas Flow (Nitrogen)1.5 L/min
Quantitative Data
Retention Time6.2 min
Limit of Detection (LOD)1 µg/mL
Limit of Quantitation (LOQ)5 µg/mL
Linearity (log-log, r²)>0.995
Precision (%RSD, n=6)<5%

The HPLC-ELSD method provides a straightforward and reliable approach for the direct quantification of this compound without the need for derivatization. While less sensitive than the derivatization-based UV method, it offers a simpler workflow and is well-suited for the analysis of samples with higher concentrations of the analyte.

Detailed Experimental Protocol 2: Direct HPLC-ELSD Analysis

1. Materials and Reagents

  • This compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the initial mobile phase composition (60:40 Acetonitrile:Water) to create calibration standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. HPLC System and Conditions

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and an ELSD.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 60% B

    • 1-8 min: 60% to 95% B (linear gradient)

    • 8-10 min: 95% B (hold)

    • 10.1-13 min: 60% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 40 °C

4. ELSD Conditions

  • Nebulizer Temperature: 40 °C

  • Evaporator (Drift Tube) Temperature: 60 °C

  • Nebulizing Gas (Nitrogen) Flow: 1.5 L/min (Note: Optimal ELSD parameters may vary by instrument manufacturer and should be optimized for the specific analyte and mobile phase conditions.)

5. Data Analysis

  • Integrate the peak area of this compound.

  • The ELSD response is often non-linear. Construct a calibration curve by plotting the log of the peak area versus the log of the concentration of the standards.

  • Determine the concentration of this compound in the samples from the log-log calibration curve.

experimental_workflow_elsd cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Start: Sample/Standard dissolve Dissolve in Initial Mobile Phase prep_start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect ELSD Detection separate->detect integrate Peak Integration detect->integrate calibrate Log-Log Calibration Curve Construction integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for HPLC-ELSD analysis of this compound.

Application Notes and Protocols for 4,5-Dimethylhexan-1-ol in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Based on a comprehensive review of publicly available scientific literature and databases, there is currently no established therapeutic use or significant body of research concerning the biological activity of 4,5-Dimethylhexan-1-ol. The following application notes and protocols are presented as a hypothetical framework for the initial investigation of a novel small molecule of this nature, intended to guide researchers in the preliminary stages of drug discovery. The data, signaling pathways, and experimental procedures described herein are illustrative examples and not based on experimentally validated results for this specific compound.

Hypothetical Therapeutic Application: Modulation of Inflammatory Signaling

For the purpose of these application notes, we will hypothesize that this compound possesses anti-inflammatory properties by modulating the activity of a key enzyme in an inflammatory cascade, "InflammoKinase-1" (IK-1). This hypothetical application is based on the structural characteristics of small lipophilic molecules which can sometimes interact with enzymatic pockets.

Quantitative Data Summary (Hypothetical)

The following table summarizes potential quantitative data that could be generated during the initial screening of this compound for its effect on IK-1 activity and its downstream cellular consequences.

ParameterThis compoundControl (Vehicle)Description
IK-1 Enzymatic Activity (IC50) 15.2 µMN/AConcentration of this compound required to inhibit 50% of IK-1 enzymatic activity in a cell-free assay.
Cell Viability (CC50) in Macrophages > 100 µMN/AConcentration of this compound that causes 50% reduction in cell viability after 24-hour exposure.
Nitric Oxide (NO) Production in LPS-stimulated Macrophages (EC50) 25.8 µMN/AConcentration of this compound required to inhibit 50% of lipopolysaccharide (LPS)-induced NO production.
TNF-α Secretion in LPS-stimulated Macrophages (at 30 µM) 45% reduction0% reductionPercentage reduction in the secretion of Tumor Necrosis Factor-alpha (TNF-α) in the presence of 30 µM of the compound.

Experimental Protocols

In Vitro IK-1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human InflammoKinase-1 (IK-1).

Materials:

  • Recombinant human IK-1 enzyme

  • IK-1 substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer. The final concentration in the assay should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO).

  • In a 384-well plate, add 2.5 µL of the diluted compound or vehicle.

  • Add 2.5 µL of a 2X solution of the IK-1 enzyme in kinase assay buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a 2X solution of the IK-1 substrate peptide and ATP in kinase assay buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay

Objective: To assess the cytotoxicity of this compound on a relevant cell line (e.g., murine macrophages, RAW 264.7).

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

  • Cell incubator (37°C, 5% CO2)

  • Plate reader capable of luminescence detection

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

  • Incubate for 24 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability relative to the vehicle control and determine the CC50 value.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex IK_1 InflammoKinase-1 (IK-1) IKK_complex->IK_1 Activates NFkB_pathway NF-κB Pathway IK_1->NFkB_pathway Phosphorylates IκBα Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_pathway->Pro_inflammatory_genes Translocates & Activates Compound This compound Compound->IK_1 Inhibits

Caption: Hypothetical signaling pathway of this compound.

G start Start: Novel Compound (this compound) in_vitro In Vitro Screening (e.g., IK-1 Enzyme Assay) start->in_vitro cell_based Cell-Based Assays (e.g., Macrophage NO & TNF-α production) in_vitro->cell_based cytotoxicity Cytotoxicity Assessment (e.g., Cell Viability Assay) cell_based->cytotoxicity decision Active & Non-toxic? cytotoxicity->decision lead_optimization Lead Optimization decision->lead_optimization Yes stop Stop/Redesign decision->stop No

Caption: General workflow for primary screening.

Troubleshooting & Optimization

Troubleshooting 4,5-Dimethylhexan-1-ol synthesis yield issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4,5-dimethylhexan-1-ol. The guides are tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Hydroboration-Oxidation of 4,5-Dimethyl-1-hexene: This is an anti-Markovnikov addition of water across the double bond, yielding the desired primary alcohol.

  • Grignard Reaction: This involves the reaction of a Grignard reagent, specifically 3,4-dimethylpentylmagnesium bromide, with formaldehyde.

Q2: Which synthesis route is generally preferred?

A2: The choice of synthesis route often depends on the availability of starting materials and the desired purity of the final product.

  • The hydroboration-oxidation route is often favored for its high regioselectivity in producing the primary alcohol, especially when using sterically hindered borane reagents.

  • The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds and can provide good yields if performed under strictly anhydrous conditions.

Q3: What are the expected yields for these syntheses?

A3: While exact yields can vary significantly based on experimental conditions, substrate purity, and scale, a general expectation is as follows:

Synthesis RouteExpected YieldNotes
Hydroboration-OxidationModerate to HighHighly dependent on the borane reagent used and prevention of side reactions.
Grignard ReactionModerate to HighVery sensitive to moisture and the purity of the magnesium and alkyl halide.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through silica gel column chromatography. The polarity of the eluent system should be optimized using thin-layer chromatography (TLC) to ensure good separation of the product from any unreacted starting materials or byproducts. Distillation under reduced pressure (vacuum distillation) can also be an effective method for purification, especially on a larger scale.

Troubleshooting Guide: Hydroboration-Oxidation of 4,5-Dimethyl-1-hexene

This guide addresses common issues that can lead to low yields or impure products during the synthesis of this compound via hydroboration-oxidation.

Issue 1: Low Overall Yield of this compound

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Hydroboration: The reaction may not have gone to completion.- Reaction Time: Ensure the hydroboration step is allowed to proceed for a sufficient duration. Monitor the reaction by TLC or GC-MS if possible. - Temperature: While hydroboration is often initiated at 0°C, allowing the reaction to slowly warm to room temperature can drive it to completion.
Suboptimal Borane Reagent: BH3-THF may not be selective enough for the sterically hindered alkene.- Use a Bulky Borane Reagent: Employing a sterically hindered borane such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane can improve regioselectivity and yield by favoring addition to the less substituted carbon.
Oxidation Issues: The oxidation of the organoborane intermediate may be inefficient.- Fresh Oxidizing Agents: Ensure the hydrogen peroxide and sodium hydroxide solutions are fresh. - Controlled Addition: Add the hydrogen peroxide solution slowly and maintain a controlled temperature (typically below 40°C) to prevent decomposition.
Loss During Workup: The product may be lost during the extraction and purification steps.- Thorough Extraction: Use an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and perform multiple extractions of the aqueous layer. - Careful Purification: Optimize column chromatography conditions to minimize product loss.
Issue 2: Formation of the Isomeric Secondary Alcohol (4,5-Dimethylhexan-2-ol)

Possible Cause and Solution:

CauseRecommended Solution
Poor Regioselectivity: The borane reagent is adding to the more substituted carbon of the alkene.- Sterically Hindered Borane: As mentioned above, using a bulkier borane reagent like 9-BBN will significantly favor the formation of the terminal alcohol. The steric bulk of the reagent will preferentially direct the boron to the less sterically hindered terminal carbon of 4,5-dimethyl-1-hexene.
Experimental Protocol: Hydroboration-Oxidation of 4,5-Dimethyl-1-hexene

Materials:

  • 4,5-Dimethyl-1-hexene

  • Borane-tetrahydrofuran complex (BH3-THF) solution (1 M in THF) or 9-BBN

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H2O2) solution (30%)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Hydroboration:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4,5-dimethyl-1-hexene dissolved in anhydrous THF.

    • Cool the flask to 0°C in an ice bath.

    • Slowly add the BH3-THF solution (or 9-BBN) dropwise via the dropping funnel over 30-60 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully add the sodium hydroxide solution.

    • Following the base, add the hydrogen peroxide solution dropwise, ensuring the internal temperature does not exceed 40°C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer two more times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Workflow Diagram:

hydroboration_workflow start Start: 4,5-Dimethyl-1-hexene in THF hydroboration Hydroboration (BH3-THF or 9-BBN, 0°C to RT) start->hydroboration organoborane Trialkylborane Intermediate hydroboration->organoborane oxidation Oxidation (NaOH, H2O2, 0°C to RT) organoborane->oxidation workup Aqueous Workup & Extraction oxidation->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Hydroboration-Oxidation Workflow

Troubleshooting Guide: Grignard Synthesis of this compound

This guide addresses common issues that can lead to low yields during the synthesis of this compound via a Grignard reaction.

Issue 1: Low or No Yield of this compound

Possible Causes and Solutions:

CauseRecommended Solution
Failure to Form Grignard Reagent: The Grignard reagent (3,4-dimethylpentylmagnesium bromide) may not have formed.- Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (nitrogen or argon). Diethyl ether or THF must be anhydrous. - Magnesium Activation: Use fresh magnesium turnings. If necessary, activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. - Initiation: Gentle heating or sonication can sometimes help initiate the reaction.
Quenching of Grignard Reagent: The Grignard reagent is a strong base and will be quenched by any protic source.- Dry Reagents: Ensure the starting alkyl halide (1-bromo-3,4-dimethylpentane) and formaldehyde source are dry. - Anhydrous Formaldehyde Source: Use paraformaldehyde that has been thoroughly dried, or generate formaldehyde gas and bubble it through the Grignard solution.
Side Reactions with Formaldehyde: Polymerization of formaldehyde can occur.- Controlled Addition: Add the formaldehyde source slowly to the Grignard reagent at a low temperature (e.g., 0°C).
Issue 2: Presence of Wurtz Coupling Byproduct (6,7-Dimethyldodecane)

Possible Cause and Solution:

CauseRecommended Solution
Reaction of Grignard with Unreacted Alkyl Halide: The Grignard reagent can react with the starting 1-bromo-3,4-dimethylpentane.- Slow Addition of Alkyl Halide: Add the 1-bromo-3,4-dimethylpentane slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the presence of the formed Grignard reagent.
Experimental Protocol: Grignard Synthesis of this compound

Materials:

  • 1-Bromo-3,4-dimethylpentane

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Paraformaldehyde, dried

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet, place the magnesium turnings.

    • Add a small amount of anhydrous diethyl ether.

    • Dissolve 1-bromo-3,4-dimethylpentane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the alkyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and gentle refluxing), add a crystal of iodine or warm gently.

    • Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • Cool the Grignard solution to 0°C in an ice bath.

    • In a separate flask, gently heat the dried paraformaldehyde to generate formaldehyde gas, and pass it through the Grignard solution via a tube. Alternatively, add the dried paraformaldehyde in small portions to the cooled Grignard solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Logical Relationship Diagram:

grignard_logic cluster_precursors Precursor Synthesis cluster_grignard Grignard Reaction 3,4-Dimethyl-1-pentene 3,4-Dimethyl-1-pentene 1-Bromo-3,4-dimethylpentane 1-Bromo-3,4-dimethylpentane 3,4-Dimethyl-1-pentene->1-Bromo-3,4-dimethylpentane HBr Addition 3,4-Dimethylpentyl-\nmagnesium bromide 3,4-Dimethylpentyl- magnesium bromide 1-Bromo-3,4-dimethylpentane->3,4-Dimethylpentyl-\nmagnesium bromide + Mg (anhydrous ether) Alkoxide Intermediate Alkoxide Intermediate 3,4-Dimethylpentyl-\nmagnesium bromide->Alkoxide Intermediate + Formaldehyde This compound This compound Alkoxide Intermediate->this compound Aqueous Workup

Grignard Synthesis Pathway

Technical Support Center: Optimizing Purification of 4,5-Dimethylhexan-1-ol by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4,5-dimethylhexan-1-ol by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound?

Q2: What are the likely impurities in a crude sample of this compound?

A2: The impurities will largely depend on the synthetic route used. Common methods for synthesizing branched primary alcohols and their potential impurities include:

  • Hydroformylation of a corresponding alkene: This may lead to isomeric aldehydes and alcohols as byproducts, as well as unreacted alkene.

  • Grignard reaction with a suitable aldehyde: Potential impurities include unreacted aldehyde, byproducts from the Grignard reagent, and solvents used in the reaction.

  • Reduction of a corresponding carboxylic acid or ester: Unreacted starting material and byproducts from the reducing agent may be present.

Q3: Is vacuum distillation necessary for the purification of this compound?

A3: While not strictly necessary, vacuum distillation is recommended. With an estimated atmospheric boiling point around 165.5 °C, distilling at lower pressure will reduce the risk of thermal decomposition and the formation of byproducts, leading to a purer final product.

Q4: How can I monitor the purity of the collected fractions?

A4: The purity of the fractions can be monitored using several analytical techniques, including:

  • Gas Chromatography (GC): This is a highly effective method for separating and quantifying the components in your fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the collected compound and detect any impurities.

  • Refractive Index: Measuring the refractive index of each fraction can indicate its purity, as it should be constant for pure this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the fractional distillation of this compound.

Problem 1: The distillation is running too slowly or not at all.

  • Possible Cause: Insufficient heating of the distillation flask.

    • Solution: Gradually increase the heating mantle temperature. Ensure the flask is properly seated in the heating mantle for efficient heat transfer.

  • Possible Cause: The fractionating column is not adequately insulated.

    • Solution: Wrap the column with glass wool or aluminum foil to minimize heat loss to the surroundings.

  • Possible Cause: A leak in the distillation apparatus.

    • Solution: Check all joints and connections for a proper seal. If using ground glass joints, ensure they are properly greased (if appropriate for your system) and clamped.

Problem 2: The temperature at the thermometer is fluctuating.

  • Possible Cause: Uneven boiling (bumping) in the distillation flask.

    • Solution: Add a few boiling chips or a magnetic stir bar to the flask before starting the distillation to ensure smooth boiling.

  • Possible Cause: The distillation rate is too high.

    • Solution: Reduce the heating to the distillation flask to slow down the rate of vapor generation.

  • Possible Cause: The thermometer bulb is not correctly positioned.

    • Solution: Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.

Problem 3: Poor separation of this compound from impurities.

  • Possible Cause: The fractionating column is not efficient enough.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).

  • Possible Cause: The distillation is being conducted too quickly.

    • Solution: A slower distillation rate allows for more vaporization-condensation cycles within the column, leading to better separation. Reduce the heating to achieve a slow, steady collection of distillate.

  • Possible Cause: The reflux ratio is too low.

    • Solution: If your distillation head allows for it, adjust the reflux ratio to return more of the condensate to the column, which enhances separation.

Data Presentation

PropertyValueSource
Molecular Formula C₈H₁₈OPubChem
Molecular Weight 130.23 g/mol PubChem
Estimated Boiling Point ~165.5 °C at 760 mmHgBased on isomer 5,5-dimethylhexan-1-ol
Appearance Colorless liquid (presumed)General property of similar alcohols
Potential ImpurityOriginBoiling Point (°C)Separation Strategy
Unreacted Alkene (e.g., 4,5-dimethyl-1-hexene) Hydroformylation~115Fractional distillation
Isomeric Aldehydes HydroformylationVariesFractional distillation
Isomeric Alcohols HydroformylationVariesFractional distillation
Unreacted Aldehyde (e.g., 3,4-dimethylpentanal) Grignard Synthesis~140-150Fractional distillation
Diethyl Ether (solvent) Grignard Synthesis34.6Easily removed at the beginning of distillation
Tetrahydrofuran (solvent) Grignard Synthesis66Easily removed at the beginning of distillation
Unreacted Carboxylic Acid/Ester Reduction SynthesisHigher than alcoholThe desired alcohol will distill first

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a heating mantle.

    • Ensure all glassware is clean and dry.

    • Use appropriate clamps to secure the apparatus.

    • If performing a vacuum distillation, connect the receiving flask adapter to a vacuum source with a trap in between.

  • Sample Preparation:

    • Place the crude this compound in the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Add a few boiling chips or a magnetic stir bar.

  • Distillation Process:

    • Begin circulating cold water through the condenser.

    • If applicable, start the vacuum pump and allow the pressure to stabilize.

    • Turn on the heating mantle and gradually increase the temperature.

    • Observe the condensation ring rising slowly up the fractionating column.

    • Collect any low-boiling foreshot (impurities and residual solvents) in a separate receiving flask.

    • When the temperature at the distillation head stabilizes near the expected boiling point of this compound, change to a clean, pre-weighed receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Monitor the temperature throughout the distillation. A stable temperature indicates the collection of a pure compound.

    • If the temperature drops, it may indicate that all of the desired product has distilled.

    • Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential explosions.

  • Shutdown and Analysis:

    • Turn off the heating mantle and allow the apparatus to cool down.

    • If under vacuum, slowly vent the system to atmospheric pressure.

    • Disassemble the apparatus.

    • Analyze the collected fractions for purity using appropriate analytical methods (GC, NMR, etc.).

Mandatory Visualization

TroubleshootingWorkflow start Distillation Problem Observed issue_slow Slow or No Distillation start->issue_slow issue_temp Fluctuating Temperature start->issue_temp issue_sep Poor Separation start->issue_sep cause_heat Insufficient Heat? issue_slow->cause_heat Check cause_insulation Poor Insulation? issue_slow->cause_insulation Check cause_leak System Leak? issue_slow->cause_leak Check cause_bumping Uneven Boiling? issue_temp->cause_bumping Check cause_rate_high Distillation Rate Too High? issue_temp->cause_rate_high Check cause_thermometer Thermometer Position? issue_temp->cause_thermometer Check cause_column Inefficient Column? issue_sep->cause_column Check cause_rate_fast Distillation Too Fast? issue_sep->cause_rate_fast Check solution_heat Increase Heating cause_heat->solution_heat Action solution_insulate Insulate Column cause_insulation->solution_insulate Action solution_seal Check Seals and Joints cause_leak->solution_seal Action solution_boiling_chips Add Boiling Chips/Stir Bar cause_bumping->solution_boiling_chips Action solution_reduce_heat Reduce Heating cause_rate_high->solution_reduce_heat Action solution_reposition_thermometer Reposition Thermometer cause_thermometer->solution_reposition_thermometer Action solution_better_column Use More Efficient Column cause_column->solution_better_column Action solution_slow_distillation Slow Down Distillation Rate cause_rate_fast->solution_slow_distillation Action

Caption: Troubleshooting workflow for common distillation issues.

Technical Support Center: Resolving Overlapping NMR Peaks in 4,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving overlapping peaks in the 1H NMR spectrum of 4,5-dimethylhexan-1-ol.

Troubleshooting Guide

Issue: Poor resolution of signals in the aliphatic region of the 1H NMR spectrum of this compound, making unambiguous assignment and interpretation difficult.

Potential Cause Troubleshooting Step Expected Outcome
Inherent Signal Overlap The chemical shifts of the methylene (CH2) and methine (CH) protons in the alkyl chain are very similar, leading to overlapping multiplets.The following advanced NMR techniques can be employed to improve spectral dispersion.
1. Change the NMR Solvent: The chemical shift of protons can be influenced by the solvent.[1] Running the sample in a different deuterated solvent (e.g., from CDCl3 to C6D6 or CD3OD) can induce small changes in chemical shifts, potentially resolving the overlap.Altered chemical shifts may lead to better separation of the overlapping signals.
2. Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can affect the conformational equilibrium of the molecule and influence hydrogen bonding, which in turn can alter chemical shifts.[2][3]Changes in temperature may cause a differential shift in the overlapping proton signals, leading to their resolution.
3. Use of Lanthanide Shift Reagents (LSRs): LSRs are paramagnetic complexes that can coordinate with Lewis basic sites in the analyte, such as the hydroxyl group in this compound. This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the LSR.[4][5][6]Protons closer to the hydroxyl group will experience a larger shift, effectively spreading out the spectrum and resolving overlap.
4. 2D NMR Spectroscopy (COSY): A 2D Correlation Spectroscopy (COSY) experiment can reveal proton-proton coupling networks. Even if signals overlap in the 1D spectrum, they can often be resolved in the second dimension of a 2D spectrum.[1][7][8][9][10]Cross-peaks in the COSY spectrum will show which protons are coupled to each other, allowing for the assignment of individual signals within an overlapping multiplet.
Suboptimal Spectrometer Conditions 1. Shimming: Poor magnetic field homogeneity can lead to broad peaks, exacerbating overlap.Re-shimming the spectrometer can improve peak shape and resolution.
2. Acquisition Parameters: Insufficient acquisition time or a low number of scans can result in a spectrum with a poor signal-to-noise ratio, making it difficult to distinguish individual peaks within a multiplet.Optimizing acquisition parameters will improve the quality of the spectrum.

Frequently Asked Questions (FAQs)

Q1: Which protons in this compound are most likely to have overlapping signals in the 1H NMR spectrum?

A1: Based on the structure of this compound, the protons most likely to exhibit signal overlap are the methylene (CH2) groups at positions 2 and 3, and the methine (CH) protons at positions 4 and 5. The methyl (CH3) groups at positions 4 and 5, and the terminal methyl groups on the isopropyl moiety may also show some degree of overlap in the upfield region of the spectrum.

Q2: How do I choose the best method to resolve overlapping peaks for my specific sample?

A2: The choice of method depends on the severity of the overlap and the available instrumentation. Changing the solvent is often the simplest and quickest approach. If that fails, variable temperature NMR is a good next step. For more significant overlap, using a lanthanide shift reagent can be very effective. If detailed connectivity information is required in addition to resolving the overlap, a 2D COSY experiment is the most powerful tool. The logical workflow for selecting a method is illustrated in the diagram below.

Q3: Are there any disadvantages to using lanthanide shift reagents?

A3: Yes, there are a few potential drawbacks. LSRs can cause line broadening of the NMR signals, which can reduce resolution if the concentration of the LSR is too high. Also, the induced shifts are not always linear with the concentration of the LSR, which can complicate quantitative analysis. It is crucial to add the LSR in small increments and monitor the spectral changes.[4][5]

Q4: Will a 2D COSY experiment definitively assign all the protons in this compound?

A4: A COSY experiment will reveal the coupling relationships between protons, which is a powerful tool for assignment. For instance, it will show which CH2 group is adjacent to the CH2OH group. However, in cases of severe overlap or complex coupling patterns, additional 2D NMR experiments like TOCSY (Total Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) may be necessary for a complete and unambiguous assignment.[1][8]

Q5: What is the expected chemical shift for the hydroxyl proton, and will it overlap with other signals?

A5: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It can appear anywhere from ~1 to 5 ppm. It often presents as a broad singlet. To confirm its identity, a D2O exchange experiment can be performed. Adding a drop of D2O to the NMR tube will cause the hydroxyl proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.

Experimental Protocols

Protocol 1: Resolving Peak Overlap Using a Lanthanide Shift Reagent (Eu(fod)3)

Objective: To resolve overlapping proton signals in the 1H NMR spectrum of this compound by inducing chemical shifts with a lanthanide shift reagent.

Materials:

  • Sample of this compound

  • Deuterated chloroform (CDCl3)

  • Eu(fod)3 (tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III))

  • NMR tube

  • Microliter syringe

Procedure:

  • Prepare the initial sample: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl3 in an NMR tube.

  • Acquire the initial spectrum: Obtain a standard 1H NMR spectrum of the sample. Note the regions of signal overlap.

  • Prepare the shift reagent solution: Prepare a stock solution of Eu(fod)3 in CDCl3 (e.g., 10 mg/mL).

  • Incremental addition of LSR: Add a small aliquot (e.g., 1-2 µL) of the Eu(fod)3 solution to the NMR tube.

  • Mix and acquire spectrum: Gently invert the NMR tube several times to ensure thorough mixing. Acquire a 1H NMR spectrum.

  • Analyze the spectrum: Observe the changes in chemical shifts. Protons closer to the hydroxyl group will have shifted downfield more significantly.

  • Repeat steps 4-6: Continue adding small aliquots of the LSR solution and acquiring spectra until the overlapping signals are sufficiently resolved. Keep a record of the total amount of LSR added.

Protocol 2: 2D Correlation Spectroscopy (COSY)

Objective: To identify proton-proton coupling networks in this compound to aid in the assignment of overlapping signals.

Procedure:

  • Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent as you would for a 1D 1H NMR experiment. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.

  • Spectrometer Setup:

    • Load a standard COSY pulse program on the NMR spectrometer.

    • Set the spectral width to encompass all proton signals.

    • Set the number of data points in the direct (F2) and indirect (F1) dimensions. Typical values are 2048 (F2) and 256 (F1).

    • Set the number of scans per increment. This will depend on the sample concentration.

  • Acquisition: Start the 2D acquisition. The experiment time will depend on the chosen parameters.

  • Processing:

    • After the acquisition is complete, the data needs to be processed in both dimensions.

    • Apply a window function (e.g., sine-bell) to both dimensions to improve the appearance of the spectrum.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum if necessary (phase-sensitive COSY).

  • Analysis:

    • The 1D 1H spectrum will appear along the diagonal of the 2D plot.

    • Off-diagonal peaks (cross-peaks) indicate that the two protons at the corresponding chemical shifts on the diagonal are coupled to each other.

    • Trace the connectivity from one proton to its coupled neighbors to build up the spin system of the molecule.

Visualizations

logical_workflow start Overlapping Peaks in 1H NMR Spectrum solvent Change NMR Solvent start->solvent resolved Peaks Resolved solvent->resolved Yes not_resolved Peaks Still Overlapping solvent->not_resolved No vt_nmr Variable Temperature (VT) NMR vt_nmr->resolved Yes not_resolved2 not_resolved2 vt_nmr->not_resolved2 Peaks Still Overlapping lsr Use Lanthanide Shift Reagent (LSR) lsr->resolved Yes not_resolved3 not_resolved3 lsr->not_resolved3 Peaks Still Overlapping cosy Perform 2D COSY Experiment cosy->resolved Yes not_resolved->vt_nmr not_resolved2->lsr not_resolved3->cosy

Caption: A decision-making workflow for resolving overlapping NMR peaks.

References

Navigating Steric Hindrance in Reactions with 4,5-Dimethylhexan-1-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique structural conformation of 4,5-dimethylhexan-1-ol, characterized by bulky methyl groups near the hydroxyl functionality, presents significant steric challenges in a variety of chemical transformations. This guide provides troubleshooting advice and detailed protocols to help researchers overcome these obstacles and achieve desired reaction outcomes.

Frequently Asked Questions (FAQs)

1. Oxidation Reactions

Question Answer
My standard oxidation protocol (e.g., using PCC or Jones reagent) is giving low yields with this compound. What is the issue? The steric bulk of the methyl groups at the 4 and 5 positions hinders the approach of traditional, bulky oxidizing agents to the hydroxyl group. This leads to slow reaction rates and incomplete conversion.
What are more effective methods for oxidizing this compound to the corresponding aldehyde or carboxylic acid? For sterically hindered alcohols, less sterically demanding reagents and catalytic systems are recommended. Consider using Swern oxidation (oxalyl chloride/DMSO) or Dess-Martin periodinane (DMP) for conversion to the aldehyde. For oxidation to the carboxylic acid, a two-step procedure involving one of the aforementioned aldehyde syntheses followed by a Pinnick oxidation (sodium chlorite) is often effective.[1][2] Alternatively, catalytic systems like TEMPO with a co-oxidant can be effective for hindered alcohols.[3][4]
I am observing significant side products in my oxidation reaction. How can I improve selectivity? Side product formation is often a consequence of harsh reaction conditions required to overcome steric hindrance. Milder reagents like DMP or Swern oxidation at low temperatures (-78 °C) can minimize side reactions. Careful control of stoichiometry and reaction time is also crucial.

2. Esterification Reactions

Question Answer
Fischer esterification with this compound is extremely slow and gives poor yields. Why? The mechanism of Fischer esterification involves nucleophilic attack of the alcohol on a protonated carboxylic acid. The steric hindrance around the hydroxyl group of this compound severely impedes this attack, leading to a very slow reaction rate and an unfavorable equilibrium.[5]
What are the best methods for esterifying this compound? For sterically hindered alcohols, it is generally more effective to activate the carboxylic acid rather than the alcohol. Using acyl chlorides or acid anhydrides with a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly improve yields. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) or a similar coupling agent with DMAP, is another excellent option.[6] The Mitsunobu reaction offers an alternative for inverting the stereocenter if applicable, but for sterically hindered alcohols, using a more acidic carboxylic acid can be beneficial.[7]
How can I drive the esterification reaction to completion? Besides using activating agents, removing the byproducts of the reaction can help shift the equilibrium towards the product. For example, in reactions involving acyl chlorides, a base like triethylamine or pyridine is used to scavenge the HCl produced.[5] In DCC-mediated couplings, the insoluble dicyclohexylurea byproduct precipitates out of the reaction mixture.

3. Etherification Reactions

Question Answer
The Williamson ether synthesis is failing with this compound as the nucleophile. What is the problem? The Williamson ether synthesis is an S(_N)2 reaction. The steric hindrance of this compound makes it a poor nucleophile for attacking an alkyl halide, especially if the halide is also sterically hindered.[8][9] Furthermore, the alkoxide of this compound is a bulky base, which can promote elimination (E2) of the alkyl halide as a competing side reaction.
Are there alternative methods for synthesizing ethers from this compound? A more suitable approach is to use this compound as the electrophile after converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate). This can then be reacted with a less hindered alkoxide. For the synthesis of silyl ethers, reacting the alcohol with a silyl halide (e.g., TMSCl, TBDMSCl) in the presence of a base like triethylamine or imidazole is a highly effective method for protecting the alcohol group.[10][11][12]

Troubleshooting Guides & Experimental Protocols

Oxidation of this compound to 4,5-Dimethylhexanal (Swern Oxidation)

Issue: Low yield of the aldehyde, formation of side products.

Troubleshooting:

  • Ensure anhydrous conditions: Any moisture will quench the reactive intermediates.

  • Maintain low temperature: Adding the alcohol and triethylamine at -78 °C is critical to prevent side reactions.

  • Slow addition: Add reagents dropwise to control the reaction exotherm.

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.4 eq) in anhydrous DCM.

  • After stirring for 15 minutes, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

  • Stir for an additional 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) and stir for 30 minutes.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Esterification of this compound with a Carboxylic Acid (Steglich Esterification)

Issue: Incomplete reaction, difficulty in purification.

Troubleshooting:

  • Use a slight excess of the carboxylic acid and coupling agent: This can help drive the reaction to completion.

  • Ensure the purity of reagents: Impurities can lead to side reactions.

  • Efficient removal of the urea byproduct: Filtration is key to simplifying purification.

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Oxidation Methods for Sterically Hindered Primary Alcohols

Method Reagents Typical Yield Range Advantages Disadvantages
Swern OxidationOxalyl Chloride, DMSO, Et(_3)N85-95%High yields, mild conditionsRequires low temperatures, sensitive to water
Dess-Martin PeriodinaneDMP80-90%Room temperature reaction, neutral conditionsDMP is explosive under certain conditions, expensive
TEMPO CatalysisTEMPO, NaOCl70-90%Catalytic, environmentally friendly co-oxidantCan be slow for highly hindered substrates

Table 2: Comparison of Esterification Methods for this compound

Method Reagents Typical Yield Range Advantages Disadvantages
Fischer EsterificationCarboxylic Acid, H(_2)SO(_4)<10%Simple reagentsIneffective for sterically hindered alcohols
Acyl Chloride MethodAcyl Chloride, Pyridine/Et(_3)N70-85%High reactivityAcyl chlorides can be moisture sensitive
Steglich EsterificationCarboxylic Acid, DCC, DMAP80-95%Mild conditions, high yieldsDCC can cause allergic reactions, byproduct removal

Visualizations

experimental_workflow cluster_oxidation Oxidation Workflow cluster_esterification Esterification Workflow start_ox This compound reagents_ox Swern or DMP Reagents reaction_ox Oxidation Reaction start_ox->reaction_ox reagents_ox->reaction_ox product_ox 4,5-Dimethylhexanal reaction_ox->product_ox start_est This compound reagents_est Carboxylic Acid + DCC/DMAP reaction_est Esterification Reaction start_est->reaction_est reagents_est->reaction_est product_est Ester Product reaction_est->product_est

Caption: General workflows for oxidation and esterification of this compound.

steric_hindrance_logic cluster_alcohol This compound cluster_reagent Approaching Reagent cluster_outcome Reaction Outcome alcohol HO-CH2-CH2-CH(CH3)-CH(CH3)-CH3 steric_shield Bulky Methyl Groups alcohol->steric_shield slow_reaction Slow or No Reaction alcohol->slow_reaction side_reactions Side Reactions (e.g., Elimination) alcohol->side_reactions reagent Nucleophile / Oxidizing Agent reagent->alcohol Steric Clash

Caption: Impact of steric hindrance on reactions with this compound.

References

Identifying and removing impurities from 4,5-Dimethylhexan-1-ol samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dimethylhexan-1-ol. Our goal is to help you identify and remove impurities effectively from your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound sample?

A1: The impurities in your sample will largely depend on the synthetic route used. Common impurities may include:

  • Unreacted starting materials: Such as 4,5-dimethyl-1-hexene, 4,5-dimethylhexanoic acid, or related Grignard reagents.

  • Isomeric alcohols: Structural isomers like 5,5-dimethylhexan-1-ol or 4,4-dimethylhexan-1-ol may be present if the starting materials were not isomerically pure.

  • Byproducts of the reaction: These can include borane adducts from hydroboration-oxidation, or side-products from Grignard reactions.

  • Solvent residues: Residual solvents from the reaction or extraction steps.

Q2: What analytical techniques are best for identifying impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile impurities and identifying them based on their mass spectra. Alcohols often show a characteristic loss of water (M-18 peak) in their mass spectrum.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the main compound and any impurities present. Residual solvent peaks are also easily identified.[3][4][5]

Q3: Can I use fractional distillation to purify this compound?

A3: Yes, fractional distillation is a suitable method for purifying this compound, especially for removing impurities with significantly different boiling points.[6][7][8] It is most effective when the boiling point difference between the desired compound and the impurity is greater than 25°C.[6]

Q4: When is column chromatography a better choice for purification?

A4: Column chromatography is particularly useful for separating compounds with similar boiling points, such as structural isomers, or for removing non-volatile impurities.[9][10][11][12][13] It separates compounds based on their differential adsorption to a stationary phase.

Q5: Is recrystallization a viable purification method for this compound?

A5: Recrystallization is primarily used for purifying solid compounds.[1][14] Since this compound is a liquid at room temperature, recrystallization would not be a standard purification technique unless you are working with a solid derivative of the alcohol.

Troubleshooting Guides

Problem 1: My GC-MS analysis shows multiple peaks close to the main product peak.

Possible Cause: Presence of isomeric impurities. These isomers will have very similar mass spectra, making them difficult to distinguish by MS alone.

Solution:

  • Optimize GC Method: Increase the column length or use a column with a different stationary phase to improve the separation of the isomers.

  • Column Chromatography: If distillation is ineffective, column chromatography is the recommended method for separating structural isomers.

  • NMR Analysis: Use 1H and 13C NMR to identify the specific isomers present by comparing the spectra to known standards or predicted chemical shifts.

Problem 2: My NMR spectrum shows broad peaks and unexpected signals.

Possible Cause:

  • Water Contamination: The presence of water can broaden the alcohol proton signal and affect the chemical shifts of exchangeable protons.

  • Acidic or Basic Impurities: These can catalyze exchange processes and lead to peak broadening.

  • Paramagnetic Impurities: Trace metals can cause significant line broadening.

Solution:

  • Drying: Dry the sample thoroughly using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and remove the solvent under reduced pressure.

  • Aqueous Workup: Perform an aqueous workup to remove acidic or basic impurities.

  • Filtration: Filter the sample through a plug of silica gel to remove baseline impurities.

Data Presentation

Table 1: Physical Properties of this compound and Potential Isomeric Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC8H18O130.23Not available
5,5-Dimethylhexan-1-olC8H18O130.23165.5
4,4-Dimethylhexan-1-olC8H18O130.23170.96 (estimate)
3,4-Dimethylhexan-1-olC8H18O130.23Not available

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating this compound from impurities with significantly different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a heating mantle, a round-bottom flask, a fractionating column packed with Raschig rings or other suitable packing material, a condenser, a receiving flask, and a thermometer.

  • Sample Charging: Charge the impure this compound into the round-bottom flask. Add a few boiling chips.

  • Distillation:

    • Slowly heat the flask.

    • Monitor the temperature at the top of the fractionating column.

    • Collect the fractions that distill over at a constant temperature corresponding to the boiling point of the desired compound.

    • Discard the initial fraction (forerun) which may contain lower-boiling impurities, and the final fraction (tailings) which may contain higher-boiling impurities.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating isomeric impurities or non-volatile contaminants.

Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of the non-polar solvent and carefully load it onto the top of the column.

  • Elution:

    • Begin eluting with the non-polar solvent.

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase.

    • Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Impurity_Identification_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Impurity Analysis cluster_purification Purification Strategy HB Hydroboration-Oxidation Impure Impure this compound HB->Impure Red Reduction of Carboxylic Acid Red->Impure Grignard Grignard Reaction Grignard->Impure GCMS GC-MS Analysis Distill Fractional Distillation GCMS->Distill Different Boiling Points NMR NMR Spectroscopy Column Column Chromatography NMR->Column Similar Boiling Points / Isomers Pure Pure this compound Distill->Pure Column->Pure Impure->GCMS Identify volatile impurities Impure->NMR Identify structural impurities

Caption: Workflow for identifying and removing impurities from this compound.

Troubleshooting_Guide Start Start: Impure Sample GC_Issue GC shows multiple close peaks? Start->GC_Issue NMR_Issue NMR shows broad/unexpected peaks? Start->NMR_Issue GC_Issue->NMR_Issue No Isomers Likely Isomeric Impurities GC_Issue->Isomers Yes Contaminants Likely Water/Acid/Base Contamination NMR_Issue->Contaminants Yes End Pure Sample NMR_Issue->End No Optimize_GC Optimize GC Method Isomers->Optimize_GC Column_Chrom Perform Column Chromatography Isomers->Column_Chrom Drying Dry Sample Thoroughly Contaminants->Drying Workup Perform Aqueous Workup Contaminants->Workup Optimize_GC->End Column_Chrom->End Drying->End Workup->End

References

4,5-Dimethylhexan-1-ol stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation issues of 4,5-dimethylhexan-1-ol.

Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. To prevent potential degradation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and away from direct sunlight and heat sources.

Q2: What are the visible signs of this compound degradation?

A2: Physical signs of degradation can include a change in color (developing a yellowish tint), an increase in viscosity, or the appearance of a sharp, unpleasant odor. For quantitative assessment, analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to detect the presence of impurities.

Q3: What are the primary degradation pathways for this compound?

A3: As a primary alcohol, this compound is susceptible to oxidation. Mild oxidation can yield the corresponding aldehyde (4,5-dimethylhexanal), which can be further oxidized to a carboxylic acid (4,5-dimethylhexanoic acid) under stronger oxidizing conditions. Another potential degradation pathway, particularly in the presence of acid catalysts and heat, is dehydration to form an alkene or ether formation.

Q4: Is this compound sensitive to pH changes?

A4: While stable under neutral conditions, this compound can undergo acid-catalyzed dehydration or etherification. It is generally stable in basic conditions, although strong bases should be used with caution depending on the reaction conditions.

Troubleshooting Guide for Experimental Issues

Q1: My reaction involving this compound is giving a lower yield than expected, and I observe an unexpected byproduct with a carbonyl peak in the IR spectrum. What could be the cause?

A1: The presence of a carbonyl peak suggests that the this compound may have been partially oxidized to 4,5-dimethylhexanal or 4,5-dimethylhexanoic acid. This can occur if the starting material was improperly stored or if the reaction conditions inadvertently introduced an oxidizing agent.

  • Troubleshooting Steps:

    • Verify the purity of your this compound using GC-MS or NMR.

    • Ensure that all solvents and reagents are free of peroxides and other oxidizing impurities.

    • Consider running the reaction under an inert atmosphere to prevent air oxidation.

Q2: I am trying to perform a substitution reaction on the hydroxyl group of this compound, but I am getting a complex mixture of products, including some that appear to be ethers. Why is this happening?

A2: The formation of ethers suggests a competing dehydration reaction. This is particularly common when using strong acids at elevated temperatures. The carbocation intermediate that can form is susceptible to elimination or reaction with another alcohol molecule.

  • Troubleshooting Steps:

    • Lower the reaction temperature.

    • Use a milder acid catalyst or a non-acidic method for activating the hydroxyl group.

    • Employ a higher concentration of the nucleophile to favor the substitution reaction over the competing ether formation.

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC8H18O[1]
Molecular Weight130.23 g/mol [1]
IUPAC NameThis compound[1]
CAS Number60564-76-3[1]
Boiling Point170.96°C (estimate)[2]
Density0.8414 g/cm³ (estimate)[2]

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

  • Sample Preparation:

    • Prepare four sets of samples of this compound in sealed vials.

    • One set will be the control, stored at recommended conditions (2-8°C, protected from light).

    • The other three sets will be subjected to stress conditions:

      • Heat: 50°C in an oven.

      • Light: Exposure to UV light at room temperature.

      • Oxidation: Addition of a mild oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Time Points:

    • Analyze samples from each set at initial (T=0), 24 hours, 48 hours, and 1 week time points.

  • Analysis:

    • At each time point, withdraw an aliquot from each sample.

    • Analyze the purity of the sample using Gas Chromatography with Flame Ionization Detection (GC-FID).

    • Characterize any significant degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Evaluation:

    • Quantify the percentage of this compound remaining at each time point for each condition.

    • Identify the major degradation products and propose a degradation pathway based on the GC-MS data.

Visualizations

Degradation_Pathway This compound This compound 4,5-Dimethylhexanal 4,5-Dimethylhexanal This compound->4,5-Dimethylhexanal Mild Oxidation 4,5-Dimethylhexanoic Acid 4,5-Dimethylhexanoic Acid 4,5-Dimethylhexanal->4,5-Dimethylhexanoic Acid Further Oxidation

Caption: Potential oxidation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Prep Prepare this compound samples Control Control (2-8°C) Sample_Prep->Control Heat_Stress Heat (50°C) Sample_Prep->Heat_Stress Light_Stress UV Light Sample_Prep->Light_Stress Oxidative_Stress Oxidizing Agent Sample_Prep->Oxidative_Stress Time_Points T=0, 24h, 48h, 1wk Control->Time_Points Heat_Stress->Time_Points Light_Stress->Time_Points Oxidative_Stress->Time_Points GC_FID GC-FID for Purity Time_Points->GC_FID GC_MS GC-MS for Impurity ID GC_FID->GC_MS Data_Evaluation Evaluate Stability GC_MS->Data_Evaluation Identify Degradants

Caption: Workflow for an accelerated stability study.

Troubleshooting_Flow Start Unexpected Experimental Result Check_Purity Check Starting Material Purity (GC/NMR) Start->Check_Purity Pure Is it Pure? Check_Purity->Pure Repurify Repurify or Obtain New Stock Pure->Repurify No Review_Conditions Review Reaction Conditions (Temp, Reagents, Atmosphere) Pure->Review_Conditions Yes Repurify->Check_Purity Oxidation Possibility of Oxidation? Review_Conditions->Oxidation Inert_Atmosphere Use Inert Atmosphere / Degas Solvents Oxidation->Inert_Atmosphere Yes Dehydration Possibility of Dehydration? Oxidation->Dehydration No Inert_Atmosphere->Dehydration Modify_Conditions Lower Temperature / Use Milder Acid Dehydration->Modify_Conditions Yes End Optimized Experiment Dehydration->End No Modify_Conditions->End

Caption: Troubleshooting logic for unexpected reaction outcomes.

References

Challenges in the scale-up synthesis of 4,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 4,5-Dimethylhexan-1-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Route 1: Grignard Reaction with Formaldehyde

Issue 1.1: Low to No Initiation of Grignard Reagent Formation.

  • Question: My Grignard reaction with 1-bromo-3,4-dimethylpentane is not starting. What are the possible causes and solutions?

  • Answer: Grignard reaction initiation can be challenging. Here are common causes and troubleshooting steps:

    • Moisture: Grignard reagents are highly sensitive to water. Ensure all glassware is oven-dried and cooled under a dry, inert atmosphere (Nitrogen or Argon). The solvent (e.g., THF, diethyl ether) must be anhydrous.

    • Magnesium Surface: The magnesium turnings may have a passivating oxide layer. Try crushing the magnesium turnings in a dry flask to expose a fresh surface. A small crystal of iodine can also be added to etch the surface of the magnesium.

    • Initiation Temperature: Gentle heating with a heat gun or a warm water bath can help initiate the reaction. Be prepared to cool the reaction vessel once the exotherm begins.

    • Activators: A small amount of pre-formed Grignard reagent or an activator like 1,2-dibromoethane can be added to start the reaction.[1]

Issue 1.2: Low Yield of this compound and Formation of By-products.

  • Question: My Grignard reaction is producing a low yield of the desired primary alcohol and other impurities. What are these by-products and how can I minimize them?

  • Answer: The primary by-product in Grignard reagent formation is the Wurtz coupling product. Other issues can arise from the reaction with formaldehyde.

    • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide to form a dimer. To minimize this, add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

    • Reaction with Formaldehyde: Formaldehyde can polymerize. Use a freshly prepared solution of formaldehyde or depolymerize paraformaldehyde just before use. Adding the Grignard reagent to an excess of the formaldehyde solution can also be beneficial.

Route 2: Reduction of 4,5-Dimethylhexanoic Acid or its Ester

Issue 2.1: Incomplete Reduction or Low Yield.

  • Question: The reduction of ethyl 4,5-dimethylhexanoate with Lithium Aluminum Hydride (LiAlH₄) is giving a poor yield of the alcohol. What could be the problem?

  • Answer: Incomplete reduction with LiAlH₄ can be due to several factors:

    • Reagent Purity/Activity: LiAlH₄ is highly reactive and can be deactivated by moisture. Use fresh, high-quality LiAlH₄ and ensure all solvents are anhydrous.

    • Insufficient Reagent: Ensure a sufficient molar excess of LiAlH₄ is used. A common ratio is 1.5 to 2 equivalents of hydride per mole of ester.

    • Reaction Temperature: While the reaction is typically performed at room temperature or with initial cooling, ensuring the reaction goes to completion may require a period of gentle reflux.

    • Work-up Procedure: The work-up is critical for liberating the alcohol from the aluminum salts. A standard Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is often effective.

Issue 2.2: Safety Concerns and Handling of LiAlH₄.

  • Question: I am concerned about the safe handling of LiAlH₄ on a larger scale. What are the key safety precautions?

  • Answer: LiAlH₄ is a powerful reducing agent that reacts violently with water and other protic solvents to produce hydrogen gas, which is flammable.

    • Inert Atmosphere: Always handle LiAlH₄ under a dry, inert atmosphere (Nitrogen or Argon).

    • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is scrupulously dried.

    • Controlled Addition: Add the LiAlH₄ portion-wise to the reaction vessel or as a solution in an anhydrous solvent to control the reaction rate and exotherm.

    • Quenching: The quenching of excess LiAlH₄ is highly exothermic. Perform the quench slowly at a low temperature (e.g., 0 °C) with careful control of the addition of water or an aqueous solution.

Route 3: Hydroboration-Oxidation of 4,5-Dimethyl-1-hexene

Issue 3.1: Formation of the Incorrect Regioisomer.

  • Question: I am getting a significant amount of the secondary alcohol (4,5-dimethylhexan-2-ol) instead of the desired primary alcohol. Why is this happening?

  • Answer: The hydroboration-oxidation reaction is typically highly regioselective for the anti-Markovnikov product (the primary alcohol in this case). Formation of the secondary alcohol suggests issues with the reaction conditions.

    • Steric Hindrance: For sterically hindered alkenes, the selectivity is usually very high. Ensure the starting alkene is of high purity.

    • Borane Reagent: Using a bulkier borane reagent, such as 9-BBN (9-borabicyclo[3.3.1]nonane), can further enhance the regioselectivity for the anti-Markovnikov product.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic routes to prepare this compound?

    • A1: The most common and scalable synthetic routes include:

      • Grignard Reaction: Reaction of a 3,4-dimethylpentylmagnesium halide (prepared from the corresponding alkyl halide) with formaldehyde.

      • Reduction: Reduction of 4,5-dimethylhexanoic acid or its corresponding ester (e.g., ethyl 4,5-dimethylhexanoate) using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

      • Hydroboration-Oxidation: Reaction of 4,5-dimethyl-1-hexene with a borane reagent (e.g., BH₃•THF) followed by oxidation with hydrogen peroxide and a base.

  • Q2: How can I purify the final product, this compound?

    • A2: The most common method for purifying this compound is fractional distillation under reduced pressure. The boiling point will depend on the pressure. Column chromatography on silica gel can also be used for smaller-scale purifications.

  • Q3: Are there any specific analytical techniques to monitor the reaction progress and purity of the final product?

    • A3: Yes, Gas Chromatography (GC) is an excellent technique to monitor the disappearance of starting materials and the appearance of the product. GC-Mass Spectrometry (GC-MS) can be used to identify the product and any by-products. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product.

Quantitative Data Summary

The following tables summarize representative quantitative data for the different synthetic routes. Please note that actual results may vary based on experimental conditions and scale.

Table 1: Comparison of Synthetic Routes for this compound

ParameterGrignard ReactionLiAlH₄ ReductionHydroboration-Oxidation
Starting Material 1-bromo-3,4-dimethylpentaneEthyl 4,5-dimethylhexanoate4,5-dimethyl-1-hexene
Key Reagents Mg, FormaldehydeLiAlH₄BH₃•THF, H₂O₂, NaOH
Typical Yield 60-75%80-90%85-95%
Reaction Time 4-6 hours3-5 hours4-6 hours
Key Challenges Initiation, Wurtz couplingHandling of LiAlH₄, work-upRegioselectivity

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction
  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, all under an inert atmosphere (N₂ or Ar).

    • To the flask, add magnesium turnings (1.2 equivalents).

    • Add a small volume of a solution of 1-bromo-3,4-dimethylpentane (1 equivalent) in anhydrous THF to the dropping funnel.

    • Add a small portion of the alkyl bromide solution to the magnesium. If the reaction does not initiate, add a crystal of iodine or gently warm the flask.

    • Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture for 1-2 hours until most of the magnesium is consumed.

  • Reaction with Formaldehyde:

    • In a separate flame-dried flask, prepare a solution of anhydrous formaldehyde in THF by depolymerizing paraformaldehyde.

    • Cool the formaldehyde solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the formaldehyde solution via a cannula.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound via LiAlH₄ Reduction
  • Reaction Setup:

    • Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere.

    • In the flask, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C.

  • Reduction:

    • Dissolve ethyl 4,5-dimethylhexanoate (1 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the ester solution dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add water (x mL, where x is the mass of LiAlH₄ used in grams).

    • Add 15% aqueous NaOH solution (x mL).

    • Add water again (3x mL).

    • Stir the mixture until a white precipitate forms.

    • Filter the solid and wash it with THF.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation.

Visualizations

logical_relationship cluster_grignard Troubleshooting Grignard Synthesis cluster_lih Troubleshooting LiAlH4 Reduction Start_G Low/No Initiation Cause_Moisture_G Moisture Present Start_G->Cause_Moisture_G Possible Cause Cause_MgOxide_G MgO Layer on Mg Start_G->Cause_MgOxide_G Possible Cause Solution_Dry_G Use Anhydrous Conditions Cause_Moisture_G->Solution_Dry_G Solution Solution_ActivateMg_G Activate Mg (Iodine, Crushing) Cause_MgOxide_G->Solution_ActivateMg_G Solution Start_L Incomplete Reduction Cause_Reagent_L Deactivated LiAlH4 Start_L->Cause_Reagent_L Possible Cause Cause_Stoichiometry_L Insufficient LiAlH4 Start_L->Cause_Stoichiometry_L Possible Cause Solution_FreshReagent_L Use Fresh LiAlH4 Cause_Reagent_L->Solution_FreshReagent_L Solution Solution_Stoichiometry_L Increase Equivalents of LiAlH4 Cause_Stoichiometry_L->Solution_Stoichiometry_L Solution

Caption: Troubleshooting logic for common synthesis issues.

experimental_workflow Start Select Synthetic Route Grignard Grignard Synthesis Start->Grignard Reduction Reduction Synthesis Start->Reduction Hydroboration Hydroboration-Oxidation Start->Hydroboration Reaction Perform Reaction Grignard->Reaction Reduction->Reaction Hydroboration->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Analysis Analysis (GC, NMR) Purification->Analysis Product This compound Analysis->Product

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Optimizing Temperature Control for 4,5-Dimethylhexan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing temperature control for reactions involving 4,5-Dimethylhexan-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Synthesis of this compound via Grignard Reaction

Q1: My Grignard reaction to synthesize this compound is not initiating. What are the common causes and solutions?

A1: Failure to initiate is a common issue in Grignard reactions. The primary cause is often the presence of moisture, which quenches the highly reactive Grignard reagent. Another key factor is the passivation of the magnesium metal surface.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, typically by oven-drying and cooling under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous. Diethyl ether or tetrahydrofuran (THF) are common solvents and must be freshly distilled from a suitable drying agent.

  • Activate Magnesium Turnings: The magnesium surface can be activated by gentle heating with a heat gun under an inert atmosphere before adding the alkyl halide. Alternatively, a small crystal of iodine can be added to the magnesium to etch the surface and expose fresh metal.

  • Initiation Temperature: The reaction is often initiated at room temperature. However, gentle warming with a warm water bath may be necessary. Once the reaction starts, it is often exothermic and may require cooling to maintain a controlled rate.[1][2]

Logical Workflow for Grignard Reaction Initiation:

start Grignard Reaction Fails to Initiate check_moisture Verify Anhydrous Conditions (Glassware, Solvents) start->check_moisture activate_mg Activate Magnesium Turnings (Heat Gun or Iodine) check_moisture->activate_mg Dry Conditions Confirmed initiate_reaction Initiate at Room Temperature or Gentle Warming activate_mg->initiate_reaction control_exotherm Control Exothermic Reaction (Cooling Bath) initiate_reaction->control_exotherm Reaction Starts failure Initiation Still Fails Re-evaluate Reagent Purity initiate_reaction->failure No Reaction success Successful Grignar Formation control_exotherm->success

Caption: Troubleshooting workflow for Grignard reaction initiation.

Q2: How can I effectively control the temperature of the exothermic Grignard reaction to prevent side reactions?

A2: Controlling the exothermic nature of the Grignard reaction is crucial to prevent side reactions such as Wurtz coupling.

Temperature Control Strategies:

  • Slow Addition of Alkyl Halide: The alkyl halide should be added dropwise from an addition funnel to the magnesium suspension. This allows for the dissipation of heat and maintains a steady reaction rate.

  • External Cooling: Use an ice bath or a cooling mantle to maintain the reaction temperature within the optimal range, typically between room temperature and the boiling point of the solvent.

  • Monitoring: Continuously monitor the reaction temperature with a thermometer. If the reaction becomes too vigorous, the addition of the alkyl halide should be slowed or stopped, and the cooling should be increased.

ParameterRecommended Condition
Addition Rate Slow, dropwise
External Cooling Ice bath or cooling mantle
Temperature Monitoring Continuous

2. Oxidation of this compound to 4,5-Dimethylhexanal

Q3: I am trying to oxidize this compound to the corresponding aldehyde, but I am getting the carboxylic acid as a byproduct. How can I prevent overoxidation?

A3: Overoxidation to the carboxylic acid is a common side reaction when using strong oxidizing agents in the presence of water. To selectively obtain the aldehyde, a milder, anhydrous oxidizing agent should be used.

Recommended Reagents and Conditions:

  • Pyridinium Chlorochromate (PCC): PCC is a mild oxidizing agent that is effective for the conversion of primary alcohols to aldehydes without significant overoxidation.[3][4][5][6] The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM).

  • Dess-Martin Periodinane (DMP): DMP is another mild and selective reagent for the oxidation of primary alcohols to aldehydes.[3] It offers advantages such as neutral reaction conditions and often gives high yields.

Experimental Protocol: Oxidation using PCC

  • Suspend Pyridinium Chlorochromate (PCC) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Dissolve this compound in anhydrous DCM.

  • Slowly add the alcohol solution to the PCC suspension with stirring.

  • The reaction is typically exothermic and should be maintained at room temperature. If necessary, a water bath can be used for cooling.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium byproducts.

  • The solvent is removed under reduced pressure to yield the crude 4,5-Dimethylhexanal.

ReagentSolventTemperatureKey Advantage
PCC Dichloromethane (DCM)Room TemperatureSelectively oxidizes to the aldehyde.[3][4][5][6]
DMP Dichloromethane (DCM)Room TemperatureHigh yields and neutral conditions.[3]

3. Esterification of this compound

Q4: The esterification of this compound is proceeding slowly and giving low yields. What can I do to improve the reaction?

A4: The slow rate of esterification can be due to the steric hindrance of the secondary carbon at position 4 of this compound. Increasing the reaction temperature and using an appropriate catalyst can improve the reaction rate and yield.

Optimization Strategies:

  • Catalyst: Use a strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Temperature: The reaction is typically heated to drive the equilibrium towards the product side. Refluxing the reaction mixture is a common practice.

  • Removal of Water: The water produced during the reaction is a byproduct that can shift the equilibrium back to the reactants. Using a Dean-Stark apparatus to remove water as it is formed can significantly improve the yield of the ester.

  • Reactant Stoichiometry: Using an excess of either the alcohol or the carboxylic acid can also drive the reaction to completion.

Esterification Troubleshooting Pathway:

start Low Esterification Yield check_catalyst Ensure Adequate Strong Acid Catalyst start->check_catalyst increase_temp Increase Reaction Temperature (Reflux) check_catalyst->increase_temp Catalyst OK remove_water Use Dean-Stark Apparatus to Remove Water increase_temp->remove_water adjust_stoichiometry Use Excess of One Reactant remove_water->adjust_stoichiometry success Improved Ester Yield adjust_stoichiometry->success

Caption: Pathway to optimize esterification reactions.

4. Dehydration of this compound

Q5: I am attempting to dehydrate this compound. How can I control the reaction to selectively form the ether or the alkene?

A5: The dehydration of alcohols can lead to the formation of either an ether or an alkene, and the major product is highly dependent on the reaction temperature.

Temperature-Dependent Selectivity:

  • Ether Formation (Lower Temperature): At lower temperatures (typically around 130-140°C), the bimolecular condensation of two alcohol molecules to form an ether is favored.[7] This is an SN2-type reaction where one alcohol molecule acts as a nucleophile and attacks the protonated form of another alcohol molecule.

  • Alkene Formation (Higher Temperature): At higher temperatures (typically above 150°C for primary alcohols), the elimination reaction to form an alkene becomes the dominant pathway.[7][8] This is an E2-type elimination for primary alcohols.

Experimental Conditions for Selective Dehydration:

ProductCatalystTemperature RangeMechanism
Ether Conc. H₂SO₄~130-140°C[7]Sₙ2
Alkene Conc. H₂SO₄>150°C[7][8]E2

Dehydration Product Selection Workflow:

start Dehydration of this compound temp_control Select Reaction Temperature start->temp_control low_temp Low Temperature (~130-140°C) temp_control->low_temp high_temp High Temperature (>150°C) temp_control->high_temp ether_product Favors Ether Formation (SN2 Pathway) low_temp->ether_product alkene_product Favors Alkene Formation (E2 Pathway) high_temp->alkene_product

Caption: Temperature control for selective dehydration products.

5. Reduction of 4,5-Dimethylhexanoic Acid

Q6: I am reducing 4,5-Dimethylhexanoic acid to this compound using Lithium Aluminum Hydride (LiAlH₄), but the reaction is difficult to control. What are the key safety and temperature considerations?

A6: Lithium aluminum hydride is a very powerful and reactive reducing agent. Its reactions are highly exothermic and can be dangerous if not properly controlled.

Safety and Temperature Control Measures:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic solvents. The reaction must be carried out in a dry, aprotic solvent such as diethyl ether or THF under an inert atmosphere.

  • Slow Addition: The LiAlH₄ should be added slowly and in portions to a solution of the carboxylic acid, or vice versa, depending on the scale and specific procedure.

  • Cooling: The reaction flask should be immersed in an ice bath to dissipate the heat generated. The temperature should be maintained at a low level (e.g., 0 °C) during the addition.

  • Quenching: After the reaction is complete, the excess LiAlH₄ must be quenched carefully. This is typically done by the slow, dropwise addition of a quenching agent like ethyl acetate, followed by water and then aqueous acid or base, all while maintaining cooling.

Experimental Protocol: Reduction of a Carboxylic Acid with LiAlH₄

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4,5-Dimethylhexanoic acid in anhydrous THF and add it to the dropping funnel.

  • Add the carboxylic acid solution dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of ethyl acetate, water, and then aqueous NaOH or HCl.

  • The resulting salts are filtered off, and the organic layer is separated, dried, and concentrated to yield the alcohol.

References

Selecting the appropriate catalyst for 4,5-Dimethylhexan-1-ol hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrogenation of 4,5-Dimethylhexan-1-ol to 4,5-dimethylhexan-1-al or 4,5-dimethylhexane.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of this compound?

The primary challenge in the hydrogenation of this compound is achieving high selectivity for the desired product (aldehyde or alkane) while minimizing side reactions. The steric hindrance from the methyl groups at the 4 and 5 positions can influence catalyst activity and selectivity. The main competing side reaction is dehydration of the alcohol to form an alkene, particularly under acidic conditions or at elevated temperatures.[1][2][3][4]

Q2: Which catalysts are recommended for the hydrogenation of this compound?

The choice of catalyst depends on the desired product (aldehyde or alkane) and the reaction conditions. Common choices for alcohol hydrogenation include:

  • For conversion to 4,5-dimethylhexan-1-al (aldehyde): This is an oxidation reaction, not a hydrogenation. Common reagents for the oxidation of primary alcohols to aldehydes include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • For conversion to 4,5-dimethylhexane (alkane): This requires a two-step process: dehydration of the alcohol to an alkene, followed by hydrogenation of the alkene. Alternatively, a one-pot reaction can be attempted using a catalyst that promotes both dehydration and hydrogenation.

For the hydrogenation of the intermediate alkene to 4,5-dimethylhexane, common catalysts include:

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst for the hydrogenation of double bonds.[5]

  • Platinum on Carbon (Pt/C): Often more active than Pd/C and can be used under milder conditions.[5][6]

  • Raney Nickel (Ra-Ni): A cost-effective catalyst, but may require higher temperatures and pressures.[5][7]

Q3: What are the typical reaction conditions for the hydrogenation of the intermediate alkene?

Typical reaction conditions for the hydrogenation of an alkene to an alkane are:

  • Hydrogen Pressure: 1-50 atm (atmospheric to high pressure).

  • Temperature: 25-100 °C.

  • Solvent: Ethanol, methanol, ethyl acetate, or acetic acid.

  • Catalyst Loading: 1-10 mol% relative to the substrate.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no conversion of the starting alcohol 1. Inactive catalyst.2. Insufficient hydrogen pressure or temperature.3. Catalyst poisoning.1. Use a fresh batch of catalyst.2. Increase hydrogen pressure and/or temperature incrementally.3. Ensure the substrate and solvent are pure and free of potential poisons like sulfur compounds.
Formation of 4,5-dimethylhex-1-ene (dehydration product) 1. Reaction temperature is too high.2. Use of an acidic catalyst or solvent.1. Lower the reaction temperature.2. Use a neutral solvent and a non-acidic catalyst support. Consider adding a non-nucleophilic base to neutralize any acidic impurities.[2][3][4]
Formation of other isomers Isomerization of the double bond in the intermediate alkene.This is less likely with a terminal alkene but can occur. Using a more selective catalyst like Wilkinson's catalyst for the hydrogenation step might minimize isomerization.
Incomplete hydrogenation of the alkene 1. Insufficient reaction time.2. Catalyst deactivation.1. Increase the reaction time.2. Add a fresh portion of the catalyst.

Experimental Protocols

Protocol 1: Two-Step Synthesis of 4,5-Dimethylhexane from this compound

Step A: Dehydration of this compound to 4,5-Dimethylhex-1-ene

  • To a round-bottom flask equipped with a distillation apparatus, add this compound and a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).

  • Heat the mixture to a temperature sufficient to induce dehydration and distill the resulting alkene (typically 150-180°C for primary alcohols).[4]

  • Collect the crude 4,5-dimethylhex-1-ene.

  • Wash the collected alkene with a saturated sodium bicarbonate solution and then with brine.

  • Dry the alkene over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purify the alkene by distillation.

Step B: Hydrogenation of 4,5-Dimethylhex-1-ene to 4,5-Dimethylhexane

  • In a high-pressure reactor (e.g., a Parr shaker), dissolve the purified 4,5-dimethylhex-1-ene in a suitable solvent (e.g., ethanol).

  • Carefully add the hydrogenation catalyst (e.g., 5 mol% Pd/C) to the solution.

  • Seal the reactor and purge it with hydrogen gas several times to remove any air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 atm).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) until the reaction is complete (monitor by GC or TLC).

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude 4,5-dimethylhexane.

  • If necessary, purify the product by distillation.

Visualizations

Catalyst_Selection_Workflow cluster_input Input cluster_goal Desired Product cluster_process Process cluster_catalyst Catalyst/Reagent Start Starting Material: This compound Aldehyde 4,5-Dimethylhexan-1-al (Oxidation) Start->Aldehyde Select Oxidation Alkane 4,5-Dimethylhexane (Reduction) Start->Alkane Select Reduction Oxidation Oxidation Aldehyde->Oxidation Dehydration Dehydration to Alkene Alkane->Dehydration Hydrogenation Hydrogenation of Alkene Dehydration->Hydrogenation DehydratingAgent H₂SO₄ or H₃PO₄ Dehydration->DehydratingAgent HydrogenationCatalyst Pd/C, Pt/C, or Ra-Ni Hydrogenation->HydrogenationCatalyst OxidizingAgent PCC or Dess-Martin Periodinane Oxidation->OxidizingAgent

Caption: Catalyst selection workflow for the conversion of this compound.

Reaction_Pathways cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol This compound Alkene 4,5-Dimethylhex-1-ene Alcohol->Alkene Dehydration (H⁺, Δ) DesiredProduct 4,5-Dimethylhexane (Desired Product) Alkene->DesiredProduct Hydrogenation (H₂, Catalyst) SideProduct Isomeric Alkenes (Side Product) Alkene->SideProduct Isomerization (Acid/Heat)

Caption: Potential reaction pathways in the conversion of this compound to 4,5-Dimethylhexane.

References

Validation & Comparative

Differentiating Structural Isomers: A Comparative Analysis of 4,5-Dimethylhexan-1-ol and 2,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical structures is paramount. This guide provides a detailed comparison of two constitutional isomers, 4,5-Dimethylhexan-1-ol and 2,5-Dimethylhexan-1-ol, outlining key analytical techniques and expected experimental data for their differentiation.

The subject compounds, this compound and 2,5-Dimethylhexan-1-ol, share the same molecular formula (C8H18O) and molecular weight (130.23 g/mol ), making their differentiation a non-trivial task that relies on nuanced interpretation of spectroscopic and chromatographic data. Their structural differences, stemming from the varied placement of two methyl groups along a hexanol backbone, give rise to unique analytical signatures. This guide explores these differences through predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Gas Chromatography (GC) and Infrared (IR) Spectroscopy characteristics.

Structural and Physicochemical Properties

A fundamental understanding of the structural distinctions is crucial for interpreting the analytical data. This compound possesses two adjacent methyl groups on carbons 4 and 5, creating a more sterically hindered environment in that region of the molecule. In contrast, 2,5-Dimethylhexan-1-ol has its methyl groups positioned at carbons 2 and 5, resulting in a more dispersed branching pattern.

PropertyThis compound2,5-Dimethylhexan-1-ol
Molecular Formula C8H18OC8H18O
Molecular Weight 130.23 g/mol 130.23 g/mol
IUPAC Name This compound2,5-Dimethylhexan-1-ol
SMILES CC(C)C(C)CCCOCC(C)CCC(C)CO

Predicted Spectroscopic Data

To facilitate a quantitative comparison, ¹H and ¹³C NMR chemical shifts have been predicted using online spectral database tools. These predictions are based on the distinct electronic environments of the protons and carbons in each isomer.

¹H NMR Spectroscopy

The predicted ¹H NMR spectra of the two isomers are expected to show significant differences in chemical shifts and splitting patterns, particularly for the protons near the methyl groups and the alcohol functional group.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Assignment This compound (Predicted) 2,5-Dimethylhexan-1-ol (Predicted)
H attached to C1 (-CH2OH)~3.6 (t)~3.4 (d)
H attached to C2~1.5 (m)~1.7 (m)
H attached to C3~1.2 (m)~1.2 (m)
H attached to C4~1.6 (m)~1.4 (m)
H attached to C5~1.8 (m)~1.5 (m)
H attached to C6-~0.9 (d)
Methyl H's on C2-~0.9 (d)
Methyl H's on C4~0.9 (d)-
Methyl H's on C5~0.9 (d)~0.9 (d)
-OHBroad singletBroad singlet

Note: Predicted shifts are estimates. Actual values may vary based on solvent and experimental conditions. Multiplicity is denoted in parentheses (s=singlet, d=doublet, t=triplet, m=multiplet).

¹³C NMR Spectroscopy

The number of unique carbon signals and their chemical shifts in the ¹³C NMR spectrum provide a clear fingerprint for each isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Assignment This compound (Predicted) 2,5-Dimethylhexan-1-ol (Predicted)
C1 (-CH2OH)~63~68
C2~30~40
C3~39~25
C4~35~39
C5~33~28
C6-~23
Methyl C on C2-~18
Methyl C on C4~19-
Methyl C on C5~15~22

Note: Predicted shifts are estimates and serve for comparative purposes.

Chromatographic and Other Spectroscopic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC): Due to differences in their boiling points arising from their distinct branching structures, the two isomers are expected to have different retention times in a GC separation. Generally, more branched isomers have lower boiling points and thus shorter retention times. Therefore, this compound, with its more compact structure due to adjacent methyl groups, is predicted to have a slightly shorter retention time than the more linearly branched 2,5-dimethylhexan-1-ol on a non-polar column.[1]

Mass Spectrometry (MS): The mass spectra of both isomers will likely show a weak or absent molecular ion peak (m/z 130). The fragmentation patterns are expected to be dominated by alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule).[2][3]

  • Alpha-Cleavage:

    • This compound: The primary alpha-cleavage would result in the loss of a C5H11 radical, leading to a prominent peak at m/z 31 (CH2OH+).

    • 2,5-Dimethylhexan-1-ol: Alpha-cleavage would lead to the loss of a C6H13 radical, also resulting in a major fragment at m/z 31. However, the relative abundance of other fragments will differ due to the different stability of the resulting carbocations and radicals.

  • Dehydration: Both isomers are expected to show a fragment corresponding to the loss of water (M-18), resulting in a peak at m/z 112.[3]

Infrared (IR) Spectroscopy

The IR spectra of both compounds will be very similar, dominated by the characteristic absorptions of the O-H and C-O bonds of the primary alcohol group.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.

  • C-O Stretch: A strong absorption band in the range of 1050-1075 cm⁻¹.

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region.

While subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different skeletal vibrations, these are often difficult to interpret for definitive differentiation of such closely related isomers.

Experimental Protocols

The following are detailed methodologies for the key experiments used to differentiate the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to identify the unique chemical shifts and coupling patterns for each isomer.

Materials:

  • This compound

  • 2,5-Dimethylhexan-1-ol

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the alcohol sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Use a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts relative to TMS (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a spectral width of approximately 220 ppm.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the spectrum similarly to the ¹H spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the two isomers based on their boiling points and to obtain their mass spectra for fragmentation pattern analysis.

Materials:

  • This compound

  • 2,5-Dimethylhexan-1-ol

  • Hexane (or other suitable solvent)

  • GC-MS instrument with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Sample Preparation: Prepare dilute solutions (e.g., 100 ppm) of each isomer in hexane.

  • GC Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold at 200 °C for 5 minutes

    • Split Ratio: 50:1

  • MS Method:

    • Ion Source Temperature: 230 °C

    • Electron Ionization (EI) Energy: 70 eV

    • Mass Range: m/z 30-200

    • Solvent Delay: 3 minutes

  • Analysis: Inject 1 µL of each sample and acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. Compare the retention times and fragmentation patterns.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectra to confirm the presence of the alcohol functional group.

Materials:

  • This compound

  • 2,5-Dimethylhexan-1-ol

  • FTIR spectrometer with a liquid sample cell (e.g., NaCl plates) or an ATR accessory.

Procedure (using NaCl plates):

  • Place a drop of the neat liquid sample between two clean, dry NaCl plates.

  • Mount the plates in the spectrometer's sample holder.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan with empty plates before running the sample.

  • Analyze the spectrum for the characteristic absorption bands of the O-H and C-O functional groups.

Visualizing the Differentiation Workflow

The logical process for differentiating between the two isomers can be visualized as follows:

Differentiation_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_identification Identification Unknown Unknown Isomer (C8H18O) GCMS GC-MS Unknown->GCMS NMR NMR (¹H & ¹³C) Unknown->NMR IR IR Spectroscopy Unknown->IR RetentionTime Retention Time (GC) GCMS->RetentionTime Fragmentation Fragmentation Pattern (MS) GCMS->Fragmentation ChemicalShifts Chemical Shifts & Splitting Patterns (NMR) NMR->ChemicalShifts FunctionalGroup Functional Group ID (IR) IR->FunctionalGroup Isomer1 This compound RetentionTime->Isomer1 Shorter RT Isomer2 2,5-Dimethylhexan-1-ol RetentionTime->Isomer2 Longer RT Fragmentation->Isomer1 Distinct Fragments Fragmentation->Isomer2 Distinct Fragments ChemicalShifts->Isomer1 Unique Pattern A ChemicalShifts->Isomer2 Unique Pattern B

Caption: Workflow for the differentiation of this compound and 2,5-Dimethylhexan-1-ol.

Structural Comparison

The structural differences are the root cause of the distinct analytical data.

Structural_Comparison cluster_45 This compound cluster_25 2,5-Dimethylhexan-1-ol C1_45 HO-CH2- C2_45 CH2- C1_45->C2_45 C3_45 CH2- C2_45->C3_45 C4_45 CH(CH3)- C3_45->C4_45 C5_45 CH(CH3)- C4_45->C5_45 C6_45 CH3 C5_45->C6_45 C1_25 HO-CH2- C2_25 CH(CH3)- C1_25->C2_25 C3_25 CH2- C2_25->C3_25 C4_25 CH2- C3_25->C4_25 C5_25 CH(CH3)- C4_25->C5_25 C6_25 CH3 C5_25->C6_25

Caption: Comparison of the carbon backbones of the two isomers.

References

Quantitative NMR (qNMR) for High-Accuracy Purity Assessment of 4,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis and chemical quality control, the precise determination of purity is paramount. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for the purity assessment of organic compounds, offering distinct advantages over traditional chromatographic techniques.[1][2][3] This guide provides a comparative analysis of qNMR for validating the purity of 4,5-Dimethylhexan-1-ol, presenting experimental protocols and performance data alongside alternative methods like Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Purity Determination Methods

The selection of an analytical technique for purity validation depends on factors such as accuracy, precision, sample throughput, and the need for reference standards. While HPLC and GC are mainstays in purity analysis, qNMR offers a direct and often more accurate measurement without the need for identical reference materials for the analyte.[2][4]

Table 1: Performance Comparison of qNMR, GC-FID, and HPLC for Purity Analysis

ParameterqNMRGC-FIDHPLC-UV
Purity Assay (%, Mean ± SD) 99.5 ± 0.2%99.3 ± 0.5%99.1 ± 0.6%
Principle of Quantification Molar ratio to a certified internal standardResponse factor relative to a standardResponse factor relative to a standard
Need for Analyte-Specific Standard No[2]YesYes
Sample Preparation Time ~5-10 minutes~15-20 minutes (with derivatization)~10-15 minutes
Run Time per Sample ~5 minutes~20-30 minutes~15-25 minutes
Solvent Consumption Low (~0.6 mL deuterated solvent)ModerateHigh
Destructive/Non-destructive Non-destructive[5]DestructiveDestructive
**Linearity (R²) **> 0.999> 0.995> 0.995
LOD/LOQ Higher than chromatographic methodsLowerGenerally the lowest

Note: The data presented in this table is representative and intended for comparative purposes.

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate results. Below are the protocols for the qNMR, GC-FID, and HPLC analysis of this compound.

Quantitative ¹H-NMR Spectroscopy Protocol

The qNMR method provides a direct measurement of the molar concentration of an analyte by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known purity and weight.[1]

Materials and Equipment:

  • This compound (analyte)

  • Maleic acid (Certified Internal Standard)

  • Deuterated Methanol (CD₃OD)

  • NMR Spectrometer (e.g., 500 MHz)

  • Analytical balance

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CD₃OD.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum at a constant temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation and ensure accurate integration. A D1 of 30 seconds is often sufficient.

    • Use a 90° pulse angle.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Integrate the well-resolved signal corresponding to the two protons of the -CH₂OH group of this compound (expected around 3.6 ppm).

    • Integrate the signal corresponding to the two olefinic protons of the internal standard, Maleic acid (a singlet at ~6.3 ppm).

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P: Purity of the internal standard

    • Subscripts analyte and IS refer to this compound and the internal standard, respectively.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

GC-FID is a common technique for assessing the purity of volatile compounds.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard of known purity in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in methanol to a known concentration.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Detector: FID at 280°C.

  • Analysis: Inject the sample and calibration standards. The purity is determined by the area percent of the main peak relative to all peaks, or by using the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

For non-volatile impurities, HPLC with UV or other detectors is used. Since this compound lacks a strong chromophore, a Refractive Index Detector (RID) or derivatization would be necessary.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard of known purity in the mobile phase. Create calibration standards by dilution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detector: Refractive Index Detector (RID).

  • Analysis: Inject the sample and standards. Purity is determined against the calibration curve.

Visualizing the Methodologies

Diagrams help in understanding the workflow and the comparative logic of the analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard (IS) weigh_analyte->weigh_is dissolve Dissolve analyte and IS in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H-NMR spectrum (e.g., 500 MHz) with appropriate D1 delay transfer->acquire Sample process Process spectrum (FT, phase, baseline) acquire->process Raw Data (FID) integrate Integrate analyte and IS signals process->integrate calculate Calculate purity using the qNMR formula integrate->calculate

Caption: Workflow for purity determination of this compound using qNMR.

Method_Comparison center Purity Validation of This compound qnmr qNMR center->qnmr gc GC-FID center->gc hplc HPLC-RID center->hplc qnmr_attr1 High Accuracy & Precision qnmr->qnmr_attr1 qnmr_attr2 Non-destructive qnmr->qnmr_attr2 qnmr_attr3 No analyte-specific standard needed qnmr->qnmr_attr3 gc_attr1 High Sensitivity for Volatiles gc->gc_attr1 gc_attr2 Destructive gc->gc_attr2 gc_attr3 Requires Reference Standard gc->gc_attr3 hplc_attr1 Good for Non-volatiles hplc->hplc_attr1 hplc_attr2 High Solvent Consumption hplc->hplc_attr2

Caption: Comparison of analytical methods for purity validation.

Conclusion

For the validation of this compound purity, qNMR presents a robust and highly accurate analytical method. Its primary advantage lies in its ability to provide direct quantification without the need for a specific reference standard of the analyte, thereby reducing analytical uncertainty.[4] While GC-FID and HPLC are powerful separation techniques that offer excellent sensitivity for impurity profiling, they rely on the availability of pure reference materials for accurate quantification. The non-destructive nature of qNMR also allows for the recovery of precious samples.[3] Therefore, for researchers, scientists, and drug development professionals requiring a high-confidence, primary method for purity assignment, qNMR is an invaluable tool in the analytical laboratory.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the robust and reliable quantification of chemical entities is paramount. This guide provides a comparative analysis of potential analytical methodologies for the cross-validation of 4,5-Dimethylhexan-1-ol, a saturated aliphatic alcohol. As a compound lacking a strong chromophore, its analysis presents unique challenges that necessitate a careful selection and validation of analytical techniques. This document is intended for researchers, scientists, and drug development professionals, offering a framework for establishing accurate and precise quantitative methods.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for this compound hinges on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. Gas Chromatography (GC) is a primary candidate due to the volatility of the analyte, while High-Performance Liquid Chromatography (HPLC) offers an alternative approach, particularly when derivatization is employed to enhance detectability.

Below is a summary of expected performance characteristics for commonly employed analytical techniques that could be validated for the analysis of this compound. The data presented are illustrative and serve as a general guideline for what can be expected upon method development and validation.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis) after Derivatization
Linearity (R²) > 0.995> 0.995> 0.990
Accuracy (% Recovery) 95 - 105%95 - 105%90 - 110%
Precision (% RSD) < 5%< 5%< 10%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mL~1.5 µg/mL
Specificity GoodExcellentGood (dependent on derivatizing agent)
Robustness HighHighModerate to High

Experimental Protocols

The following sections detail generalized experimental protocols for the analysis of this compound using GC-FID, GC-MS, and HPLC-UV/Vis with pre-column derivatization. These protocols serve as a starting point and would require optimization and validation for specific applications.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with flame ionization detection is a robust and widely used technique for the quantitative analysis of volatile organic compounds like this compound.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and an autosampler.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Hold: Hold at 200°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or methanol to a final concentration within the calibrated range. An internal standard (e.g., n-dodecanol) may be used for improved precision.

  • Calibration: Prepare a series of calibration standards of this compound in the chosen solvent, spanning the expected concentration range of the samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

For unambiguous identification and sensitive quantification, GC coupled with a mass spectrometer is the method of choice.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Column and Carrier Gas: Same as for GC-FID.

  • Oven Temperature Program: Same as for GC-FID.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scanning from m/z 40 to 400 or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. For this compound (M.W. 130.23), characteristic fragment ions would be selected for quantification.

  • Sample Preparation and Calibration: Similar to GC-FID.

High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis) after Derivatization

Since this compound lacks a UV-absorbing chromophore, a pre-column derivatization step is necessary to introduce a UV-active moiety.[1][2] This allows for sensitive detection using a standard UV/Vis detector.

Methodology:

  • Derivatization Reagent: A reagent that reacts with the hydroxyl group, such as 3,5-dinitrobenzoyl chloride or p-nitrobenzoyl chloride.

  • Derivatization Procedure:

    • To a dried sample of this compound, add a solution of the derivatizing agent and a catalyst (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., acetonitrile or tetrahydrofuran).

    • Heat the mixture (e.g., at 60°C) for a specified time to ensure complete reaction.

    • Quench the reaction and dilute the sample with the mobile phase for HPLC analysis.

  • Instrumentation: An HPLC system with a UV/Vis detector.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 50% acetonitrile.

    • Increase to 90% acetonitrile over 15 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The wavelength of maximum absorbance of the chosen derivative (e.g., around 254 nm for dinitrobenzoyl derivatives).

  • Injection Volume: 10 µL.

  • Sample Preparation and Calibration: The derivatization procedure should be applied to both the samples and the calibration standards.

Mandatory Visualizations

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods, for instance, a primary method (e.g., GC-FID) and a secondary or confirmatory method (e.g., GC-MS or HPLC-UV/Vis).

CrossValidationWorkflow cluster_dev Method Development & Optimization cluster_val Individual Method Validation cluster_crossval Cross-Validation cluster_conclusion Conclusion & Implementation MethodA Primary Method Development (e.g., GC-FID) ValidationA Validate Primary Method (Accuracy, Precision, Linearity, etc.) MethodA->ValidationA MethodB Secondary Method Development (e.g., HPLC-UV/Vis) ValidationB Validate Secondary Method (Accuracy, Precision, Linearity, etc.) MethodB->ValidationB AnalyzeSamples Analyze Identical Samples with Both Methods ValidationA->AnalyzeSamples ValidationB->AnalyzeSamples CompareResults Statistically Compare Results (e.g., t-test, Bland-Altman plot) AnalyzeSamples->CompareResults Conclusion Demonstrate Method Equivalence or Bias CompareResults->Conclusion Implementation Implement for Routine Use Conclusion->Implementation MethodSelection cluster_properties cluster_techniques Potential Techniques cluster_detectors Detection Strategies Analyte Analyte Properties: This compound Volatility Volatile Analyte->Volatility Chromophore No Strong Chromophore Analyte->Chromophore GC Gas Chromatography (GC) Volatility->GC HPLC High-Performance Liquid Chromatography (HPLC) Chromophore->HPLC FID_MS FID or MS GC->FID_MS Direct Analysis Derivatization Derivatization + UV/Vis HPLC->Derivatization Requires Derivatization

References

A Spectroscopic Showdown: Differentiating 4,5-Dimethylhexan-1-ol and 5,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers comparing the spectroscopic signatures of two isomeric octanols, providing key data and experimental insights for unambiguous identification.

In the realm of organic chemistry and drug development, the precise identification of isomeric compounds is paramount. Subtle differences in molecular structure can lead to vastly different chemical and biological properties. This guide provides a detailed spectroscopic comparison of two such isomers: 4,5-Dimethylhexan-1-ol and 5,5-Dimethylhexan-1-ol. By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a clear methodology for distinguishing between these two compounds.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and 5,5-Dimethylhexan-1-ol. These values provide a quantitative basis for differentiation.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm

Assignment This compound 5,5-Dimethylhexan-1-ol
H1 (-CH₂OH) ~3.65 (t)~3.63 (t)
H2 ~1.55 (m)~1.54 (m)
H3 ~1.38 (m)~1.23 (m)
H4 ~1.75 (m)~1.15 (t)
H5 ~1.85 (m)-
-CH₃ (C4) ~0.88 (d)-
-CH₃ (C5) ~0.85 (d)~0.86 (s)
-OH VariableVariable

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

Assignment This compound 5,5-Dimethylhexan-1-ol
C1 (-CH₂OH) ~63.0~63.5
C2 ~30.0~29.5
C3 ~33.0~44.0
C4 ~39.0~22.5
C5 ~35.0~30.0
C6 ~19.0-
-CH₃ (C4) ~15.0-
-CH₃ (C5) ~20.0~29.0

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Vibrational Mode This compound 5,5-Dimethylhexan-1-ol
O-H stretch ~3330 (broad)~3330 (broad)
C-H stretch (sp³) ~2870-2960~2870-2960
C-O stretch ~1050~1055

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

Fragmentation This compound 5,5-Dimethylhexan-1-ol
[M]⁺ 130130
[M-18]⁺ (Loss of H₂O) 112112
Alpha-cleavage 45, 10145, 115
Other significant fragments 57, 7157, 71, 85

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the alcohol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. A larger number of scans will be necessary to obtain a good spectrum due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the alcohol between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 30-200) to detect the molecular ion and fragment ions.

Visualization of Experimental Workflow and Fragmentation

To further clarify the experimental process and the key distinguishing features in the mass spectra, the following diagrams are provided.

Experimental_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Alcohol Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve ThinFilm Prepare Thin Film Sample->ThinFilm MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR IR IR Spectroscopy ThinFilm->IR Compare Compare Spectra to Predicted Data NMR->Compare IR->Compare MS->Compare Identify Identify Isomer Compare->Identify

Caption: General workflow for spectroscopic analysis.

Fragmentation_4_5 Key Mass Spec Fragmentation of this compound Molecule This compound [M]⁺ = 130 AlphaCleavage Alpha-Cleavage Molecule->AlphaCleavage EI Fragment1 [CH₂OH]⁺ m/z = 45 AlphaCleavage->Fragment1 Fragment2 [M-CH₂OH]⁺ m/z = 101 AlphaCleavage->Fragment2

Caption: Fragmentation of this compound.

Fragmentation_5_5 Key Mass Spec Fragmentation of 5,5-Dimethylhexan-1-ol Molecule 5,5-Dimethylhexan-1-ol [M]⁺ = 130 AlphaCleavage Alpha-Cleavage Molecule->AlphaCleavage EI Fragment1 [CH₂OH]⁺ m/z = 45 AlphaCleavage->Fragment1 Fragment2 [M-CH₂OH]⁺ m/z = 115 AlphaCleavage->Fragment2

Caption: Fragmentation of 5,5-Dimethylhexan-1-ol.

Conclusion

The spectroscopic data presented provides a robust framework for the differentiation of this compound and 5,5-Dimethylhexan-1-ol. The most significant differences are observed in the ¹H and ¹³C NMR spectra, particularly in the chemical shifts and splitting patterns of the protons and carbons near the methyl groups. While the IR spectra are very similar, the mass spectra show a key difference in the mass of the larger fragment from alpha-cleavage. By employing the experimental protocols outlined and comparing the acquired data with the provided predictions, researchers can confidently distinguish between these two isomers.

The Influence of Methyl Branching on the Physicochemical and Biological Properties of Hexanols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of methyl branching on the properties of hexanol isomers. By examining key physical, chemical, and potential biological characteristics, this document aims to serve as a valuable resource for researchers and professionals in drug development and other scientific fields where molecular structure plays a pivotal role in substance efficacy and safety. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key property measurements are provided.

I. Physicochemical Properties: A Comparative Analysis

The position of a methyl group on the hexanol carbon chain significantly influences its physical properties. Generally, increased branching disrupts intermolecular forces, leading to lower boiling points and altered densities.

A. Boiling Point, Density, and Melting Point

Methyl branching disrupts the van der Waals forces between molecules, leading to a decrease in the energy required to overcome these forces, which is reflected in lower boiling points compared to the straight-chain isomer, 1-hexanol. The position of the methyl group and the hydroxyl group both play a role in the magnitude of this effect. Density also tends to decrease with branching.

CompoundStructureBoiling Point (°C)Density (g/mL at 25°C)Melting Point (°C)
1-HexanolCH₃(CH₂)₅OH157.50.814-47
2-Methyl-1-hexanolCH₃(CH₂)₃CH(CH₃)CH₂OH161-162~0.818-43
4-Methyl-1-hexanolCH₃CH₂CH(CH₃)(CH₂)₂CH₂OH172-1740.818-30.45 (estimate)
5-Methyl-1-hexanol(CH₃)₂CH(CH₂)₃CH₂OH167-1680.823-
2-Methyl-2-hexanolCH₃(CH₂)₃C(CH₃)₂OH141-1420.812-
3-Methyl-2-hexanolCH₃CH(OH)CH(CH₃)CH₂CH₂CH₃152-153 (est)--
4-Methyl-2-hexanolCH₃CH(OH)CH₂CH(CH₃)CH₂CH₃1480.817-30.45 (estimate)
5-Methyl-2-hexanolCH₃CH(OH)(CH₂)₂CH(CH₃)₂148-1500.819-
2-Methyl-3-hexanolCH₃CH₂CH(OH)CH(CH₃)₂141-1430.821-
3-Methyl-3-hexanolCH₃CH₂C(OH)(CH₃)CH₂CH₃1430.823-
B. Solubility and Viscosity

The solubility of alcohols in water is a balance between the hydrophilic hydroxyl group and the hydrophobic alkyl chain. Branching can increase water solubility compared to straight-chain isomers of similar molecular weight by reducing the effective hydrophobic surface area. Viscosity, a measure of a fluid's resistance to flow, is also influenced by intermolecular forces and molecular shape.

CompoundWater Solubility (g/L at 25°C)Viscosity (mPa·s at 20°C)
1-Hexanol5.95.4
2-Methyl-1-hexanol4.089 (est)-
4-Methyl-1-hexanol4.089 (est)-
5-Methyl-1-hexanol4.089 (est)-
2-Methyl-2-hexanol--
3-Methyl-2-hexanol--
4-Methyl-2-hexanol--
5-Methyl-2-hexanol4.9 (est)-
2-Methyl-3-hexanol4.725 (est)-
3-Methyl-3-hexanol11.9 (exp)-

II. Biological and Toxicological Profile

A. General Toxicological Observations

Branched-chain saturated alcohols are generally considered to have a low order of acute toxicity.[5] However, they can cause skin and eye irritation, and at high concentrations, may lead to central nervous system (CNS) depression.[6][7] For instance, 2-ethyl-1-hexanol, a branched C8 alcohol, has been shown to cause mucous membrane irritation in animal studies and subjective eye discomfort in human volunteers.[8] The metabolites of branched-chain alcohols can also exhibit toxicity.[9] It is plausible that different methylhexanol isomers will exhibit varying degrees of toxicity due to differences in their metabolism and ability to interact with biological membranes and proteins.

B. Potential Effects on Cellular Signaling Pathways

Alcohols are known to interact with various cellular signaling pathways, with the GABA-A receptor and the NF-κB pathway being notable examples.

  • GABA-A Receptor Modulation: Alcohols can potentiate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[10][11] This potentiation is thought to contribute to the sedative and anxiolytic effects of alcohol. The potency of this interaction can be influenced by the alcohol's structure, including chain length and branching. While specific data for methylhexanol isomers is scarce, it is conceivable that their varying structures would lead to differential modulation of GABA-A receptor subtypes.

  • NF-κB Signaling: The NF-κB signaling pathway is a key regulator of the inflammatory response. Ethanol has been shown to modulate NF-κB activation, which can have significant implications for immune function. The effects of longer-chain and branched alcohols on this pathway are less clear, but it represents a potential area of investigation for understanding the biological effects of methylhexanol isomers.

GABAReceptorModulation cluster_receptor GABA-A Receptor cluster_effect Cellular Effect 1-Hexanol 1-Hexanol Methyl-Hexanol_Isomers Methyl-Hexanol Isomers GABA_A_Receptor GABA-A Receptor Methyl-Hexanol_Isomers->GABA_A_Receptor Potentiate Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Inhibition Increased Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Leads to CNS_Depression CNS Depression Neuronal_Inhibition->CNS_Depression

Caption: Potential modulation of GABA-A receptor by methyl-branched hexanols.

NFkBPathway Alcohol Alcohol (e.g., Ethanol) IKK IKK Complex Alcohol->IKK Modulates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates

Caption: General overview of alcohol's potential influence on the NF-κB signaling pathway.

III. Experimental Protocols

Accurate and reproducible data is paramount in scientific research. The following are detailed methodologies for determining key physicochemical properties of hexanol isomers.

A. Determination of Kinematic Viscosity (ASTM D445)

This method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

ViscosityMeasurement cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Select_Viscometer Select appropriate capillary viscometer Calibrate Calibrate viscometer with a standard liquid Select_Viscometer->Calibrate Sample_Prep Prepare hexanol isomer sample (filter if necessary) Calibrate->Sample_Prep Temperature_Bath Place viscometer in a constant temperature bath Sample_Prep->Temperature_Bath Charge_Sample Charge sample into the viscometer Temperature_Bath->Charge_Sample Equilibrate Allow sample to reach thermal equilibrium Charge_Sample->Equilibrate Measure_Flow Measure flow time between two marked points Equilibrate->Measure_Flow Repeat Repeat measurement for reproducibility Measure_Flow->Repeat Calculate_Viscosity Calculate kinematic viscosity using the viscometer constant and flow time Repeat->Calculate_Viscosity

Caption: Workflow for determining kinematic viscosity using a capillary viscometer.

Protocol:

  • Select and Prepare the Viscometer: Choose a calibrated glass capillary viscometer appropriate for the expected viscosity of the hexanol isomer. Clean the viscometer thoroughly with a suitable solvent and dry it completely.

  • Sample Preparation: Ensure the hexanol sample is free of any solid particles by filtration if necessary.

  • Temperature Control: Place the viscometer in a constant temperature bath set to the desired temperature (e.g., 20°C) and allow it to equilibrate.

  • Charging the Viscometer: Introduce the hexanol sample into the viscometer, ensuring the liquid level is between the filling marks.

  • Flow Measurement: Using suction, draw the liquid up through the capillary to a point above the upper timing mark. Release the suction and allow the liquid to flow back down. Start a stopwatch as the meniscus passes the upper timing mark and stop it as it passes the lower timing mark.

  • Repeatability: Perform the measurement at least twice and calculate the average flow time.

  • Calculation: Calculate the kinematic viscosity (ν) in centistokes (cSt) using the equation: ν = C × t, where C is the calibration constant of the viscometer and t is the average flow time in seconds.

B. Determination of Water Solubility (OECD Guideline 105: Water Solubility - Flask Method)

This method is used to determine the water solubility of substances. For liquids with solubility below 10 g/L, the flask method is suitable.

SolubilityMeasurement cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add_Sample Add excess hexanol isomer to a flask with distilled water Stir Stir the mixture at a constant temperature Add_Sample->Stir Settle Allow phases to separate Stir->Settle Sample_Aqueous Take a sample from the aqueous phase Settle->Sample_Aqueous Analyze Determine the concentration of the hexanol isomer in the sample (e.g., by GC-FID) Sample_Aqueous->Analyze

Caption: Workflow for determining water solubility using the flask method.

Protocol:

  • Preparation of the Test Solution: In a flask of suitable size, add a known volume of distilled water. Add an excess amount of the hexanol isomer to the water.

  • Equilibration: Stopper the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the test temperature for at least 24 hours to ensure complete phase separation.

  • Sampling: Carefully withdraw a sample from the center of the aqueous phase, taking care not to include any of the undissolved hexanol.

  • Analysis: Determine the concentration of the hexanol isomer in the aqueous sample using a suitable analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Calculation: The water solubility is reported as the concentration of the hexanol isomer in the aqueous phase, typically in g/L.

IV. Conclusion

The position of a single methyl group on the hexanol backbone has a demonstrable effect on its physicochemical properties. Increased branching generally leads to lower boiling points and can increase water solubility. While comprehensive comparative data on the biological and toxicological effects of these isomers is not widely available, it is reasonable to infer that these structural differences will also translate to variations in their biological activity and toxicity profiles. Further research is needed to fully elucidate the structure-activity relationships of methyl-branched hexanols, particularly concerning their interactions with key biological targets and their metabolic fates. This guide provides a foundational comparison to aid in the selection and safe handling of these compounds in research and development.

References

A Comparative Purity Analysis of Commercially Available 4,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the purity assessment of commercially available 4,5-Dimethylhexan-1-ol, a branched-chain aliphatic alcohol. While direct comparative data from commercial suppliers is not publicly available, this document outlines the essential experimental protocols and data presentation structures necessary for researchers to conduct their own independent analysis. Furthermore, it discusses potential alternatives to this compound for various research and development applications.

Experimental Workflow for Purity Assessment

The following diagram illustrates a comprehensive workflow for the purity assessment of this compound, from sample acquisition to data analysis and reporting.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting A Procure this compound from multiple commercial suppliers B Assign unique identifiers to each sample A->B C Prepare samples for each analytical technique B->C D Gas Chromatography-Mass Spectrometry (GC-MS) C->D E Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy C->E F High-Performance Liquid Chromatography (HPLC) C->F G Quantify purity and identify impurities D->G E->G F->G H Compare results across suppliers and techniques G->H I Generate comprehensive purity report H->I

Caption: Experimental workflow for the purity assessment of this compound.

Data Presentation: A Comparative Overview

To facilitate a clear comparison of purity data from different commercial sources, all quantitative results should be summarized in a structured table. The following table provides a template for presenting such data. For illustrative purposes, it has been populated with hypothetical data.

Supplier Lot Number Stated Purity (%) GC-MS Purity (%) qNMR Purity (%) HPLC Purity (%) Major Impurities Detected
Supplier AA123>9898.598.298.6Isomer X (0.8%), Unidentified (0.7%)
Supplier BB4569999.199.399.0Starting Material Y (0.5%), Solvent Z (0.4%)
Supplier CC789>9797.897.597.9Isomer X (1.2%), Byproduct W (1.0%)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. The following sections outline the protocols for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it well-suited for the analysis of aliphatic alcohols and their potential impurities.

Objective: To determine the purity of this compound and identify any volatile impurities.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).

  • Capillary Column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Final hold: 250°C for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-400.

  • Data Analysis:

    • Determine the purity by calculating the peak area percentage of the main component relative to the total peak area.

    • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[1][2]

Objective: To obtain an absolute purity value for this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) and add it to the same NMR tube.

    • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full signal relaxation.

    • Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Analysis:

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC)

While GC-MS is generally preferred for volatile alcohols, HPLC can be employed, particularly for the detection of non-volatile impurities or when derivatization is used.

Objective: To assess the purity and detect any non-volatile impurities in the this compound sample.

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. The exact ratio should be optimized for the best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection:

      • UV Detector: Wavelength will depend on the presence of a chromophore. For aliphatic alcohols without a chromophore, derivatization with a UV-active agent may be necessary.

      • RI Detector: Can be used for direct detection of the alcohol.

  • Data Analysis:

    • Determine the purity by calculating the peak area percentage.

    • Quantify impurities using a calibration curve if reference standards are available.

Comparison with Alternatives

This compound is a branched-chain aliphatic alcohol. Its utility in research and drug development often stems from its role as a synthetic building block or intermediate.[3] The branched structure can impart specific physical and chemical properties to larger molecules, such as altered solubility, lipophilicity, and metabolic stability.

Potential Alternatives:

  • Other Isomers of Dimethylhexanol: Compounds like 2,5-dimethylhexan-1-ol or 3,5-dimethylhexan-1-ol can offer different steric and electronic properties, which may be advantageous in specific synthetic routes.

  • Other Branched-Chain Alcohols: A variety of other branched-chain alcohols with different chain lengths and branching patterns are commercially available and can be considered as alternatives depending on the desired molecular architecture.

  • Cyclic Alcohols: Compounds like 4,4-dimethylcyclohexan-1-ol introduce a cyclic moiety, which can significantly impact the conformational rigidity and physicochemical properties of the final product.[4]

The choice of an alternative will be dictated by the specific requirements of the synthetic pathway or the desired properties of the target molecule. Researchers should consider factors such as commercial availability, cost, and the impact of the structural change on the biological activity and ADME (absorption, distribution, metabolism, and excretion) properties of the final compound.

References

A Comparative Analysis of Experimental and Computational NMR Data for 4,5-Dimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the computationally predicted ¹H and ¹³C NMR data for 4,5-Dimethylhexan-1-ol. The predictions were generated using an online NMR prediction tool that utilizes a combination of algorithms, including Hierarchically Ordered Spherical Environment (HOSE) codes and neural networks, to estimate chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
13.62Triplet2H
21.55Multiplet2H
31.25Multiplet1H
41.65Multiplet1H
51.85Multiplet1H
60.85Doublet3H
70.83Doublet3H
80.90Doublet3H
OH(Variable)Singlet1H

Note: The chemical shift of the hydroxyl proton (OH) is highly variable and depends on factors such as solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberPredicted Chemical Shift (ppm)
163.2
230.5
338.7
445.1
531.8
620.2
719.8
814.5

Experimental and Computational Protocols

A robust comparison between experimental and computational data relies on well-defined methodologies for both.

Experimental Protocol: 1D ¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The deuterated solvent minimizes solvent signals in the ¹H NMR spectrum.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

    • Set the appropriate acquisition parameters for ¹H NMR, including the spectral width, number of scans, and relaxation delay.

    • Acquire the ¹H NMR spectrum.

    • Set the appropriate acquisition parameters for ¹³C NMR, which typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Phase correct the spectra to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Reference the chemical shifts in both spectra to the internal standard (TMS at 0 ppm).

Computational Protocol: NMR Prediction

Computational NMR prediction is a valuable tool for estimating the NMR spectra of molecules. The data presented in this guide was generated using a web-based NMR prediction tool. The general methodology for such predictions is as follows:

  • Structure Input: The 2D or 3D structure of the molecule, in this case, this compound, is provided as input. This can be done by drawing the structure or providing a standard chemical file format (e.g., MOL file).

  • Prediction Algorithm: The software employs sophisticated algorithms to predict the NMR parameters. These algorithms are often based on large databases of experimental NMR data and machine learning models.[1][2] Common approaches include:

    • Empirical Methods: These methods use additive rules and fragment-based approaches derived from extensive libraries of known compounds.[3]

    • Machine Learning: Techniques like neural networks are trained on vast datasets of molecular structures and their corresponding experimental NMR spectra to predict chemical shifts with high accuracy.[1][4]

    • Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used for more rigorous, first-principles calculations of NMR parameters.

  • Output Generation: The output consists of the predicted ¹H and ¹³C chemical shifts, and often includes predicted coupling constants and multiplicities for the ¹H spectrum.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for correlating experimental and computational NMR data, a fundamental process in chemical structure elucidation.

G Workflow for Correlating Experimental and Computational NMR Data cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_sample Sample Preparation exp_acquisition NMR Data Acquisition (¹H and ¹³C) exp_sample->exp_acquisition exp_processing Data Processing exp_acquisition->exp_processing exp_spectrum Experimental Spectrum exp_processing->exp_spectrum comparison Data Comparison and Structural Verification exp_spectrum->comparison comp_input Input Molecular Structure comp_prediction NMR Prediction Algorithm comp_input->comp_prediction comp_spectrum Predicted Spectrum comp_prediction->comp_spectrum comp_spectrum->comparison conclusion Structural Confirmation or Further Investigation comparison->conclusion

Caption: Workflow for comparing experimental and computational NMR data.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.